molecular formula C18H10Cl2N2O2 B047050 Pigment Red 254 CAS No. 122390-98-1

Pigment Red 254

Cat. No.: B047050
CAS No.: 122390-98-1
M. Wt: 357.2 g/mol
InChI Key: JNNHVXMCVRYTTN-UHFFFAOYSA-N
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Description

Pigment Red 254, a prominent member of the diketopyrrolopyrrole (DPP) class, is a high-performance organic pigment renowned for its exceptional coloristic and durability properties. Its primary research value lies in its brilliant bluish-red hue, outstanding thermal stability, and excellent weatherfastness, making it a subject of intense study for advanced industrial applications. The compound's mechanism of action is rooted in its rigid, planar molecular structure and extensive conjugated π-electron system, which facilitates strong intermolecular hydrogen bonding. This results in high intrinsic stability against light, heat, and solvents, a critical property for demanding environments. Researchers utilize this compound in the development and formulation of high-grade industrial coatings (particularly for automotive finishes), high-temperature engineering plastics, and specialty inks. Furthermore, its potential in organic electronics is a significant area of investigation, as its solid-state packing and electronic properties are relevant for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use or incorporation into consumer products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(4-chlorophenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H10Cl2N2O2/c19-11-5-1-9(2-6-11)15-13-14(18(24)21-15)16(22-17(13)23)10-3-7-12(20)8-4-10/h1-8,21,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCLHLSTAOEFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5044736
Record name Pigment Red 254
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Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; Other Solid
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro-
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CAS No.

84632-65-5, 122390-98-1
Record name Pigment Red 254
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro-
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro
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Foundational & Exploratory

Diketopyrrolopyrrole (DPP) Pigments: A Technical Guide to Fundamental Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, photophysical characteristics, and solid-state properties of Diketopyrrolopyrrole (DPP) pigments, offering insights for their application in research and pharmaceutical development.

Introduction

Diketopyrrolopyrrole (DPP) pigments, a class of high-performance organic pigments, were first discovered in the 1970s.[1][2] Initially utilized in paints, inks, and plastics due to their exceptional thermal and photostability, their applications have since expanded significantly.[3][4][5] The inherent optoelectronic properties of the DPP core have made these compounds a focal point in the development of advanced materials for organic electronics, bioimaging, and therapeutics.[6][7][8] This technical guide provides a comprehensive overview of the fundamental properties of DPP pigments, with a focus on their synthesis, photophysical behavior, and solid-state characteristics, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Structure and Synthesis

The fundamental structure of DPP pigments is based on a bicyclic lactam, 1,4-diketo-3,6-diphenyl-pyrrolo[3,4-c]pyrrole.[9] This core is flanked by two aromatic groups, and the properties of the pigment can be finely tuned by modifying these flanking moieties as well as by N-alkylation or N-arylation of the lactam nitrogens.[1][2] Unsubstituted DPP derivatives are generally characterized by high melting points and poor solubility in most organic solvents due to strong intermolecular hydrogen bonding (N-H···O=C) and π-π stacking interactions in the solid state.[1][3][4][10][11]

The synthesis of DPP derivatives often starts from commercially available pigments like Pigment Red 254.[6] Common synthetic strategies to enhance solubility and modify electronic properties include:

  • N-alkylation/N-arylation: This approach disrupts the intermolecular hydrogen bonding, leading to improved solubility in common organic solvents.[1][2]

  • Functionalization of the Aryl Groups: Reactions such as Suzuki-Miyaura or Sonogashira cross-coupling allow for the introduction of various substituents on the flanking aryl rings, enabling the tuning of the pigment's electronic and optical properties.[1][2][6]

  • Nucleophilic Aromatic Substitution: This method can be employed to introduce functionalities, for example, by reacting N,N'-bis(pentafluorobenzyl)-DPP with thiols and phenols.[1][2]

The general synthetic approach often involves the reaction of an aryl nitrile with a succinate (B1194679) ester in the presence of a strong base.[6]

G ArylNitrile Aryl Nitrile Base Strong Base ArylNitrile->Base SuccinateEster Succinate Ester SuccinateEster->Base DPPCore DPP Core Structure Base->DPPCore

Figure 1. Simplified schematic of DPP core synthesis.

Photophysical Properties

DPP pigments are characterized by their strong absorption in the visible region of the electromagnetic spectrum.[1] N-substituted DPP derivatives typically exhibit large molar extinction coefficients, high fluorescence quantum yields, and Stokes shifts in the range of 10-70 nm.[1][2] The absorption and emission wavelengths can be tuned by modifying the electron-donating or electron-withdrawing nature of the substituents on the aryl rings.[12][13] For instance, replacing phenyl rings with five-membered aromatic rings like thiophene (B33073) can lead to a bathochromic (red) shift in absorption.[14]

The photophysical properties are crucial for applications in bioimaging, where fluorescence in the near-infrared (NIR) region is highly desirable to minimize autofluorescence from biological tissues.[12][15]

Derivative FamilyAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Stokes Shift (nm)SolventReference
N-unsubstituted p-Cl DPP~530 (in DMSO)~550 (in DMSO)-~20DMSO[16]
N-alkylated DPPs400-500500-600High10-70Various[1][12]
Thiophene-flanked DPPs>500>550High-Various[14]
DPP-C8C12~525 (in solution)~550 (in solution)-~25Trichlorobenzene[17]
DPP-Cycle~530 (in solution)~555 (in solution)-~25Trichlorobenzene[17]

Table 1: Representative Photophysical Properties of Selected DPP Derivatives. Note: Specific values can vary significantly based on the exact molecular structure and solvent.

Solid-State Properties and Crystal Structure

The performance of DPP pigments in solid-state devices is heavily influenced by their crystal packing and intermolecular interactions.[10][11][18] In unsubstituted DPPs, the strong intermolecular hydrogen bonding and π-π stacking lead to a highly ordered crystalline structure.[10][11] This dense packing contributes to their excellent stability but also their low solubility.[3][4]

The crystal structure of this compound, a commercially significant DPP, has been determined from X-ray powder diffraction data.[19] The molecules are linked via N-H···O hydrogen bonds, forming chains.[19] The planarity of the DPP core and the dihedral angle between the core and the flanking aryl rings are critical parameters that affect the electronic coupling between adjacent molecules and, consequently, the charge transport properties in organic semiconductors.[18][20] Subtle changes in the molecular structure can lead to significant variations in the solid-state packing.[18]

Experimental Protocols

UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption and emission properties of DPP derivatives.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the DPP derivative in a suitable solvent (e.g., DMSO, THF, trichlorobenzene) with a concentration typically in the range of 1 x 10-5 M.[16][21] For solid-state measurements, thin films can be prepared by techniques such as spin-coating or vacuum deposition on a quartz substrate.[16][17]

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-800 nm). The wavelength of maximum absorption (λabs) is determined from the resulting spectrum.

  • Fluorescence Spectroscopy: Excite the sample at or near its λabs using a spectrofluorometer. Record the emission spectrum to determine the wavelength of maximum emission (λem).

  • Quantum Yield Measurement: The fluorescence quantum yield (ΦF) can be determined relative to a standard fluorophore with a known quantum yield.

  • Data Analysis: Calculate the Stokes shift as the difference between λem and λabs.

Cyclic Voltammetry (CV)

Objective: To investigate the electrochemical properties and determine the HOMO and LUMO energy levels of DPP derivatives.

Methodology:

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[22][23]

  • Electrolyte Solution: The DPP derivative is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile (B52724) or lithium bis(trifluoromethanesulfonyl)imide in DME).[22]

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is typically performed over a potential range that covers the oxidation and reduction events of the compound.

  • Data Analysis: The onset potentials for oxidation and reduction are determined from the cyclic voltammogram. These values can be used to estimate the HOMO and LUMO energy levels of the molecule.[24]

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification UVVis UV-Vis & Fluorescence Purification->UVVis CV Cyclic Voltammetry Purification->CV XRD X-ray Diffraction Purification->XRD Photophysical Photophysical Properties UVVis->Photophysical Electrochemical Electrochemical Properties CV->Electrochemical Structural Structural Properties XRD->Structural

Figure 2. General experimental workflow for DPP pigment characterization.

Applications in Drug Development and Research

The unique properties of DPP pigments make them highly attractive for various applications in the life sciences:

  • Fluorescent Probes and Bioimaging: Their high fluorescence quantum yields and tunable emission wavelengths, particularly in the NIR region, make them excellent candidates for developing fluorescent probes for cellular imaging and diagnostics.[6][12][21]

  • Photodynamic Therapy (PDT): DPP derivatives can act as photosensitizers, generating reactive oxygen species upon light irradiation, which can be harnessed for PDT to selectively destroy cancer cells.[1][2]

  • Drug Delivery: The DPP scaffold can be functionalized to create drug delivery systems where the release of a therapeutic agent can be triggered by light.

Conclusion

Diketopyrrolopyrrole pigments have evolved from being high-performance colorants to becoming a versatile platform for the development of advanced functional materials. Their robust chemical nature, coupled with their tunable and vibrant photophysical properties, offers significant opportunities for innovation in organic electronics, materials science, and importantly, in the field of drug development and biomedical research. A thorough understanding of their fundamental properties is key to unlocking their full potential in these cutting-edge applications.

References

Synthesis of 3,6-bis(4-chlorophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,6-bis(4-chlorophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole, a high-performance pigment commonly known as Pigment Red 254. This diketopyrrolopyrrole (DPP) derivative is of significant interest due to its exceptional thermal stability, brilliant color, and excellent resistance to light, weather, and chemicals.[1] These properties have led to its widespread use in automotive coatings, plastics, and increasingly, in organic electronics such as solar cells and fluorescent probes.[2][3] This document details the prevalent synthetic methodologies, presents quantitative data in a comparative format, and provides standardized experimental protocols.

Core Synthesis Pathway

The fundamental synthesis of the diketopyrrolopyrrole bicyclic system involves the reaction of an aryl nitrile with a succinate (B1194679) ester in the presence of a strong base.[2] Specifically for this compound, the reaction proceeds via the condensation of p-chlorobenzonitrile with a dialkyl succinate, such as diethyl succinate or diisopropyl succinate.[4][5] The reaction is typically carried out in a high-boiling point solvent with a strong base like sodium tert-amyl oxide.[4][6]

Reaction Schematics

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product p_chlorobenzonitrile p-Chlorobenzonitrile base Strong Base (e.g., Sodium tert-amyl oxide) succinate Dialkyl Succinate product 3,6-bis(4-chlorophenyl)-1,4- dioxopyrrolo[3,4-c]pyrrole (this compound) base->product solvent High-Boiling Solvent (e.g., tert-Amyl alcohol) heat Heat

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic protocols for this compound. This allows for a direct comparison of reaction parameters and their impact on yield and final product characteristics.

Table 1: Reactant Stoichiometry and Yields

Referencep-Chlorobenzonitrile (mmol)Dialkyl Succinate (mmol)Base (mmol)Yield (%)
[6]2010 (Diethyl succinate)17.4 (Sodium t-amyl oxide)Not specified
[4] (Embodiment 1)88g74g (Diisopropyl succinate)21g SodiumNot specified
[4] (Embodiment 3)80g88g (Diisopropyl succinate)21g SodiumNot specified
[7]0.13 mol0.07 mol (Diisopentyl succinate)0.2 mol Sodium78 (crude)
[5]Not specifiedNot specifiedNot specified81 (in [BMIM][BF4])

Table 2: Reaction Conditions

ReferenceSolventTemperature (°C)Time (h)
[6]tert-Amyl alcohol90, then 30Not specified
[4] (Embodiment 1)tert-Amyl alcohol100 (reflux), then 907 (reflux), then 3 (addition)
[4] (Embodiment 3)tert-Amyl alcohol120 (reflux), then 1007 (reflux), then 5 (addition)
[7]tert-Amyl alcoholReflux6
[8]tert-Amyl alcohol / Ionic Liquid30 - 70Overnight

Table 3: Product Characterization

PropertyValueReference
Melting Point> 300 °C[6]
AppearanceRed powder[6]
IR (KBr, cm⁻¹)3436 (N-H), 2931 (C-H), 1635 (C=O), 1392, 1169 (C-N)[6]
¹H NMR (DMSO-d₆)δ 7.65 (d, 4H), 7.87 (d, 4H)[6]

Experimental Protocols

Below are detailed methodologies for the synthesis of 3,6-bis(4-chlorophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole, based on established literature.

Protocol 1: General Laboratory Synthesis

This protocol is adapted from a general procedure for the synthesis of diketopyrrolopyrrole pigments.

Materials:

  • p-Chlorobenzonitrile

  • Diethyl succinate

  • Sodium metal

  • tert-Amyl alcohol (dry)

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), prepare sodium tert-amyl oxide by reacting sodium metal with dry tert-amyl alcohol.

  • To the sodium tert-amyl oxide solution in tert-amyl alcohol, add p-chlorobenzonitrile.

  • Heat the mixture to 90 °C and stir for 5 minutes.[6]

  • Slowly add diethyl succinate to the reaction mixture at 30 °C.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with HCl.

  • Dilute the precipitated pigment with deionized water and filter.

  • Wash the filter cake with methanol to remove any impurities.

  • Dry the resulting red solid at 80 °C in a vacuum oven.[6]

Protocol 2: Synthesis using Diisopropyl Succinate and Catalyst

This protocol is based on a patented method for the preparation of this compound.[4][9]

Materials:

  • Sodium metal

  • tert-Amyl alcohol

  • Ferric trichloride (B1173362) (catalyst)

  • p-Chlorobenzonitrile

  • Diisopropyl succinate

  • Surfactant (e.g., castor oil polyoxyethylene ether)

  • Deionized water

Procedure:

  • Under a nitrogen atmosphere, add sodium metal, tert-amyl alcohol, and a catalytic amount of ferric trichloride to a reaction vessel.[4]

  • Heat the mixture to 100-120 °C and reflux with stirring for approximately 7 hours to prepare the sodium tert-amyl oxide solution.[4]

  • Cool the solution to 90-100 °C and add p-chlorobenzonitrile, stirring until dissolved.[4]

  • Dropwise, add a mixture of diisopropyl succinate and tert-amyl alcohol over 2-5 hours while maintaining the temperature.[4]

  • After the addition is complete, maintain the temperature for an additional 2-5 hours.[4]

  • Hydrolyze the condensed material by adding it to deionized water containing a surfactant, and maintain at 40 °C for 3 hours.[4]

  • Remove tert-amyl alcohol and by-product isopropanol (B130326) via vacuum evaporation.[4]

  • Filter the crude product, wash with water, and dry to obtain this compound.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3,6-bis(4-chlorophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole.

G start Start prep_base Prepare Sodium tert-amyl oxide in tert-Amyl alcohol start->prep_base add_nitrile Add p-Chlorobenzonitrile prep_base->add_nitrile add_succinate Add Dialkyl Succinate add_nitrile->add_succinate reaction Condensation Reaction (Heating and Stirring) add_succinate->reaction hydrolysis Hydrolysis and Precipitation reaction->hydrolysis filtration Filtration hydrolysis->filtration washing Washing with Methanol/Water filtration->washing drying Drying under Vacuum washing->drying product Final Product: This compound drying->product

Caption: A typical workflow for the synthesis of this compound.

Conclusion

The synthesis of 3,6-bis(4-chlorophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole is a well-established process, primarily relying on the condensation of p-chlorobenzonitrile and a dialkyl succinate in the presence of a strong base. Variations in the specific succinate ester, reaction temperature, and the use of catalysts can influence the reaction efficiency and product characteristics. The provided protocols and comparative data offer a solid foundation for researchers and professionals to reproduce and further optimize the synthesis of this important diketopyrrolopyrrole derivative for various applications. Further research into solvent-free synthesis methods may offer more environmentally friendly and efficient production routes in the future.[10]

References

Pigment Red 254: A Comprehensive Technical Guide to its Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and polymorphic behavior of C.I. Pigment Red 254 (PR254), a high-performance diketopyrrolopyrrole (DPP) pigment. PR254 is renowned for its vibrant red hue, exceptional stability, and wide-ranging applications, from automotive coatings to plastics.[1] An understanding of its solid-state chemistry, particularly its crystal structure and polymorphism, is critical for controlling and optimizing its performance characteristics.

Introduction to this compound

This compound, chemically known as 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, is a prominent member of the diketopyrrolopyrrole (DPP) family of pigments.[2] The performance of pigments like PR254 is intrinsically linked to their solid-state properties, as they are dispersed as crystalline particles in application media.[3] The crystal structure dictates properties such as color, tinctorial strength, light and weather fastness, and thermal stability.[3] PR254 is known to exist in different polymorphic forms, primarily the α and β phases, each exhibiting distinct physical properties.[4]

Crystal Structure of this compound Polymorphs

Detailed crystallographic studies have elucidated the structures of at least two polymorphs of this compound. These forms are characterized by different crystal systems, space groups, and molecular packing arrangements.

The Triclinic Polymorph (α-form)

A well-characterized form of this compound crystallizes in the triclinic system with the space group P1.[3] The crystal structure was determined from laboratory X-ray powder diffraction data, a necessity due to the pigment's extremely low solubility, which hinders the growth of single crystals suitable for conventional analysis.[3]

In this structure, the molecule is located on an inversion center.[3] The molecular conformation is nearly planar, with a small dihedral angle of 11.1(2)° between the benzene (B151609) and pyrrole (B145914) rings.[3] The crystal packing is dominated by a network of intermolecular N—H···O hydrogen bonds, which form chains along the[5] direction.[3] Additionally, π–π stacking interactions between symmetry-related benzene rings, with a centroid-to-centroid distance of 3.871(2) Å, contribute to the stability of the crystal lattice.[6]

The Monoclinic Polymorph (β-form)

A second polymorph of this compound has been identified, crystallizing in the monoclinic system with the space group P21/n.[7] In this form, the molecule also possesses Ci symmetry.[7] A key difference from the triclinic form is the significantly smaller dihedral angle of 3(2)° between the phenyl ring and the heterocyclic system, indicating a more planar molecular conformation.[7]

The intermolecular interactions in the monoclinic form also involve N—H···O hydrogen bonds, forming chains along the (101) direction.[7] However, the overall crystal packing is described as a "herringbone" arrangement, which contrasts with the more parallel alignment observed in the triclinic polymorph.[7] This difference in molecular packing is a primary reason for the distinct physical properties of the two forms.

Quantitative Crystallographic Data

The crystallographic data for the two polymorphs of this compound are summarized in the table below for direct comparison.

ParameterTriclinic Polymorph (α-form)[3]Monoclinic Polymorph (β-form)[7]
Crystal System TriclinicMonoclinic
Space Group P1P21/n
a (Å) 3.871(1)5.658(1)
b (Å) 6.553(1)23.099(3)
c (Å) 15.292(1)5.585(1)
α (°) 92.773(3)90
β (°) 94.656(3)99.07(1)
γ (°) 99.627(2)90
Volume (ų) 380.45(3)720.8(4)
Z 12
Temperature (K) 293298
Radiation Type Cu Kα1Cu Kα
Dihedral Angle (°) 11.1(2)3(2)

Polymorphism and its Characterization

The existence of α and β crystalline phases of this compound has been confirmed through various analytical techniques.[4] The different polymorphs can exhibit variations in color, melting point, and solubility, making polymorphic control crucial for consistent product quality.[4]

Identification of Polymorphs

Powder X-ray Diffraction (PXRD) is a primary tool for identifying the different polymorphic forms of PR254. The α and β phases have distinct PXRD patterns, with characteristic Bragg angles (2θ) that serve as fingerprints for each form.

  • α-crystalline phase: Characterized by a Bragg angle (2θ) of 28.1 ± 0.3°.[4]

  • β-crystalline phase: Characterized by a Bragg angle (2θ) of 27.0 ± 0.3°.[4]

Thermal Analysis

Differential Scanning Calorimetry (DSC) can be used to investigate the thermal behavior of the polymorphs. The α-phase of PR254 has been observed to have a higher melting point, suggesting greater thermal stability compared to the β-phase.[4]

Experimental Protocols

This section details the methodologies employed in the crystallographic analysis and polymorphic characterization of this compound.

Crystal Structure Determination (Triclinic α-form)

The crystal structure of the triclinic α-form was solved from high-resolution laboratory X-ray powder diffraction data due to the unavailability of single crystals.[3]

Experimental Workflow:

G data_collection Data Collection (X-ray Powder Diffraction) indexing Indexing (DICVOL91 program) data_collection->indexing pawley Pawley Refinement indexing->pawley structure_solution Structure Solution (Simulated Annealing - DASH program) pawley->structure_solution rietveld Rietveld Refinement (TOPAS program) structure_solution->rietveld final_structure Final Crystal Structure rietveld->final_structure

Workflow for Crystal Structure Determination from Powder Data.
  • Data Collection: Powder diffraction data was collected using a laboratory X-ray diffractometer with Cu Kα1 radiation.[3]

  • Indexing: The diffraction pattern was indexed using the DICVOL91 program to determine the unit cell parameters.[3]

  • Pawley Refinement: A Pawley refinement was performed to refine the unit cell parameters and extract integrated intensities without a structural model.[7]

  • Structure Solution: The crystal structure was solved ab initio using the simulated annealing method implemented in the DASH program.[7]

  • Rietveld Refinement: The final crystal structure was refined using the Rietveld method with the TOPAS software, where the calculated powder pattern is fitted to the experimental data.[3]

Crystal Structure Determination (Monoclinic β-form)

The monoclinic β-form was analyzed using single-crystal X-ray diffraction.[7]

Experimental Workflow:

G crystal_growth Single Crystal Growth data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Workflow for Single-Crystal Structure Determination.
  • Crystal Growth: Suitable single crystals were obtained for analysis.

  • Data Collection: Intensity data was collected on a single-crystal X-ray diffractometer using graphite-monochromated Cu Kα radiation.[7]

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares techniques.[7]

Polymorph Synthesis and Characterization

The selective synthesis of α and β phases of PR254 can be achieved by controlling reaction conditions, for example, through the use of ionic liquids as the reaction medium.[4]

Logical Relationship of Polymorph Properties:

G cluster_polymorphs Polymorphic Forms cluster_properties Distinct Properties alpha α-Phase xrd XRD Pattern alpha->xrd 2θ ≈ 28.1° thermal Thermal Stability alpha->thermal Higher color_prop Color alpha->color_prop Darker Shade beta β-Phase beta->xrd 2θ ≈ 27.0° beta->thermal Lower beta->color_prop Lighter Shade

Relationship between Polymorphic Form and Physical Properties.
  • Synthesis: The pigment is synthesized via the succinate (B1194679) route. The choice of ionic liquid and reaction temperature can direct the crystallization towards either the α or β phase.[4]

  • Characterization:

    • X-ray Diffraction (XRD): The resulting pigment powder is analyzed using a powder X-ray diffractometer with Cu Kα radiation to identify the crystalline phase based on the characteristic diffraction peaks.[4]

    • Differential Scanning Calorimetry (DSC): The thermal properties, including melting points, of the different phases are determined using DSC.[4]

    • Spectroscopy: IR and NMR spectroscopy are used to confirm the chemical identity of the synthesized pigment, while reflectance spectroscopy can quantify color differences between the polymorphs.[4]

Conclusion

This compound exhibits at least two well-defined polymorphic forms, a triclinic α-phase and a monoclinic β-phase. These polymorphs are distinguished by their different crystal packing arrangements—parallel stacking in the α-form and a herringbone arrangement in the β-form—which arise from subtle differences in molecular conformation. These structural variations lead to distinct physical properties, including different X-ray diffraction patterns, thermal stabilities, and color characteristics. A thorough understanding and control of the polymorphic form of this compound are essential for tailoring its properties for specific high-performance applications. The experimental protocols outlined in this guide provide a framework for the analysis and characterization of this important pigment.

References

Spectroscopic Profile of Pigment Red 254: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of C.I. Pigment Red 254 (PR 254), a high-performance diketopyrrolopyrrole (DPP) pigment. PR 254 is renowned for its brilliant red shade, high tinctorial strength, and exceptional stability, making it a subject of interest in various fields beyond industrial coatings, including organic electronics and bioimaging.[1][2][3] This guide details the ultraviolet-visible (UV-Vis) absorption, fluorescence emission, infrared (IR), and Raman spectroscopic characteristics of PR 254, supported by experimental protocols and data presented for comparative analysis.

Molecular Structure and Physicochemical Properties

This compound is chemically identified as 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.[4] The core of its structure is the diketopyrrolopyrrole bicyclic lactam, a planar and electron-deficient moiety.[5] This core structure is a key determinant of the pigment's outstanding photophysical and stability properties.[2]

PropertyValue
Chemical Formula C₁₈H₁₀Cl₂N₂O₂
Molecular Weight 357.19 g/mol [4]
CAS Number 84632-65-5
Appearance Red powder[6]

Spectroscopic Properties

The spectroscopic signature of this compound provides critical insights into its electronic transitions, vibrational modes, and overall molecular structure.

UV-Visible (UV-Vis) Absorption Spectroscopy

This compound exhibits a strong absorption band in the visible region of the electromagnetic spectrum, which is responsible for its vibrant red color. The position of the absorption maximum (λmax) can be influenced by the solvent environment.

Solventλmax (nm)Reference
Dimethyl Sulfoxide (DMSO)520, 482[6][7]
Chloroform (CHCl₃)~530 (for DPP derivatives)[1]
Sulfuric Acid (H₂SO₄)540.0 - 545.0[3]

The intense absorption is attributed to π-π* electronic transitions within the conjugated diketopyrrolopyrrole chromophore.[5]

Fluorescence Emission Spectroscopy

While primarily used as a pigment, diketopyrrolopyrrole derivatives, including PR 254, can exhibit fluorescence. The emission properties are of particular interest for applications in fluorescent probes and bioimaging.[1][8] N-alkylation of the DPP core can enhance solubility and fluorescence quantum yields.[9]

SolventEmission Maximum (nm)Stokes Shift (nm)Reference
Chloroform (CHCl₃)~586 (for a phenyl-substituted DPP derivative)60-70 (for various DPP derivatives)[5][10]

The fluorescence of PR 254 and its derivatives is an active area of research, with modifications to the core structure leading to tunable emission wavelengths and enhanced quantum yields.[1][11]

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The key vibrational bands provide a characteristic fingerprint for the molecule.

Wavenumber (cm⁻¹)AssignmentReference
3436N-H stretching[6][7]
2931C-H stretching[6][7]
1635C=O stretching (amide I)[6][7]
1392, 1169C-N stretching[6][7]
Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy and is particularly useful for identifying pigments in various matrices. The technique is non-destructive and offers high spatial resolution.[12][13]

Wavenumber (cm⁻¹)AssignmentReference
1643, 1476, 1316, 1220, 1104Characteristic bands for DPP-based pigments[14]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline general protocols for the analysis of this compound.

UV-Vis Absorption Spectroscopy Protocol

Objective: To determine the absorption spectrum and λmax of this compound in a suitable solvent.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., DMSO, Chloroform)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. Subsequently, prepare a series of dilutions to an appropriate concentration for measurement (typically in the range of 10⁻⁵ to 10⁻⁶ M).

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the recorded spectrum.

Fluorescence Spectroscopy Protocol

Objective: To measure the fluorescence emission spectrum of this compound.

Materials:

  • This compound solution (prepared as for UV-Vis)

  • Fluorescence cuvettes

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Use a dilute solution of this compound to avoid inner filter effects. The absorbance at the excitation wavelength should typically be below 0.1.

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Select an appropriate excitation wavelength (typically at or near the λmax from the UV-Vis spectrum). Set the desired emission wavelength range.

  • Measurement: Place the cuvette containing the sample solution in the spectrofluorometer and acquire the emission spectrum.

  • Data Analysis: Identify the wavelength of maximum fluorescence emission. The Stokes shift can be calculated as the difference between the emission maximum and the absorption maximum.

FTIR Spectroscopy Protocol (ATR Method)

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

  • This compound powder

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

Procedure:

  • Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum with no sample on the crystal.

  • Sample Application: Place a small amount of the this compound powder onto the ATR crystal. Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the infrared spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction if necessary to produce a spectrum that is comparable to a transmission spectrum. Identify the characteristic absorption bands.[15][16][17]

Raman Spectroscopy Protocol

Objective: To obtain the Raman spectrum of this compound.

Materials:

  • This compound powder or a sample containing the pigment

  • Raman spectrometer with a suitable laser excitation source (e.g., 532 nm, 785 nm)

  • Microscope slide

Procedure:

  • Sample Preparation: Place a small amount of the pigment powder on a microscope slide.

  • Instrument Setup: Turn on the Raman spectrometer and select the desired laser excitation wavelength and power. Lower laser power should be used initially to avoid sample degradation.

  • Focusing: Place the sample under the microscope objective and focus the laser onto the sample.

  • Spectrum Acquisition: Acquire the Raman spectrum. The acquisition time and number of accumulations can be adjusted to optimize the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic Raman shifts (in cm⁻¹) and compare them to reference spectra for identification.[18][19]

Visualizations

Molecular Structure of this compound

This compound Structure cluster_dpp cluster_phenyl1 cluster_phenyl2 N1 N H1 H N1->H1 C1 C C1->N1 C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C4 C C2->C4 P1_C1 C2->P1_C1 C3->N1 O2 O C3->O2 C4->C3 C5 C C4->C5 C5->C1 N2 N C5->N2 P2_C1 C5->P2_C1 H2 H N2->H2 P1_C2 P1_C1->P1_C2 P1_C3 P1_C2->P1_C3 P1_C4 P1_C3->P1_C4 P1_C5 P1_C4->P1_C5 Cl1 Cl P1_C4->Cl1 P1_C6 P1_C5->P1_C6 P1_C6->P1_C1 P2_C2 P2_C1->P2_C2 P2_C3 P2_C2->P2_C3 P2_C4 P2_C3->P2_C4 P2_C5 P2_C4->P2_C5 Cl2 Cl P2_C4->Cl2 P2_C6 P2_C5->P2_C6 P2_C6->P2_C1

Caption: Molecular structure of this compound.

General Experimental Workflow for Spectroscopic Analysis

Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Solid Solid Pigment Solution Solution Preparation Solid->Solution Dissolution FTIR FTIR-ATR Spectroscopy Solid->FTIR Raman Raman Spectroscopy Solid->Raman UVVis UV-Vis Spectroscopy Solution->UVVis Fluorescence Fluorescence Spectroscopy Solution->Fluorescence Absorption Absorption Spectra (λmax) UVVis->Absorption Emission Emission Spectra (Stokes Shift) Fluorescence->Emission Vibrational Vibrational Spectra (Peak Assignment) FTIR->Vibrational Raman->Vibrational

Caption: General workflow for spectroscopic analysis of this compound.

Synthesis Pathway of this compound

This compound Synthesis Reactant1 p-Chlorobenzonitrile Product This compound Reactant1->Product Reactant2 Diethyl Succinate Reactant2->Product Base Sodium t-amylate Base->Product Base Solvent tert-Amyl alcohol Solvent->Product Solvent

Caption: Simplified synthesis pathway for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Yield and Photostability of Diketopyrrolopyrrole (DPP) Pigments

Diketopyrrolopyrrole (DPP) pigments have emerged as a significant class of high-performance organic materials, distinguished by their brilliant colors, strong fluorescence, and notable stability.[1][2] Initially utilized in applications such as automotive paints and inks due to their high resistance to photodegradation, DPP derivatives are now the subject of intense research for their potential in organic electronics, bioimaging, and therapeutics.[1][3] This guide provides a comprehensive overview of the quantum yield and photostability of DPP pigments, presenting key quantitative data, detailed experimental methodologies, and visual representations of fundamental processes.

Quantum Yield of DPP Pigments

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. DPP derivatives are known for their characteristically high fluorescence quantum yields, which can approach unity in some cases.[4][5] This high efficiency is a direct result of the rigid and planar structure of the DPP core, which minimizes non-radiative decay pathways.[6]

The following tables summarize the photophysical properties of various DPP derivatives, including their fluorescence quantum yields in different solvent environments. The substitution patterns on the DPP core play a crucial role in tuning these properties.

Compound/DerivativeSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Fluorescence Quantum Yield (ΦF)Reference
DPP-1DMF52052880.44
DPP-3Acetonitrile505--0.06[6]
DPP-3Water493--0.06[6]
DPP-5Dichloromethane510-530---
DPP-13Dichloromethane610-620---[4]
DPP-15Dichloromethane610-620---[4]
G0DPPSolution-536-Near unity[5]
G1DPPSolution-536-Near unity[5]
G2DPPSolution-536-Near unity[5]
T2Thin Film---0.31[7]
D2Thin Film---0.26[7]
M2Thin Film---0.09[7]

Table 1: Photophysical Properties of Selected DPP Derivatives.

CompoundSubstituent (XR)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Fluorescence Quantum Yield (ΦF)Reference
3a 4-methylphenyl495557620.77[8]
3b 4-methoxyphenyl495558630.83[8]
3c 4-(trifluoromethyl)phenyl495558630.70[8]
3d 4-fluorophenyl495558630.75[8]
3e 4-chlorophenyl495558630.77[8]
3f 4-pyridyl495560650.66[8]
4a 4-methylphenyl495557620.73[8]
4d 4-fluorophenyl495558630.73[8]
4f 4-pyridyl495560650.69[8]

Table 2: Photophysical Properties of N,N'-bis(pentafluorobenzyl)-DPP Derivatives in DMF. [8]

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[9]

Materials and Equipment:

  • Fluorometer with an excitation and emission monochromator

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • DPP pigment solution of unknown quantum yield

  • Standard solution with a known quantum yield (e.g., Rhodamine B in ethanol, ΦF = 0.69 - 0.97)[10]

  • Solvent (spectroscopic grade)

Procedure:

  • Prepare a series of dilute solutions of both the DPP sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9]

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the DPP sample and the standard. A linear relationship should be observed.

  • Calculate the quantum yield of the DPP sample (ΦX) using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.[9]

    • ηX and ηST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

Photostability of DPP Pigments

DPP pigments are renowned for their excellent photostability, a property that is crucial for their application in durable coatings and advanced electronic devices.[2][3] Photostability refers to a molecule's resistance to degradation upon exposure to light. The degradation process often involves photochemical reactions that alter the chemical structure of the pigment, leading to a loss of color and fluorescence.

Several factors can influence the photostability of DPP pigments:

  • Molecular Structure: The inherent chemical structure of the DPP derivative plays a significant role. Substituents on the aromatic rings flanking the DPP core can affect the electron density distribution and the susceptibility to photo-oxidation.

  • Excitation Wavelength: The energy of the incident photons can impact the degradation pathway. For some DPP-based copolymers, excitation at higher energies can lead to reduced photostability.[11][12]

  • Environment: The surrounding medium, including the solvent and the presence of oxygen, can significantly affect the photodegradation process. In solution, the primary degradation mechanism for some DPPs involves singlet oxygen.[13]

While often described qualitatively, the photostability of DPP pigments can be quantified by monitoring the change in their spectroscopic properties over time upon irradiation.

Table 3: Photostability Data for an Organic Dye under Accelerated Weathering.

Irradiation Time (hours)Change in Absorbance (%)Reference
20Varies by dye structure[14]
100Varies by dye structure[14]

Note: This table illustrates the type of data obtained from photostability studies. Specific quantitative data for a wide range of DPP pigments is application-dependent and can be found in specialized literature.

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing of new active substances and medicinal products.[15]

Materials and Equipment:

  • Photostability chamber equipped with a light source that provides a combination of cool white fluorescent and near-ultraviolet (UV-A) lamps. The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[15]

  • UV-Vis spectrophotometer

  • Quartz cuvettes or a suitable substrate for thin films

  • DPP pigment solution or thin film sample

  • Dark control sample (identical to the test sample but shielded from light, e.g., with aluminum foil)[16]

Procedure:

  • Prepare the DPP sample as a solution in a chemically inert and transparent container or as a thin film on a suitable substrate.

  • Place the test sample and the dark control sample in the photostability chamber.

  • Expose the samples to the light source for a defined period.

  • At predetermined time intervals, remove the samples from the chamber and measure their UV-Vis absorption spectra.

  • Quantify the photodegradation by calculating the percentage decrease in absorbance at the absorption maximum (λmax).

  • Compare the change in absorbance of the exposed sample with that of the dark control to differentiate between photodegradation and other degradation pathways.[16]

Visualizing Key Processes

The following diagram illustrates the principal photophysical processes that occur in a DPP molecule upon absorption of light, including absorption, fluorescence, intersystem crossing, and phosphorescence.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S0 (Ground State) S1 S1 (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) T1 T1 (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC) (Non-radiative)

Caption: A Jablonski diagram illustrating the electronic transitions in a DPP molecule.

DPP derivatives can be functionalized to create fluorescent probes for the detection of various analytes, such as metal ions.[17] The following workflow illustrates the key steps in developing and utilizing a DPP-based biosensor for the detection of a target metal ion.

DPP_Biosensor_Workflow start Start: Design and Synthesize Functionalized DPP Probe char Characterize Probe: - UV-Vis Absorption - Fluorescence Emission start->char Synthesized Probe selectivity Test Selectivity: Expose probe to various metal ions char->selectivity Characterized Probe titration Perform Fluorescence Titration: Add increasing concentrations of target ion selectivity->titration Selective Probe data Data Analysis: - Plot fluorescence intensity vs. concentration - Determine limit of detection (LOD) titration->data Titration Data application Application: Detect target ion in a real sample (e.g., water, biological fluid) data->application Validated Method end End: Quantify Target Ion Concentration application->end Measurement

Caption: Workflow for the development and application of a DPP-based fluorescent biosensor.

Conclusion

Diketopyrrolopyrrole pigments represent a versatile class of organic materials with exceptional photophysical properties. Their high fluorescence quantum yields and robust photostability make them ideal candidates for a wide range of applications, from high-performance coatings to advanced biomedical diagnostics and therapeutics. Understanding the structure-property relationships and the experimental methodologies for characterizing these pigments is essential for the continued development of novel and improved DPP-based technologies. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working in this exciting field.

References

The Evolution of Diketopyrrolopyrrole (DPP) Dyes: From Serendipitous Discovery to High-Performance Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diketopyrrolopyrrole (DPP) dyes, a class of organic pigments and dyes based on the 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole core, have carved a significant niche in the world of materials science. Initially prized for their vibrant red hues and exceptional stability as pigments in paints and plastics, their unique photophysical and electronic properties have propelled their development into sophisticated materials for a wide array of applications, including organic electronics and biomedical imaging. This technical guide provides a comprehensive overview of the historical development of DPP dyes, from their serendipitous discovery to the rational design of modern high-performance materials. It details key synthetic milestones, presents a comparative analysis of their evolving properties, and outlines experimental protocols for their preparation and application.

Historical Development

The journey of DPP dyes began with an unexpected laboratory observation and has since unfolded into a multi-billion dollar industry and a fertile ground for academic and industrial research.

The Serendipitous Discovery (1974)

In 1974, Farnum and his colleagues were attempting to synthesize 2-azetinone through a Reformatsky-type reaction between benzonitrile (B105546) and ethyl bromoacetate (B1195939) using activated zinc. Instead of the expected product, they isolated a brilliantly red, highly insoluble crystalline solid in low yields (5-20%).[1][2] This compound was identified as 3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, the first member of the DPP family.[1][3] Although its potential was not immediately realized, this serendipitous discovery laid the foundation for a new class of high-performance pigments.

The Breakthrough: An Efficient Synthesis and Commercialization (1980s)

The major breakthrough in DPP chemistry came in the early 1980s when Iqbal and his team at Ciba-Geigy (now BASF) developed a significantly more efficient and scalable synthesis.[3][4] This new method involved the base-catalyzed condensation of an aromatic nitrile with a dialkyl succinate (B1194679).[3][4] This high-yield, one-pot reaction was a game-changer, enabling the large-scale production of various DPP derivatives and leading to their commercialization as high-performance pigments.[5] The most famous of these is Pigment Red 254, known for its use in the automotive industry, particularly for its iconic "Ferrari Red" color.[6]

The Modern Era: Expansion into Functional Materials

The turn of the 21st century marked a new chapter for DPP dyes. Researchers began to explore their potential beyond pigments, drawn by their strong electron-accepting nature, high charge carrier mobility, and excellent photostability.[3][5] By chemically modifying the DPP core, scientists have been able to fine-tune their electronic and optical properties, leading to a surge in their application in:

  • Organic Field-Effect Transistors (OFETs): The planar and rigid structure of the DPP core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport. Thiophene-flanked DPP polymers, first reported in 2008, showed promising charge carrier mobilities, and subsequent research has led to materials with mobilities exceeding those of amorphous silicon.[5]

  • Organic Photovoltaics (OPVs): The strong absorption of DPP dyes in the visible and near-infrared regions of the solar spectrum makes them excellent donor or acceptor materials in organic solar cells.[5]

  • Fluorescent Probes and Bioimaging: The high fluorescence quantum yields and photostability of some DPP derivatives have made them attractive candidates for fluorescent probes in biological imaging and sensing applications.[7][8]

dot

Historical_Timeline cluster_1970s 1970s cluster_1980s 1980s cluster_2000s_present 2000s - Present 1974 Serendipitous Discovery (Farnum et al.) Improved_Synthesis High-Yield Synthesis (Iqbal et al.) 1974->Improved_Synthesis 1986 Commercialization (this compound) OFETs Organic Electronics (OFETs, OPVs) 1986->OFETs Improved_Synthesis->1986 Bioimaging Biomedical Applications (Fluorescent Probes) OFETs->Bioimaging

Caption: Key milestones in the historical development of DPP dyes.

Data Presentation

The evolution of DPP dyes is marked by a significant improvement in their photophysical and electronic properties. The following tables summarize key quantitative data, comparing the early this compound with more modern, high-performance DPP derivatives.

Table 1: Photophysical Properties of Selected DPP Dyes
Compound Name/TypeAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Fluorescence Quantum Yield (ΦF)SolventReference(s)
Early DPP Pigment
This compound520, 482---DMSO[6]
Modern DPP Dyes
DPP-BisTPA530--Low-[8]
DPP Derivative 152052880.44DMF[9]
DPP Derivative 7---0.76PBS (pH 7.4)[7]
DPP Derivative 8---0.56PBS (pH 7.4)[7]
DPP Derivative 5510-530-~2000 cm-10.7-0.9Toluene, DCM, DMF[10]
DPP Derivative 13610-620~650-DecreasedToluene, DCM, DMF[10]
HR-TDPP-HEX----Chloroform[11]
HR-PhDPP-HEX586---Chloroform[11]
Table 2: Electronic Properties of Selected DPP-based Materials for OFETs
Polymer/Small MoleculeHole Mobility (μh, cm2V-1s-1)Electron Mobility (μe, cm2V-1s-1)On/Off RatioDeposition MethodReference(s)
Early DPP-based Polymer
Thiophene-flanked DPP Polymer (2008)0.10.09--[5]
Modern High-Performance DPP Materials
DPP-DTT based wires1.57--Solution Shearing[12]
DBT-I0.26-106Solution Shearing[13][14]
PDPPTT-FT0.30----

Experimental Protocols

Detailed methodologies for the synthesis of DPP dyes have evolved significantly over time. Below are protocols for the landmark synthetic routes.

Protocol 1: Improved Synthesis of this compound (Based on the Iqbal Method)

This protocol is a general representation of the high-yield synthesis developed by Iqbal and coworkers, which is the foundation for the commercial production of this compound.

Materials:

Procedure:

  • Preparation of Sodium tert-amoxide solution: Under a nitrogen atmosphere, add metallic sodium (21g), tert-amyl alcohol (180g), and a catalytic amount of ferric trichloride (1g) to a reaction kettle. Heat the mixture to 100°C and reflux with stirring for 7 hours to prepare the sodium tert-amoxide solution.[15][16]

  • Condensation Reaction: To the freshly prepared sodium tert-amoxide solution at 90°C, add 4-chlorobenzonitrile (88g) and stir until dissolved.[15][16] Then, a mixed solution of diisopropyl succinate (74g) and tert-amyl alcohol (50g) is added dropwise over 3 hours.[15][16] After the addition is complete, the reaction mixture is maintained at an elevated temperature for several hours.

  • Hydrolysis and Precipitation: The resulting condensed material is hydrolyzed by adding it to deionized water containing a surfactant.[15][16]

  • Isolation and Purification: The tert-amyl alcohol and isopropanol (B130326) generated during the reaction are removed by vacuum evaporation. The precipitated crude pigment is collected by filtration, washed thoroughly with water and methanol, and then dried to yield this compound.[6][15][16]

dot

Synthesis_Pathway Aromatic_Nitrile Aromatic Nitrile (e.g., 4-Chlorobenzonitrile) Reaction_Vessel Condensation Reaction Aromatic_Nitrile->Reaction_Vessel Dialkyl_Succinate Dialkyl Succinate (e.g., Diisopropyl succinate) Dialkyl_Succinate->Reaction_Vessel Base Strong Base (e.g., Sodium tert-amoxide) Base->Reaction_Vessel Solvent Solvent (e.g., tert-Amyl alcohol) Solvent->Reaction_Vessel DPP_Pigment DPP Pigment (e.g., this compound) Reaction_Vessel->DPP_Pigment Hydrolysis & Purification

Caption: General synthesis pathway for DPP pigments.

Protocol 2: Fabrication of a DPP-based Organic Field-Effect Transistor (OFET)

This protocol outlines a typical procedure for fabricating a bottom-gate, top-contact OFET using a solution-shearing method with a DPP-based polymer.

Materials:

  • Heavily p-doped Si wafers with a 300 nm SiO2 layer

  • DPP-based polymer (e.g., DPP-DTT)

  • Solvent for DPP polymer (e.g., 1,2-dichlorobenzene)

  • Trichloro(octadecyl)silane (OTS) for surface modification

  • Gold for source and drain contacts

Procedure:

  • Substrate Cleaning and Preparation: Clean the Si/SiO2 wafers by sequential ultrasonication in deionized water, acetone, and isopropyl alcohol (10 minutes each).

  • Surface Modification: Modify the surface of the SiO2 dielectric layer with a self-assembled monolayer (SAM) of OTS to improve the interface properties.

  • Semiconductor Deposition (Solution Shearing):

    • Dissolve the DPP-based polymer in a suitable solvent (e.g., 4 mg/mL in 1,2-dichlorobenzene).

    • Deposit the polymer solution onto the substrate using a solution-shearing technique. This method allows for the controlled alignment of the polymer chains, which is crucial for high charge carrier mobility.[12][17]

  • Annealing: Anneal the polymer film at an optimized temperature (e.g., 150-200°C) to improve crystallinity and film morphology.

  • Electrode Deposition: Deposit the gold source and drain electrodes (typically 40-60 nm thick) onto the polymer layer through a shadow mask using thermal evaporation. This creates a bottom-gate, top-contact device architecture.

  • Device Characterization: Characterize the electrical performance of the fabricated OFETs by measuring the output and transfer characteristics to determine parameters such as charge carrier mobility and the on/off ratio.

dot

OFET_Fabrication_Workflow Start Substrate_Cleaning 1. Substrate Cleaning (Si/SiO2 wafer) Start->Substrate_Cleaning Surface_Modification 2. Surface Modification (OTS SAM) Substrate_Cleaning->Surface_Modification Semiconductor_Deposition 3. DPP Polymer Deposition (Solution Shearing) Surface_Modification->Semiconductor_Deposition Annealing 4. Thermal Annealing Semiconductor_Deposition->Annealing Electrode_Deposition 5. Electrode Deposition (Gold) Annealing->Electrode_Deposition Device_Characterization 6. Electrical Characterization Electrode_Deposition->Device_Characterization End Device_Characterization->End

Caption: Experimental workflow for OFET fabrication.

Conclusion and Future Outlook

The historical development of diketopyrrolopyrrole dyes is a testament to the power of both serendipity and rational design in chemical research. From an accidental discovery, DPPs have evolved into a versatile class of materials with applications spanning from everyday consumer products to cutting-edge electronics and healthcare. The ability to fine-tune their properties through synthetic modification continues to drive innovation. Future research is likely to focus on the development of novel DPP derivatives with even higher charge carrier mobilities for next-generation flexible electronics, improved efficiency in organic solar cells, and enhanced sensitivity and specificity as fluorescent probes for disease diagnostics and targeted therapies. The rich history and bright future of DPP dyes ensure that they will remain a prominent topic of investigation for years to come.

References

Pigment Red 254 CAS number 84632-65-5 technical data sheet

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 84632-65-5

Chemical Name: 3,6-Bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

This technical guide provides an in-depth overview of Pigment Red 254 (PR 254), a high-performance diketopyrrolopyrrole (DPP) pigment. It is intended for researchers, scientists, and drug development professionals who require detailed technical information on this compound.

Chemical and Physical Properties

This compound is a synthetic organic pigment renowned for its brilliant, neutral red color and exceptional fastness properties.[1][2] It belongs to the diketopyrrolopyrrole (DPP) class of pigments, which are characterized by their excellent stability.[3] The chemical structure of this compound features a bicyclic lactam core with two p-chlorophenyl groups.[4]

Table 1: General and Chemical Properties

PropertyValueSource(s)
Chemical Formula C₁₈H₁₀Cl₂N₂O₂[4][5][6]
Molecular Weight 357.19 g/mol [1][4][6]
CAS Number 84632-65-5[1][4][5]
C.I. Name This compound[2]
C.I. Number 56110[2][5][7]
Chemical Group Diketopyrrolopyrrole (DPP)[2][8][9]
Appearance Red Powder[5][10][11]
Hue Neutral, Brilliant Red[2][5]

Table 2: Physical and Thermal Properties

PropertyValueSource(s)
Density 1.5 - 1.60 g/cm³[1][5][12]
Specific Surface Area 28 - 29 m²/g[9][12]
Oil Absorption 35 - 50 g/100g [1][9][12]
Moisture Content ≤ 1.5%
Water Soluble Matter ≤ 1.5%
pH Value 6.5 - 10[9]
Heat Resistance Up to 300°C[2][4][8][9][12]
Boiling Point (Predicted) 672.5 ± 55.0 °C[5][7]
Flash Point 360.5°C[5]

Fastness and Resistance Properties

This compound exhibits outstanding resistance to light, weather, and various chemicals, making it suitable for demanding applications such as automotive coatings and high-end industrial paints.[2][8][9]

Table 3: Fastness and Resistance Ratings

PropertyRatingScaleSource(s)
Light Fastness 81-8 (8=excellent)[1][4][5][8][9]
Weather Resistance Excellent-[2][4]
Water Resistance 51-5 (5=excellent)[1]
Oil Resistance 51-5 (5=excellent)[1]
Acid Resistance 51-5 (5=excellent)[1][2][12][13]
Alkali Resistance 51-5 (5=excellent)[1][2][13]
Solvent Resistance Excellent-[2][4][5]
Migration Resistance 51-5 (5=excellent)

Spectral Information

The spectral properties of this compound are crucial for its application in various fields, including optoelectronics.[3]

Table 4: Spectral Data

PropertyValueConditionsSource(s)
Lambda max (λmax) 540.0 to 545.0 nmIn H₂SO₄[14]

Safety and Handling

This compound is considered to be of low toxicity.[15] However, as with any fine powder, inhalation of dust should be avoided.[10][16] It is stable under normal conditions and does not undergo hazardous polymerization.[10]

Table 5: Safety Information

AspectInformationSource(s)
Toxicity Virtually nontoxic after a single ingestion or skin contact.[16]
Irritation Not irritating to the skin or eyes.[16]
Inhalation May cause respiratory tract irritation.[10]
Stability Stable under normal temperatures and pressures.[10]
Incompatibilities Strong oxidizing and reducing agents.[10]
Hazardous Decomposition Irritating and toxic fumes and gases may be generated during a fire.[10]

Experimental Protocols

While specific experimental protocols were not detailed in the provided search results, the determination of pigment properties generally follows standardized methods. For instance, lightfastness is often evaluated using the Blue Wool Scale (ISO 105-B01), and heat stability is typically tested by observing color changes in a given medium (e.g., HDPE) at elevated temperatures for a specific duration.[2][5] Resistance to chemicals like acids and alkalis is assessed by observing any bleeding or color change after exposure.[17]

Synthesis and Application Workflow

This compound is a member of the diketopyrrolopyrrole (DPP) family of pigments.[3] The synthesis of DPP pigments generally involves the reaction of a succinate (B1194679) ester with an aromatic nitrile in the presence of a strong base.

G cluster_synthesis Simplified DPP Pigment Synthesis Succinate Ester Succinate Ester Reaction Reaction Succinate Ester->Reaction Aromatic Nitrile Aromatic Nitrile Aromatic Nitrile->Reaction Strong Base Strong Base Strong Base->Reaction Catalyst DPP Pigment Core DPP Pigment Core Reaction->DPP Pigment Core

Simplified synthesis of the DPP pigment core.

The application of this compound in a formulation, such as a paint or plastic, follows a general workflow to ensure proper dispersion and performance.

G cluster_workflow General Application Workflow Pigment_Dispersion Pigment Dispersion (Milling/Grinding) Mixing Mixing Pigment_Dispersion->Mixing Binder_System Binder System (Resin, Solvent, etc.) Binder_System->Mixing Quality_Control Quality Control (Color, Viscosity) Mixing->Quality_Control Additives Additives (Dispersants, Stabilizers) Additives->Mixing Final_Product Final Product (Paint, Plastic, Ink) Quality_Control->Final_Product

Generalized workflow for pigment application.

References

An In-depth Technical Guide to the Solubility and Dispersion Characteristics of Pigment Red 254

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Pigment Red 254 (PR 254), with a specific focus on its solubility and dispersion characteristics. As a high-performance diketopyrrolopyrrole (DPP) pigment, understanding these properties is critical for its application in advanced materials, including coatings, plastics, and potentially, specialized biomedical applications.

Introduction to this compound

This compound (CAS No: 84632-65-5; C.I. No: 56110) is a high-performance organic pigment renowned for its brilliant medium red shade, exceptional lightfastness, and thermal stability.[1][2] Chemically, it is 3,6-Bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.[3][4] The DPP class of pigments was discovered in 1974 and brought to market in the 1980s, revolutionizing industries like automotive paints due to their superior durability.[2][5] The inherent stability of the DPP core is a result of strong intermolecular hydrogen bonding (N-H···O=C), which contributes significantly to its low solubility and high performance.[6][7] While its primary use is in industrial coatings and plastics, its robust characteristics are of interest to researchers in various fields.[4][5]

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various technical data sheets.

PropertyValueReferences
Chemical Name 3,6-Bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione[3][4]
C.I. Name This compound[8]
C.I. Number 56110[9][10]
CAS Number 84632-65-5[8][9]
Molecular Formula C₁₈H₁₀Cl₂N₂O₂[3][9]
Molecular Weight 357.19 g/mol [3][8][9]
Appearance Red Powder[10][]
Density 1.5 - 1.57 g/cm³[9][10][12]
Heat Resistance Up to 300°C[1][3][13]
Light Fastness (8=excellent)8[9][][12]
Oil Absorption 35-45 ml/100g[14]
pH Value 6.5 - 7.5[14]

Solubility Characteristics

This compound is characterized by its extremely low solubility in water and most common organic solvents.[4][6] This poor solubility is a direct consequence of the strong intermolecular hydrogen bonds within its crystal lattice, which require significant energy to overcome.[6][7] While this property is advantageous for applications requiring high stability and resistance to bleeding or migration, it presents challenges where solubilization is necessary.

The table below summarizes the available quantitative and qualitative solubility data for this compound.

Solvent/MediumSolubilityTemperatureReferences
Water < 0.499 mg/L (<1 ppm)20-23°C[5][9][15]
Standard Fat 10 mg/100g20°C[9][16]
General Organic Solvents Very low / Poor solubilityAmbient[4][6]
Tetrahydrofuran (THF) (modified DPP dyes)7 - 13 g/100 mLNot specified[17]
N-Methyl-2-pyrrolidone (NMP) (modified DPP dyes)11 - 14 g/100 mLNot specified[17]

It is important to note that significant improvements in solubility can be achieved by chemical modification of the DPP core, such as through N-alkylation, which breaks the hydrogen bonding network.[6][7][18] Research into such derivatives has shown dramatically increased solubility in solvents like THF and NMP, which is crucial for applications like ink-jet printing for LCD color filters.[17]

Experimental Protocol: Water Solubility Determination (OECD 105)

A common method for determining the solubility of pigments in aqueous media follows established guidelines, such as OECD Guideline 105 (Water Solubility). A representative experimental protocol is detailed below.

Objective: To quantify the solubility of this compound in water.

Materials:

  • This compound powder

  • Deionized water

  • Ultracentrifuge

  • UV/Vis Spectrometer

  • Standard laboratory glassware and equipment

Procedure:

  • Suspension Preparation: A suspension of this compound is created in water at a concentration of 10 mg/mL.[5]

  • Incubation: The suspension is incubated for a fixed period, for example, 24 hours, at a constant temperature (e.g., 25°C) to allow the system to reach equilibrium.[5]

  • Particle Removal: The suspension is subjected to ultracentrifugation at high g-force (e.g., 300,000 x g) for an extended duration (e.g., 10 hours).[5] This step is critical to quantitatively remove dispersed solid particles down to a size of approximately 2 nm.[5]

  • Analysis of Supernatant: The resulting clear supernatant is carefully collected.

  • Quantification: The concentration of dissolved this compound in the supernatant is analyzed using UV/Vis spectroscopy by measuring absorbance at the characteristic wavelength and comparing it to a standard calibration curve.[5]

G cluster_workflow Experimental Workflow: Water Solubility Determination prep 1. Suspension Preparation (10 mg/mL PR 254 in Water) incubate 2. Incubation (24h at 25°C) prep->incubate Equilibration centrifuge 3. Particle Removal (Ultracentrifugation @ 300,000g) incubate->centrifuge Separation analyze 4. Analysis of Supernatant (UV/Vis Spectroscopy) centrifuge->analyze Isolation of Solute result 5. Quantification (Solubility in mg/L) analyze->result

Workflow for determining the aqueous solubility of this compound.

Dispersion Characteristics

While poorly soluble, this compound exhibits excellent dispersion characteristics, a key factor in its utility as a high-performance pigment.[3] Good dispersion involves breaking down pigment agglomerates into primary particles and stabilizing them within a medium to achieve desired properties like high color strength, gloss, and stability.[19]

Key attributes of this compound's dispersion behavior include:

  • Easy Dispersibility: The pigment is reported to have good fluidity and is easy to disperse in various systems, including coatings, plastics, and inks.[14]

  • High Stability: Once dispersed, it demonstrates excellent resistance to flocculation, which is the re-agglomeration of particles. This stability contributes to the longevity and consistency of the final product's color. Additives can be used to further improve flocculation resistance.[1][9]

  • Particle Size: The particle size of the pigment is a critical parameter. Commercial grades are available in different particle sizes (e.g., "fine" and "coarse") which can influence properties like opacity and color shade.[5] Effective dispersion aims to achieve a narrow and uniform particle size distribution.

The dispersion process is a logical workflow influenced by several interdependent factors. The quality of the final dispersion dictates the performance of the end-product.

G cluster_dispersion Logical Relationship for Pigment Dispersion cluster_inputs Input Factors cluster_outputs Desired Outcomes pigment_props Pigment Properties (Particle Size, Surface Chemistry) process Dispersion Process (e.g., High-Speed Milling, Sonication) pigment_props->process medium Medium (Resin, Solvent, Viscosity) medium->process additives Additives (Dispersants, Surfactants) additives->process stability Dispersion Stability (Anti-Flocculation) process->stability color Colorimetric Properties (Strength, Shade, Gloss) process->color rheology Rheological Profile (Viscosity, Flow) process->rheology

Key factors influencing the dispersion process and outcomes for this compound.
Experimental Protocol: Dispersion Assessment in Plastics

Evaluating the dispersion of a pigment in a solid medium like plastic involves standardized industry tests.

Objective: To assess the dispersibility and heat resistance of this compound in a polymer matrix (e.g., HDPE).

Materials:

  • This compound powder

  • High-Density Polyethylene (HDPE) resin

  • Titanium dioxide (TiO₂) for tint evaluation

  • Two-roll mill or twin-screw extruder

  • Injection molding machine

  • Spectrocolorimeter

  • Filter Test equipment (Filter Pressure Value - FPV)

Procedure:

  • Compounding: The pigment is pre-mixed with the HDPE resin at a specified ratio (e.g., 1% pigment for masstone color).[20] For tint evaluations, TiO₂ is also added.

  • Melt Processing: The mixture is processed using a two-roll mill or extruder at a high temperature (e.g., up to 300°C) for a set time (e.g., 5 minutes) to ensure thorough mixing and dispersion.[9][14]

  • Specimen Preparation: The compounded material is used to create standardized plaques or chips via injection molding.

  • Colorimetric Analysis: The color strength and shade of the prepared specimens are measured using a spectrocolorimeter and compared against a standard.[21]

  • Filter Pressure Value (FPV) Test: To quantify dispersion, the molten polymer-pigment mixture is extruded through a fine screen pack. The rate of pressure increase behind the screen is measured. A lower rate of pressure rise indicates fewer undispersed agglomerates and therefore better dispersion.[21]

  • Heat Stability Assessment: The compounded material is held at a high temperature (e.g., 300°C) for increasing durations, and color change is measured to determine thermal stability.[1]

Conclusion

This compound's physicochemical profile is dominated by its robust diketopyrrolopyrrole core. Its extremely low solubility in aqueous and common organic solvents is a defining characteristic, stemming from strong intermolecular hydrogen bonding. This makes it ideal for applications demanding high fastness and non-migration properties. Conversely, it exhibits excellent dispersibility, allowing for the creation of stable, high-performance colorations in plastics, paints, and inks. For researchers, while the native pigment is insoluble, chemical modification of the DPP structure presents a viable pathway to creating soluble derivatives for specialized applications, potentially including drug delivery systems or advanced optical materials, where the core chromophore's stability and properties are highly desirable. The experimental protocols outlined provide a foundational framework for the quantitative assessment of these critical properties.

References

Methodological & Application

Application Notes and Protocols: Pigment Red 254 in Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pigment Red 254 and its derivatives, belonging to the diketopyrrolopyrrole (DPP) class of materials, in the fabrication and characterization of Organic Field-Effect Transistors (OFETs). The inherent properties of the DPP core, such as high charge carrier mobility, strong light absorption, and excellent thermal and photostability, make these materials highly promising for applications in organic electronics.[1][2]

Introduction to this compound and DPPs in Organic Electronics

Diketopyrrolopyrrole (DPP) pigments were first developed for the ink and paint industry and have since garnered significant interest in the field of organic electronics.[2] The DPP core is an electron-deficient moiety, which facilitates its use in constructing donor-acceptor type organic semiconductors.[2] These materials exhibit strong π-π interactions and a high degree of order in the solid state, which are beneficial for efficient charge transport.[2]

This compound is a specific, commercially available DPP derivative known for its exceptional stability.[3] However, its very low solubility in common organic solvents makes solution-based processing challenging.[3] Consequently, thermal evaporation is the preferred method for depositing thin films of this compound for electronic applications.

Quantitative Performance Data of DPP-Based OFETs

While specific quantitative performance data for OFETs using pristine this compound as the active layer is not extensively reported in the literature, numerous studies on closely related, soluble DPP derivatives demonstrate the high potential of this class of materials. The following tables summarize the performance of various DPP-based small molecules and polymers in OFETs. This data provides a benchmark for the expected performance of this compound-based devices.

Table 1: Performance of n-type DPP Derivative-Based OFETs

DPP DerivativeDeposition MethodElectron Mobility (μe) (cm²/Vs)On/Off RatioThreshold Voltage (Vth) (V)
DPP-based small molecule 1Solution Processingup to 4.4 x 10⁻²--
FDPPSolution Processing---

Data for FDPP is for p-type behavior.

Table 2: Performance of p-type DPP Derivative-Based OFETs

DPP DerivativeDeposition MethodHole Mobility (μh) (cm²/Vs)On/Off RatioThreshold Voltage (Vth) (V)
DPP-based small molecule 2Solution Processingup to 2.3 x 10⁻³--
FDPPSolution Processing~9.7 x 10⁻³--
Thiophene-flanked DPP-based polymerSolution Processing0.1--

Table 3: Performance of Ambipolar DPP Derivative-Based OFETs

DPP Derivative BlendDeposition MethodHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)On/Off Ratio
Blend of n-type and p-type DPP dyesSolution Processing~10⁻³~10⁻³-
Thiophene-flanked DPP-based polymerSolution Processingup to 0.090.1-

Experimental Protocols

The following are detailed protocols for the fabrication and characterization of OFETs using this compound.

Protocol 1: OFET Device Fabrication via Thermal Evaporation

This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET using thermal evaporation for the deposition of the this compound active layer.

Materials and Equipment:

  • Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)

  • This compound powder

  • Gold (Au) evaporation source (99.99% purity)

  • Shadow masks for source and drain electrodes

  • Thermal evaporator system

  • Substrate cleaning solvents (acetone, isopropanol)

  • Deionized water

  • Nitrogen gas source

  • UV-Ozone cleaner or Piranha solution for substrate cleaning (use with extreme caution)

  • (Optional) Silane (B1218182) for surface treatment (e.g., octadecyltrichlorosilane (B89594) - OTS) in an appropriate solvent (e.g., anhydrous toluene)

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer to the desired substrate size.

    • Sonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 15 minutes or immerse in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes to create a hydrophilic surface with hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

    • Rinse thoroughly with deionized water and dry with nitrogen.

  • (Optional) Dielectric Surface Treatment:

    • To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) of a silane coupling agent like OTS can be applied.

    • Prepare a dilute solution of OTS in anhydrous toluene (B28343) (e.g., 10 mM) in a nitrogen-filled glovebox.

    • Immerse the cleaned and dried substrates in the OTS solution for 30 minutes.

    • Rinse the substrates with fresh toluene to remove excess OTS.

    • Anneal the substrates at 120°C for 20 minutes in a vacuum or inert atmosphere.

  • Deposition of this compound:

    • Place the cleaned (and optionally surface-treated) substrates into the thermal evaporator.

    • Load a quartz crucible with this compound powder.

    • Evacuate the chamber to a pressure of < 10⁻⁶ Torr.

    • Heat the crucible containing this compound until it starts to sublimate.

    • Deposit a thin film of this compound onto the substrates at a controlled rate (e.g., 0.1-0.5 Å/s) to a desired thickness (e.g., 30-50 nm), monitored by a quartz crystal microbalance.

    • Allow the substrates to cool to room temperature before venting the chamber.

  • Deposition of Source and Drain Electrodes:

    • Place a shadow mask with the desired channel length and width over the this compound-coated substrates.

    • Return the substrates to the thermal evaporator.

    • Evaporate a layer of gold (Au) to a thickness of 50-100 nm through the shadow mask to define the source and drain electrodes.

  • Device Annealing:

    • Post-deposition annealing can improve the crystallinity of the organic film and the contact at the electrode interface.

    • Anneal the completed devices at a temperature below the decomposition temperature of this compound (e.g., 120-150°C) for a specified time (e.g., 30 minutes) in a nitrogen-filled glovebox or vacuum oven.

Protocol 2: OFET Device Characterization

This protocol outlines the electrical characterization of the fabricated this compound OFETs.

Equipment:

  • Semiconductor parameter analyzer (e.g., Keithley 4200-SCS)

  • Probe station with micro-manipulators

  • Inert atmosphere environment (e.g., nitrogen-filled glovebox) for measurements to prevent degradation from air and moisture.

Procedure:

  • Setup:

    • Place the fabricated OFET device on the chuck of the probe station inside the glovebox.

    • Use the micro-manipulators to make electrical contact with the source, drain, and gate electrodes.

  • Output Characteristics Measurement:

    • To obtain the output characteristics (Id-Vd curves), sweep the drain-source voltage (Vd) from 0 V to a negative value (for p-type) or a positive value (for n-type) (e.g., -60 V to 0 V) at different constant gate-source voltages (Vg).

    • Start with Vg = 0 V and increase the magnitude of Vg in steps (e.g., -10 V, -20 V, -30 V, etc.).

    • Plot the drain current (Id) as a function of Vd for each Vg.

  • Transfer Characteristics Measurement:

    • To obtain the transfer characteristics (Id-Vg curves), sweep the gate-source voltage (Vg) from a positive to a negative value (for p-type) or a negative to a positive value (for n-type) (e.g., 20 V to -60 V) at a constant, high drain-source voltage (Vd) (e.g., -60 V). This ensures the transistor is in the saturation regime.

    • Plot both Id and the square root of |Id| as a function of Vg.

  • Data Analysis:

    • Charge Carrier Mobility (μ): Calculate the field-effect mobility in the saturation regime using the following equation: Id = (μ * Ci * W) / (2 * L) * (Vg - Vth)² where:

      • Id is the drain current in the saturation region.

      • Ci is the capacitance per unit area of the gate dielectric.

      • W is the channel width.

      • L is the channel length.

      • Vg is the gate voltage.

      • Vth is the threshold voltage. The mobility can be extracted from the slope of the plot of |Id|¹ᐟ² vs. Vg.

    • Threshold Voltage (Vth): Determine the threshold voltage by extrapolating the linear portion of the |Id|¹ᐟ² vs. Vg plot to the Vg axis.

    • On/Off Ratio: Calculate the on/off ratio by dividing the maximum drain current (Ion) by the minimum drain current (Ioff) from the transfer curve.

Visualizations

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Start Start: Si/SiO₂ Substrate Clean Substrate Cleaning (Acetone, IPA, DI Water) Start->Clean Dry1 N₂ Dry Clean->Dry1 UV_Ozone UV-Ozone Treatment Dry1->UV_Ozone OTS Optional: OTS Surface Treatment UV_Ozone->OTS Evap_DPP Thermal Evaporation of this compound OTS->Evap_DPP Evap_Elec Thermal Evaporation of Au Electrodes (via Shadow Mask) Evap_DPP->Evap_Elec Anneal Post-deposition Annealing Evap_Elec->Anneal Measure Electrical Measurement (Probe Station) Anneal->Measure Analyze Data Analysis (Mobility, On/Off Ratio, Vth) Measure->Analyze End End: Performance Data Analyze->End

Caption: Workflow for the fabrication and characterization of this compound based OFETs.

Caption: Conceptual diagram of charge transport in a p-type DPP-based OFET.

References

Application Notes and Protocols for Utilizing Pigment Red 254 as an Electron Acceptor in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals exploring novel materials for organic electronics and photovoltaics.

Introduction:

Pigment Red 254, a diketopyrrolopyrrole (DPP) pigment, is a high-performance organic colorant known for its exceptional stability.[1][2][3][4][5] The core DPP structure possesses inherent electronic properties, such as strong electron-withdrawing characteristics and high charge carrier mobility, that make it an attractive candidate for application as an electron acceptor material in organic solar cells (OSCs). DPP-based materials are of significant interest in the field of organic photovoltaics due to their potential for high power conversion efficiencies. This document provides detailed application notes and protocols for the investigation of this compound as an electron acceptor in the fabrication of organic solar cells.

Due to the low solubility of this compound in common organic solvents, solution-based processing methods typical for many organic solar cells are not readily applicable. Therefore, the primary fabrication method detailed in these protocols is thermal evaporation, a solvent-free technique suitable for depositing uniform thin films of insoluble small molecules.[6]

Material Properties and Characteristics

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in organic solar cells.

PropertyValueSource
Chemical Name 3,6-bis(4-chlorophenyl)-1,4-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
CAS Number 84632-65-5[1]
Molecular Formula C₁₈H₁₀Cl₂N₂O₂
Molecular Weight 357.19 g/mol
Appearance Bright Red Powder
Heat Stability >300 °C[2][3][4]
Solvent Resistance Excellent[1][2][3]
Lightfastness Excellent (Grade 8)[2]

Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication and characterization of organic solar cells using this compound as the electron acceptor. A common device architecture for small molecule organic solar cells is the bulk heterojunction, where the electron donor and acceptor materials are intimately mixed. Given the insolubility of this compound, a bilayer heterojunction fabricated via thermal evaporation is a more practical approach.

Protocol 1: Fabrication of a Bilayer Heterojunction Organic Solar Cell via Thermal Evaporation

This protocol describes the fabrication of a simple bilayer organic solar cell with the structure: ITO / Hole Transport Layer (HTL) / Electron Donor Layer / this compound (Electron Acceptor Layer) / Electron Transport Layer (ETL) / Metal Cathode.

1. Substrate Preparation:

  • Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
  • Clean the substrates sequentially in an ultrasonic bath with detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
  • Dry the substrates with a stream of dry nitrogen gas.
  • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove any residual organic contaminants.

2. Deposition of the Hole Transport Layer (HTL):

  • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 1 x 10⁻⁶ Torr).
  • Deposit a 20 nm layer of a suitable HTL material, such as Molybdenum Oxide (MoO₃) or 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), onto the ITO surface. The deposition rate should be maintained at approximately 0.1-0.2 Å/s.

3. Deposition of the Electron Donor Layer:

  • Without breaking the vacuum, deposit the electron donor material. A common choice for a donor to be paired with a DPP-based acceptor is a p-type organic semiconductor like Copper Phthalocyanine (CuPc) or a polythiophene derivative such as Poly(3-hexylthiophene) (P3HT) if co-evaporation is an option. For sequential evaporation, a small molecule donor is more common.
  • Deposit a 30 nm layer of the electron donor material at a rate of 0.1-0.2 Å/s.

4. Deposition of the this compound Electron Acceptor Layer:

  • Place high-purity this compound powder in a suitable evaporation source, such as a quartz crucible.
  • Deposit a 30 nm layer of this compound onto the electron donor layer. Maintain a deposition rate of 0.1-0.2 Å/s. The substrate temperature can be controlled to influence film morphology.

5. Deposition of the Electron Transport Layer (ETL):

  • Deposit a thin (5-10 nm) layer of an ETL material, such as Bathocuproine (BCP) or 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, to act as an exciton (B1674681) blocking layer and improve electron collection. The deposition rate should be around 0.1 Å/s.

6. Deposition of the Metal Cathode:

  • Finally, deposit a 100 nm thick layer of a low work function metal, such as aluminum (Al) or calcium (Ca) followed by an Al capping layer, through a shadow mask to define the active area of the solar cell. The deposition rate for the metal cathode can be higher, in the range of 1-5 Å/s.

7. Encapsulation:

  • To prevent degradation from exposure to air and moisture, encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

Protocol 2: Device Characterization

1. Current Density-Voltage (J-V) Measurement:

  • Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G spectrum) to measure the J-V characteristics of the fabricated solar cells.
  • From the J-V curve, determine the key performance parameters: Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE).

2. External Quantum Efficiency (EQE) Measurement:

  • Measure the EQE spectrum to determine the contribution of different wavelengths of light to the photocurrent. This will help to confirm that both the donor and this compound are contributing to the device's performance.

Data Presentation

Quantitative performance data for organic solar cells using this compound as the primary electron acceptor is not widely available in the literature, as research has predominantly focused on more soluble DPP derivatives. The following table presents representative data for organic solar cells employing DPP-based small molecule acceptors to provide a context for expected performance.

Donor MaterialAcceptor MaterialVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
P3HTDPP-derivative 10.657.8482.45
PTB7-ThDPP-derivative 20.7210.5554.15
P3HTDPP-derivative 30.856.2603.16

Note: This table presents data for various DPP derivatives and not specifically for this compound. Performance will be highly dependent on the specific donor material, device architecture, and fabrication conditions.

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (Thermal Evaporation) cluster_char Characterization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL_Dep HTL Deposition UV_Ozone->HTL_Dep Donor_Dep Electron Donor Deposition HTL_Dep->Donor_Dep PR254_Dep This compound Deposition Donor_Dep->PR254_Dep ETL_Dep ETL Deposition PR254_Dep->ETL_Dep Cathode_Dep Metal Cathode Deposition ETL_Dep->Cathode_Dep JV_Meas J-V Measurement Cathode_Dep->JV_Meas EQE_Meas EQE Measurement Cathode_Dep->EQE_Meas

Caption: Workflow for the fabrication and characterization of an organic solar cell.

Energy Level Diagram

The performance of an organic solar cell is critically dependent on the relative energy levels of the donor and acceptor materials. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels determine the open-circuit voltage and the driving force for charge separation.

G cluster_levels Energy Levels cluster_donor Electron Donor (e.g., P3HT) cluster_acceptor This compound Vacuum Level (0 eV) Vacuum Level (0 eV) Donor_HOMO HOMO (~ -5.0 eV) Donor_LUMO LUMO (~ -3.0 eV) Acceptor_LUMO LUMO (~ -3.6 eV) Donor_LUMO->Acceptor_LUMO ΔE_LUMO Acceptor_HOMO HOMO (~ -5.8 eV) Photon Photon (hν) Exciton Exciton Photon->Exciton Electron_Transfer Electron Transfer

Caption: Energy level diagram for a P3HT:this compound based solar cell.

Conclusion

This compound, with its robust chemical and physical properties, presents an interesting material for exploration in the field of organic photovoltaics. While its insolubility poses a challenge for common solution-based processing, thermal evaporation provides a viable route for device fabrication. The protocols and data presented in this document offer a foundational framework for researchers to investigate the potential of this compound as an electron acceptor in organic solar cells. Further optimization of device architecture, layer thicknesses, and the selection of appropriate donor materials will be critical in enhancing the performance of this compound-based organic solar cells.

References

Application Notes and Protocols: Formulation of Pigment Red 254 Based Inks for Printed Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 254 (PR 254), a diketopyrrolopyrrole (DPP) pigment, is a high-performance organic semiconductor renowned for its exceptional thermal and photostability.[1][2] These properties, combined with its inherent semiconducting nature, make it a compelling candidate for applications in printed electronics, including organic field-effect transistors (OFETs), sensors, and organic photovoltaic devices.[1][2] The formulation of stable, printable inks from this pigment is a critical step in harnessing its electronic properties for device fabrication.

This document provides detailed application notes and experimental protocols for the formulation of this compound-based inks suitable for various printing techniques used in electronics manufacturing.

Core Concepts in Ink Formulation

The successful formulation of a functional ink for printed electronics hinges on the careful selection and optimization of its core components: the active material (this compound), a binder, and a solvent system. The interplay between these components dictates the ink's printability and the electronic performance of the final device.

Signaling Pathway for Ink Formulation and Performance

The following diagram illustrates the relationship between the ink components, formulation process, and the final performance of the printed electronic device.

G cluster_components Ink Components cluster_formulation Formulation & Printing cluster_properties Ink & Film Properties cluster_performance Device Performance Pigment This compound Dispersion Dispersion (Sonication, Milling) Pigment->Dispersion Binder Polymeric Binder (e.g., Polystyrene) Binder->Dispersion Solvent Solvent System (e.g., Chlorobenzene) Solvent->Dispersion Ink_Properties Ink Properties (Viscosity, Surface Tension) Dispersion->Ink_Properties Printing Printing Technique (Inkjet, Screen, etc.) Film_Morphology Film Morphology (Crystallinity, Uniformity) Printing->Film_Morphology Ink_Properties->Printing Device_Performance Electronic Performance (Mobility, On/Off Ratio) Film_Morphology->Device_Performance

Caption: Logical workflow from ink components to device performance.

Materials and Equipment

Materials
  • This compound (C.I. 56110)

  • Poly(styrene) (PS), average Mw 280,000

  • Chlorobenzene (anhydrous, 99.8%)

  • Other potential solvents: Toluene, Xylene, Tetrahydrofuran (THF)

  • Surfactants/Dispersants (optional, e.g., polyethylene (B3416737) glycol)[3]

Equipment
  • Analytical balance

  • Magnetic stirrer and hotplate

  • Ultrasonic bath/probe sonicator

  • Syringe filters (PTFE, 0.45 µm)

  • Viscometer

  • Tensiometer

  • Printing system (e.g., inkjet, screen printer, solution shearer)

  • Spin coater

  • Vacuum oven or hotplate for annealing

Quantitative Data Summary

The following tables provide starting formulations and key parameters for the preparation of this compound-based inks. These are intended as starting points for optimization.

Table 1: Ink Formulations for Different Printing Techniques

ParameterInkjet PrintingScreen PrintingSolution Shearing
This compound (wt%) 0.5 - 1.510 - 301 - 5
Binder (PS) (wt%) 0.5 - 1.520 - 401 - 5
Solvent (Chlorobenzene) (wt%) 97 - 9930 - 7090 - 98
Viscosity (mPa·s) 10 - 201000 - 500010 - 100
Surface Tension (mN/m) 28 - 35N/AN/A

Table 2: Processing and Characterization Parameters

ParameterValue
Dispersion Method Probe sonication
Sonication Time 30 - 60 minutes
Filtration 0.45 µm PTFE filter
Substrate Si/SiO2 with OTS treatment
Deposition Method Inkjet, Screen, Solution Shearing
Curing/Annealing Temperature 120 - 200 °C
Curing/Annealing Time 30 - 60 minutes
Environment Nitrogen or vacuum

Experimental Protocols

Protocol 1: Ink Formulation

This protocol details the steps for preparing a this compound-based ink suitable for techniques like solution shearing or as a starting point for inkjet formulations.

G start Start weigh 1. Weigh this compound and Polystyrene Binder start->weigh dissolve_binder 2. Dissolve Binder in Chlorobenzene with Stirring weigh->dissolve_binder add_pigment 3. Add Pigment to the Binder Solution dissolve_binder->add_pigment sonicate 4. Disperse Pigment using Probe Sonication add_pigment->sonicate filter 5. Filter the Ink using a 0.45 µm PTFE Filter sonicate->filter characterize 6. Characterize Ink Properties (Viscosity, Surface Tension) filter->characterize end End characterize->end

Caption: Experimental workflow for ink formulation.

  • Preparation of Binder Solution:

    • Accurately weigh the desired amount of polystyrene (PS) binder.

    • In a clean vial, add the appropriate volume of chlorobenzene.

    • Add the PS to the solvent and stir on a magnetic stirrer until fully dissolved. This may take several hours.

  • Pigment Dispersion:

    • Weigh the required amount of this compound.

    • Gradually add the pigment powder to the binder solution while stirring.

    • Once the pigment is incorporated, place the vial in an ice bath to prevent overheating.

    • Disperse the mixture using a probe sonicator for 30-60 minutes. The sonication should be performed in pulses (e.g., 5 seconds on, 10 seconds off) to avoid excessive heating.

  • Filtration and Storage:

    • After sonication, allow the ink to cool to room temperature.

    • Filter the ink through a 0.45 µm PTFE syringe filter to remove any large agglomerates.

    • Store the ink in a sealed, amber vial to protect it from light.

Protocol 2: Thin-Film Deposition by Solution Shearing

Solution shearing is a technique that can produce highly crystalline thin films suitable for high-performance OFETs.

  • Substrate Preparation:

  • Deposition:

    • Preheat the substrate to a specific temperature (e.g., 90 °C) on a hotplate.

    • Dispense a small volume of the this compound ink onto the edge of the substrate.

    • Bring a shearing blade (e.g., a clean glass slide) into contact with the ink droplet at a controlled angle.

    • Move the shearing blade across the substrate at a constant, slow speed (e.g., 0.1-1 mm/s) to deposit a uniform thin film.

Protocol 3: Post-Deposition Annealing

Annealing is a crucial step to improve the crystallinity and electronic properties of the semiconductor film.

  • Thermal Annealing:

    • Place the substrate with the deposited film into a vacuum oven or on a hotplate in a nitrogen-filled glovebox.

    • Heat the substrate to the desired annealing temperature (e.g., 150 °C) and hold for a specified time (e.g., 30 minutes).

    • Allow the substrate to cool down slowly to room temperature before further processing or characterization.

Characterization and Optimization

The performance of the resulting printed electronic devices will be highly dependent on the ink formulation and processing parameters. Key characterization techniques include:

  • Ink Characterization: Viscometry and tensiometry to ensure the ink is suitable for the chosen printing method.

  • Film Characterization: Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to analyze the morphology and crystallinity of the deposited film.

  • Device Characterization: Electrical characterization of fabricated devices (e.g., OFETs) to measure key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.

Optimization of the formulation will likely involve adjusting the pigment-to-binder ratio, exploring different solvents or solvent mixtures, and varying the annealing temperature and time to achieve the desired device performance. For instance, using a solvent with a higher boiling point can slow down the drying process, potentially leading to more ordered crystalline domains in the thin film.[4]

References

Application Notes and Protocols: Surface Modification of Pigment Red 254 Nanoparticles for Biomedical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of Pigment Red 254 (PR254) nanoparticles, rendering them suitable for advanced biomedical imaging applications. PR254, a diketopyrrolopyrrole (DPP) pigment, exhibits exceptional photophysical properties, including high fluorescence quantum yield and remarkable photostability, making it a promising candidate for in vitro and in vivo imaging.[1][2]

Introduction to this compound Nanoparticles

PR254 nanoparticles are organic nanoparticles that can be formulated to harness the intrinsic fluorescence of the DPP core for high-contrast bioimaging. Their bright emission and stability offer significant advantages over traditional organic dyes and quantum dots.[1][2] However, pristine PR254 nanoparticles are typically hydrophobic and not suitable for direct use in biological systems. Surface modification is therefore crucial to impart biocompatibility, colloidal stability in physiological media, and to enable further functionalization for targeted imaging.

This document outlines the synthesis of PR254 nanoparticles via nanoprecipitation, followed by a detailed protocol for surface modification using polyethylene (B3416737) glycol (PEG). PEGylation is a widely adopted strategy to create "stealth" nanoparticles that can evade the reticuloendothelial system, leading to prolonged circulation times and enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[3][4]

Experimental Protocols

Synthesis of PR254 Nanoparticles via Nanoprecipitation

This protocol describes the formation of PR254 nanoparticles using the nanoprecipitation method, a straightforward and effective technique for producing uniformly sized nanoparticles.[5][6]

Materials:

  • This compound (PR254)

  • Acetone (or another suitable organic solvent like tetrahydrofuran)

  • Deionized water

  • Surfactant (e.g., Poloxamer 188 or Tween 80)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of Organic Phase: Dissolve PR254 in a suitable organic solvent (e.g., acetone) at a concentration of 1 mg/mL. Ensure the pigment is fully dissolved.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., 0.5% w/v Poloxamer 188) in deionized water.

  • Nanoprecipitation: While vigorously stirring the aqueous phase on a magnetic stirrer, slowly add the organic PR254 solution dropwise. The rapid diffusion of the solvent into the aqueous phase will cause the PR254 to precipitate into nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.

  • Purification: Collect the PR254 nanoparticles by centrifugation at high speed (e.g., 15,000 rpm for 30 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any residual surfactant and unprecipitated pigment. Repeat the centrifugation and washing steps twice.

  • Resuspension: Resuspend the final nanoparticle pellet in deionized water or a buffer of choice for further use.

Surface Modification with Polyethylene Glycol (PEGylation)

This protocol details the surface modification of the prepared PR254 nanoparticles with an amphiphilic polymer, DSPE-mPEG, to enhance their biocompatibility and stability in biological fluids.

Materials:

  • PR254 nanoparticle suspension (from section 2.1)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Probe sonicator

Procedure:

  • Preparation of PEG Solution: Prepare a solution of DSPE-mPEG in PBS at a concentration of 1 mg/mL.

  • Incubation: Add the DSPE-mPEG solution to the PR254 nanoparticle suspension at a 1:1 (v/v) ratio.

  • Sonication: Sonicate the mixture using a probe sonicator for 5-10 minutes on ice to facilitate the self-assembly of the DSPE-mPEG onto the surface of the PR254 nanoparticles. The hydrophobic DSPE portion will anchor to the nanoparticle surface, while the hydrophilic PEG chains will extend into the aqueous environment.

  • Purification: Remove any excess, unbound DSPE-mPEG by centrifugation or dialysis. For centrifugation, pellet the nanoparticles and resuspend them in fresh PBS.

  • Storage: Store the final PEGylated PR254 nanoparticle (PR254-PEG NP) suspension at 4°C.

Characterization of Surface-Modified Nanoparticles

The successful synthesis and surface modification of PR254 nanoparticles should be confirmed through various characterization techniques. The following table summarizes typical characterization data for DPP-based nanoparticles.

ParameterUnmodified PR254 NPsPEGylated PR254 NPsMethodReference
Hydrodynamic Diameter (nm) ~150-200~180-230Dynamic Light Scattering (DLS)[2][7]
Zeta Potential (mV) -10 to -20-5 to -15DLS[7]
Absorption Maximum (nm) ~710-750~710-750UV-Vis Spectroscopy[2]
Emission Maximum (nm) ~800-850~800-850Fluorescence Spectroscopy[2]
Morphology SphericalSpherical with a visible shellTransmission Electron Microscopy (TEM)[2][8]

Application Protocols for Biomedical Imaging

In Vitro Cytotoxicity Assessment

Prior to any imaging applications, it is essential to evaluate the biocompatibility of the surface-modified nanoparticles. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining cytotoxicity.[9][10]

Materials:

  • HeLa cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • PEGylated PR254 nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

  • Nanoparticle Treatment: Replace the medium with fresh medium containing various concentrations of PEGylated PR254 nanoparticles (e.g., 0, 10, 25, 50, 100 µg/mL).

  • Incubation: Incubate the cells with the nanoparticles for 24 hours.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

In Vitro Live-Cell Imaging

This protocol describes the use of PEGylated PR254 nanoparticles for imaging live cells.

Materials:

  • HeLa cells (or other relevant cell line)

  • Glass-bottom imaging dishes

  • PEGylated PR254 nanoparticles

  • Live-cell imaging medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells in glass-bottom imaging dishes and allow them to adhere overnight.

  • Labeling: Replace the growth medium with live-cell imaging medium containing PEGylated PR254 nanoparticles at a final concentration of 25-50 µg/mL.

  • Incubation: Incubate the cells for 2-4 hours to allow for nanoparticle uptake.

  • Washing: Gently wash the cells three times with fresh, pre-warmed live-cell imaging medium to remove any unbound nanoparticles.

  • Imaging: Image the cells using a confocal microscope with appropriate laser excitation and emission filters for PR254 (e.g., excitation at ~730 nm and emission collection at >780 nm).

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_modification Surface Modification cluster_application Biomedical Application s1 Dissolve PR254 in Organic Solvent s3 Nanoprecipitation s1->s3 s2 Prepare Aqueous Surfactant Solution s2->s3 s4 Solvent Evaporation s3->s4 s5 Purification & Washing s4->s5 m1 Incubate with DSPE-mPEG s5->m1 m2 Sonication m1->m2 m3 Purification m2->m3 a1 Characterization (DLS, TEM, etc.) m3->a1 a2 In Vitro Cytotoxicity Assay m3->a2 a3 Live-Cell Imaging m3->a3

Caption: Workflow for the synthesis, surface modification, and application of PR254 nanoparticles.

Cellular Uptake Signaling Pathway

The cellular uptake of nanoparticles is a complex process that can occur through various endocytic pathways. The specific pathway for PEGylated PR254 nanoparticles may vary depending on cell type and nanoparticle characteristics. A generalized pathway is depicted below.

cellular_uptake cluster_pathways Endocytic Pathways NP PEGylated PR254 Nanoparticle Membrane Cell Membrane Clathrin Clathrin-mediated Endocytosis Membrane->Clathrin Receptor Binding Caveolin Caveolin-mediated Endocytosis Membrane->Caveolin Macropinocytosis Macropinocytosis Membrane->Macropinocytosis Endosome Early Endosome Clathrin->Endosome Caveolin->Endosome Macropinocytosis->Endosome Lysosome Late Endosome/ Lysosome Endosome->Lysosome Maturation Release Intracellular Release & Biomedical Imaging Lysosome->Release Escape or Degradation

Caption: Generalized signaling pathways for nanoparticle cellular uptake.

References

Application Notes and Protocols for the Incorporation of Pigment Red 254 in Polymer Matrices for Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 254 (PR 254), a high-performance diketopyrrolo-pyrrole (DPP) pigment, is a mainstay in the coatings industry due to its brilliant, clean mid-shade red, exceptional color strength, and outstanding fastness properties.[1][2][3][4] Its robust chemical structure provides excellent resistance to heat, chemicals, and weathering, making it an ideal choice for demanding applications such as automotive, industrial, and architectural coatings.[1][2][3][4][5]

The successful incorporation of PR 254 into a polymer matrix is critical to unlocking its full potential. This process, known as pigment dispersion, involves the breakdown of pigment agglomerates into primary particles and their uniform stabilization within the resin system. Proper dispersion is essential for achieving optimal color development, gloss, opacity, and long-term stability of the coating.

These application notes provide a comprehensive guide to the properties of PR 254, detailed protocols for its dispersion in polymer matrices, and methods for the characterization of the resulting coatings.

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for formulation development and predicting its performance in a coating system. The following tables summarize key quantitative data for PR 254.

Table 1: General and Physical Properties of this compound

PropertyValue
Chemical ClassDiketopyrrolo-pyrrole (DPP)
C.I. NameThis compound
C.I. Number56110
CAS Number84632-65-5
Molecular FormulaC₁₈H₁₀Cl₂N₂O₂
Molecular Weight357.19 g/mol
Density1.5 - 1.65 g/cm³
Specific Surface Area (BET)25 - 50 m²/g
Oil Absorption35 - 52 g/100g
Average Particle Size200 - 280 nm

Table 2: Performance and Fastness Properties of this compound

PropertyRating/Value
Heat Stability250 - 300 °C
Light Fastness (BWS)8 (Excellent)
Weather Fastness4-5 (Very Good to Excellent)
Resistance (Scale 1-5, 5=Excellent)
Acid Resistance5
Alkali Resistance5
Water Resistance5
Solvent Resistance5
Migration Resistance5

Experimental Protocols

The following protocols provide detailed methodologies for the dispersion of this compound in a solvent-borne acrylic resin system and the subsequent characterization of the coating.

Protocol for Dispersion of this compound in a Solvent-Borne Acrylic Coating

This protocol details the preparation of a pigment concentrate (mill base) using a high-speed disperser, followed by the let-down stage to produce the final coating.

3.1.1 Materials and Equipment

  • Pigment: this compound

  • Resin: Thermoplastic Acrylic Resin (e.g., 40% solids in xylene/toluene)

  • Dispersant: High molecular weight polymeric dispersant suitable for solvent-borne systems

  • Solvent: Xylene or a blend of aromatic solvents

  • Equipment:

    • High-Speed Disperser (HSD) with a Cowles-type blade

    • Laboratory scale

    • Dispersion vessel (beaker or stainless-steel pot)

    • Grindometer (Hegman gauge)

    • Viscometer (e.g., Brookfield or Krebs-Stormer)

3.1.2 Mill Base Formulation

ComponentWeight (%)
Thermoplastic Acrylic Resin (40% solids)30.0
High Molecular Weight Dispersant5.0
This compound20.0
Xylene45.0
Total 100.0

3.1.3 Dispersion Procedure

  • Preparation: Weigh the thermoplastic acrylic resin, dispersant, and xylene into the dispersion vessel.

  • Premixing: Place the vessel under the high-speed disperser and immerse the blade into the liquid. Start the disperser at a low speed (e.g., 500 rpm) and mix for 5 minutes to ensure the dispersant is well incorporated into the resin and solvent mixture.

  • Pigment Addition: Gradually add the weighed this compound to the vortex of the liquid while slowly increasing the disperser speed. Ensure all the pigment is wetted by the liquid.

  • Dispersion: Increase the speed of the disperser to achieve a peripheral tip speed of 18-25 m/s. A doughnut-like flow pattern (vortex) should be observed. Continue dispersion for 20-30 minutes. Monitor the temperature of the mill base and maintain it below 50°C to prevent solvent loss and degradation of components.

  • Quality Control: Periodically (e.g., every 10 minutes), take a small sample of the mill base and measure the fineness of grind using a Hegman gauge. The target is a reading of 7 or higher (less than 15 µm).

  • Completion: Once the desired fineness of grind is achieved and the temperature is stable, reduce the speed of the disperser and stop.

3.1.4 Let-Down Procedure

  • In a separate container, weigh the remaining acrylic resin and any other additives (e.g., flow and leveling agents, UV stabilizers).

  • While stirring at a low speed, slowly add the prepared mill base to the let-down resin.

  • Continue mixing for 15-20 minutes until the mixture is homogeneous.

  • Adjust the viscosity of the final coating with the appropriate solvent to meet the application requirements.

Protocol for Characterization of the this compound Coating

This protocol outlines standard test methods for evaluating the key properties of the prepared coating.

3.2.1 Sample Preparation

  • Apply the coating to standardized test panels (e.g., cold-rolled steel or glass) using a film applicator to ensure a uniform dry film thickness.

  • Allow the coated panels to dry and cure according to the resin manufacturer's recommendations.

3.2.2 Test Methods

PropertyASTM StandardDescription
Color and Appearance
Color MeasurementASTM D2244Quantitatively measure the color coordinates (L, a, b*) using a spectrophotometer to compare against a standard.
Specular GlossASTM D523Measure the gloss of the coating at specified angles (e.g., 20°, 60°, 85°).
Opacity (Hiding Power)ASTM D2805Determine the ability of the coating to hide the substrate by measuring the contrast ratio over black and white areas.
Physical Properties
Dry Film ThicknessASTM D7091Measure the thickness of the cured coating using a non-destructive electronic gauge.
AdhesionASTM D3359Assess the adhesion of the coating to the substrate using the cross-hatch tape test.
HardnessASTM D3363Determine the pencil hardness of the coating film.
FlexibilityASTM D522Evaluate the flexibility and resistance to cracking by bending the coated panel over a conical mandrel.
Durability
Solvent ResistanceASTM D5402Assess the resistance of the coating to solvents by rubbing with a cloth saturated with a specified solvent.
Accelerated WeatheringASTM G154/G155Expose coated panels to simulated weathering conditions (UV light, temperature, and moisture) to predict long-term durability.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the incorporation and evaluation of this compound in a polymer coating.

experimental_workflow cluster_prep Preparation cluster_dispersion Dispersion Process cluster_letdown Let-Down cluster_application Application & Curing cluster_characterization Characterization start Raw Materials (Pigment, Resin, Solvent, Additives) premix Premixing (Resin, Solvent, Dispersant) start->premix pigment_add Pigment Addition premix->pigment_add hsd High-Speed Dispersion pigment_add->hsd letdown Let-Down with Additional Resin hsd->letdown Mill Base adjust Viscosity Adjustment letdown->adjust application Film Application adjust->application curing Curing application->curing characterization Coating Evaluation (Color, Gloss, Adhesion, etc.) curing->characterization

Caption: Experimental workflow for incorporating this compound into a coating.

Factors Affecting Coating Performance

This diagram illustrates the logical relationships between various factors that influence the final performance of a coating containing this compound.

coating_performance_factors cluster_pigment Pigment Properties cluster_formulation Formulation cluster_process Dispersion Process cluster_performance Final Coating Properties p_particle_size Particle Size d_method Dispersion Method p_particle_size->d_method p_surface_chem Surface Chemistry p_surface_chem->d_method cp_stability Stability p_surface_chem->cp_stability p_crystal_form Crystal Form p_crystal_form->d_method cp_durability Durability p_crystal_form->cp_durability f_resin Resin System f_resin->d_method f_resin->cp_stability f_resin->cp_durability f_dispersant Dispersant f_dispersant->d_method f_dispersant->cp_stability f_pvc Pigment Volume Concentration (PVC) f_pvc->d_method cp_color Color Strength d_method->cp_color cp_gloss Gloss d_method->cp_gloss cp_opacity Opacity d_method->cp_opacity d_method->cp_stability d_energy Dispersion Energy d_energy->cp_color d_energy->cp_gloss d_energy->cp_opacity d_energy->cp_stability d_time Dispersion Time d_time->cp_color d_time->cp_gloss d_time->cp_opacity d_time->cp_stability

Caption: Key factors influencing the performance of coatings with this compound.

References

Protocols for dispersing Pigment Red 254 in aqueous and non-aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Pigment Red 254, a member of the diketopyrrolopyrrole (DPP) class of high-performance organic pigments, is renowned for its brilliant red hue, exceptional lightfastness, and robust thermal and chemical stability.[1][2][3][4] Its chemical structure, 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, imparts these desirable properties, making it a preferred choice for demanding applications such as automotive coatings, industrial paints, plastics, and high-quality printing inks.[1][2][3][5] However, the inherent crystallinity and strong intermolecular hydrogen bonding of this compound lead to poor solubility in both aqueous and common organic solvents, presenting a significant challenge in achieving stable and finely dispersed formulations.[6]

These application notes provide detailed protocols for the effective dispersion of this compound in both aqueous and non-aqueous media, intended for researchers, scientists, and professionals in drug development and materials science. The protocols outlined below are designed to yield stable pigment dispersions with optimized particle size and coloristic properties.

I. Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these characteristics is crucial for the development of effective dispersion strategies.

PropertyValueReference
Chemical Name3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione[1]
C.I. NameThis compound[7]
CAS Number84632-65-5[8]
Molecular FormulaC₁₈H₁₀Cl₂N₂O₂[7]
Lightfastness (BWS)8[3][7]
Heat StabilityUp to 300°C in HDPE[3][9]
Water Solubility< 0.499 mg/L (20°C)[7]
Density1.5 - 1.56 g/cm³[3][10]
Oil Absorption40-50 ml/100g[9][10]

II. Dispersion in Aqueous Media

The dispersion of this compound in water requires the use of wetting agents and dispersants to overcome the pigment's hydrophobic surface. The following protocol is a representative example for preparing a stable aqueous dispersion.

Experimental Protocol: Aqueous Dispersion

1. Materials and Equipment:

  • This compound

  • Dispersant (e.g., Ethoxylated alkylarylphenol phosphorus ester)[11]

  • Wetting Agent (e.g., Polyethylene glycol)[11]

  • Defoamer

  • Biocide

  • Deionized Water

  • High-speed dissolver/mixer

  • Bead mill or other suitable grinding equipment

2. Procedure:

  • In a suitable vessel, combine deionized water, the dispersant, the wetting agent, and two-thirds of the defoamer.[11]

  • Mix the components at low speed until a homogeneous solution is formed.

  • Gradually add the this compound powder to the liquid mixture while agitating. Increase the mixing speed as the viscosity increases.

  • Continue mixing until the pigment is fully wetted and a homogeneous paste is obtained.[11]

  • Transfer the pre-dispersion to a bead mill for grinding.

  • Grind the dispersion until the desired particle size distribution is achieved. This may require multiple passes.

  • Add the remaining one-third of the defoamer and the biocide to the milled dispersion.[11]

  • Mix for an additional 10-15 minutes at a moderate speed to ensure homogeneity.

3. Characterization:

  • Particle Size Analysis: Measure the particle size distribution using dynamic light scattering (DLS) or laser diffraction. For some applications, an average particle size (d50) of 10 to 120 nm is desirable.[12][13]

  • Viscosity: Determine the viscosity of the final dispersion using a viscometer. A Brookfield viscosity of around 80 mPa·s has been reported for a 45% pigment formulation.[11]

  • pH: Measure the pH of the dispersion. For water-based dispersions, a pH range of 7 to 10 is often preferred.[14]

  • Stability: Evaluate the long-term stability by monitoring for signs of settling, agglomeration, or changes in viscosity over time.

Formulation Example: Aqueous Dispersion

The following table provides an example of a formulation for a water-based this compound dispersion.

ComponentConcentration (%)Function
This compound45.0Pigment
Water44.8Vehicle
Ethoxylated alkylarylphenol phosphorus ester4.5Dispersant
Polyethylene glycol5.0Wetting Agent
Defoamer0.6Process Aid
Biocide0.1Preservative

This formulation is based on a product data sheet and may require optimization for specific applications.[11]

Aqueous_Dispersion_Workflow cluster_preparation Preparation of Dispersion Medium cluster_mixing Mixing and Grinding cluster_finalization Finalization prep_water Deionized Water mix1 Combine and Mix (Low Speed) prep_water->mix1 prep_dispersant Dispersant prep_dispersant->mix1 prep_wetting Wetting Agent prep_wetting->mix1 prep_defoamer1 Defoamer (2/3) prep_defoamer1->mix1 add_pigment Gradually Add This compound mix1->add_pigment pre_dispersion Homogeneous Pre-dispersion add_pigment->pre_dispersion grinding Bead Milling pre_dispersion->grinding milled_dispersion Milled Dispersion grinding->milled_dispersion add_additives Add Remaining Defoamer & Biocide milled_dispersion->add_additives final_mix Final Mixing (10-15 min) add_additives->final_mix final_product Stable Aqueous Dispersion final_mix->final_product

Aqueous Dispersion Workflow for this compound

III. Dispersion in Non-Aqueous Media

For non-aqueous applications, such as in solvent-based coatings or plastics, the choice of dispersant and solvent system is critical. The protocol below describes a general method for dispersing this compound in a non-aqueous medium.

Experimental Protocol: Non-Aqueous Dispersion

1. Materials and Equipment:

  • This compound

  • Dispersant (e.g., a high-molecular-weight polymeric dispersant)

  • Dispersion Synergist (e.g., a diketopyrrolopyrrole compound with carboxylic acid functions)[15]

  • Dispersion Medium (e.g., organic solvents, monomers, or oligomers)[15]

  • High-speed dissolver/mixer

  • Bead mill, three-roll mill, or other suitable grinding equipment

2. Procedure:

  • In a mixing vessel, dissolve the dispersant and the dispersion synergist in the chosen dispersion medium.

  • Gradually add the this compound to the solution while mixing at low speed.

  • Increase the mixing speed and continue to mix until a homogeneous pre-dispersion is formed.

  • Process the pre-dispersion using a suitable milling technique (e.g., bead mill) to achieve the desired particle size reduction and distribution.

  • Monitor the particle size and viscosity during the milling process to determine the endpoint.

  • The final dispersion should be a stable, finely divided suspension of this compound.

3. Characterization:

  • Particle Size Analysis: Use appropriate techniques such as DLS or laser diffraction to determine the particle size distribution.

  • Rheological Properties: Measure the viscosity and flow behavior of the dispersion to ensure suitability for the intended application.

  • Colorimetric Analysis: Evaluate the color strength and shade of the dispersion in a relevant binder system using a spectrophotometer.

  • Stability Assessment: Conduct stability tests, including monitoring for settling, flocculation, and changes in viscosity over time at various temperatures.

Formulation Considerations for Non-Aqueous Dispersions

The formulation of a non-aqueous dispersion is highly dependent on the final application. Key components to consider include:

  • Pigment: C.I. This compound

  • Dispersant: Promotes the formation and stabilization of the pigment dispersion.[15]

  • Dispersion Synergist: A diketopyrrolopyrrole compound can be used to improve dispersion quality and stability.[15]

  • Dispersion Medium: Can consist of organic solvents, or for curable systems, monomers and/or oligomers.[15]

  • Surfactant: May be included to further enhance wetting and stabilization.[15]

NonAqueous_Dispersion_Workflow cluster_preparation_na Preparation of Dispersion Medium cluster_mixing_na Mixing and Grinding cluster_finalization_na Final Product prep_solvent Dispersion Medium (Solvent/Monomer) dissolve Dissolve Dispersant & Synergist prep_solvent->dissolve prep_dispersant_na Dispersant prep_dispersant_na->dissolve prep_synergist Dispersion Synergist prep_synergist->dissolve add_pigment_na Gradually Add This compound dissolve->add_pigment_na pre_dispersion_na Homogeneous Pre-dispersion add_pigment_na->pre_dispersion_na milling_na Milling (e.g., Bead Mill) pre_dispersion_na->milling_na final_product_na Stable Non-Aqueous Dispersion milling_na->final_product_na

Non-Aqueous Dispersion Workflow for this compound

IV. Key Considerations for Effective Dispersion

  • Surface Treatment: The dispersibility of this compound can be enhanced through various surface modification techniques.[16]

  • Milling/Grinding: The choice of milling equipment and parameters (e.g., media size, agitator speed, temperature) is crucial for achieving the desired particle size and preventing over-grinding, which can negatively impact coloristic properties and stability.[12][13] The grinding process should be carefully controlled, with a power density of over 1.0 kW per liter of grinding space and a peripheral stirrer speed of more than 12 m/s being suggested for stirred ball mills.[12][13]

  • Dispersant Selection: The selection of an appropriate dispersant is critical and depends on the dispersion medium (aqueous vs. non-aqueous) and the specific requirements of the application. The dispersant should have a strong affinity for the pigment surface to provide effective steric or electrostatic stabilization.

  • Quality Control: Regular monitoring of particle size, viscosity, and color properties throughout the dispersion process and in the final product is essential to ensure batch-to-batch consistency and performance.

By following these protocols and considering the key factors influencing dispersion, researchers and scientists can develop stable and high-quality dispersions of this compound for a wide range of applications.

References

Application Notes and Protocols for Pigment Red 254 in the Fabrication of Flexible Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 254 (PR 254), a member of the diketopyrrolopyrrole (DPP) class of high-performance organic pigments, has garnered significant attention in the field of organic electronics.[1][2] Its exceptional thermal and photostability, coupled with high charge carrier mobility and strong electron-withdrawing characteristics, make it a promising candidate for the active semiconductor layer in flexible electronic devices.[3][4] These devices, including organic thin-film transistors (OTFTs) and organic photovoltaic cells (OPVs), offer advantages such as low-cost fabrication, mechanical flexibility, and large-area processing.[3][5]

These application notes provide an overview of the utility of this compound and its derivatives in flexible electronics and detail generalized experimental protocols for the fabrication of such devices.

Key Properties of this compound for Flexible Electronics

This compound's suitability for flexible electronic applications stems from a combination of its intrinsic chemical and physical properties:

  • High Charge Carrier Mobility: DPP-based materials are known for their efficient charge transport, which is a critical parameter for the performance of transistors and solar cells.[2][4]

  • Excellent Stability: PR 254 exhibits remarkable resistance to heat, light, and various chemical agents, ensuring the longevity and reliability of electronic devices fabricated with it.[1][6]

  • Strong Electron-Withdrawing Nature: The DPP core is electron-deficient, which facilitates the design of donor-acceptor type materials with tailored electronic properties.[3]

  • Solution Processability: While pristine this compound has low solubility, its derivatives can be chemically modified to improve solubility in common organic solvents, enabling the use of solution-based deposition techniques like spin-coating and inkjet printing.[5][7]

Quantitative Data Presentation

The performance of flexible electronic devices is highly dependent on the specific derivative of this compound used, as well as the fabrication parameters. The following table summarizes reported performance metrics for an inkjet-printed flexible OTFT using a diketopyrrolopyrrole-based copolymer.

Device ParameterReported ValueReference
Field-Effect Mobility (µ) 2.41 cm²/Vs[8]
Subthreshold Swing (SS) 65 mV/dec[8]
Inverter Gain -1.81 V/V @ -1.0 V[8]
Substrate Polyimide (PI)[8]
Dielectric Solution-processed AlOₓ[8]

Experimental Protocols

The following protocols provide a generalized framework for the fabrication of flexible OTFTs using a solution-processable this compound derivative.

Substrate Preparation

Proper preparation of the flexible substrate is crucial for the adhesion and performance of the subsequent layers.

Materials:

  • Flexible substrate (e.g., Polyimide (PI), Polyethylene naphthalate (PEN))

  • Isopropyl alcohol (IPA)

  • Deionized (DI) water

  • Nitrogen gas source

  • UV-Ozone or Oxygen Plasma cleaner

Protocol:

  • Cut the flexible substrate to the desired dimensions.

  • Sonically clean the substrate sequentially in DI water and isopropyl alcohol for 15 minutes each.

  • Dry the substrate with a stream of nitrogen gas.

  • Treat the substrate surface with UV-Ozone or Oxygen Plasma for 5-10 minutes to enhance surface energy and promote adhesion of the gate electrode.

Gate Electrode Deposition

Materials:

  • Gate metal (e.g., Gold (Au), Silver (Ag), Aluminum (Al))

  • Shadow mask

Protocol:

  • Place the cleaned flexible substrate in a thermal or e-beam evaporator.

  • Position a shadow mask with the desired gate electrode pattern over the substrate.

  • Deposit a 30-50 nm thick layer of the gate metal.

  • Remove the substrate from the evaporator.

Dielectric Layer Deposition

A solution-processed dielectric layer is often used in flexible electronics.

Materials:

  • Dielectric material precursor solution (e.g., solution-processed AlOₓ, CYTOP, PMMA)

  • Solvent for the dielectric precursor

  • Spin-coater or inkjet printer

Protocol (Spin-Coating):

  • Prepare a solution of the dielectric material in a suitable solvent at a predetermined concentration.

  • Place the substrate with the gate electrode onto the spin-coater chuck.

  • Dispense the dielectric solution onto the substrate.

  • Spin-coat at a specific speed (e.g., 2000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired thickness.

  • Anneal the dielectric layer on a hotplate at a temperature compatible with the flexible substrate (e.g., 100-150 °C) to remove residual solvent and solidify the film.

Organic Semiconductor (this compound Derivative) Deposition

Materials:

  • Soluble this compound derivative

  • High-purity organic solvent (e.g., chloroform, chlorobenzene, o-xylene)

  • Spin-coater or inkjet printer

Protocol (Spin-Coating):

  • Prepare a solution of the this compound derivative in the chosen solvent (e.g., 5-10 mg/mL). The solution may require heating and stirring to fully dissolve the material.

  • Filter the solution through a 0.2 µm PTFE filter.

  • Place the substrate with the gate and dielectric layers onto the spin-coater chuck.

  • Dispense the semiconductor solution onto the substrate.

  • Spin-coat at a suitable speed (e.g., 1000-3000 rpm) to obtain a thin, uniform film.

  • Perform post-deposition annealing on a hotplate in a nitrogen-filled glovebox. The annealing temperature and time are critical parameters and should be optimized (e.g., 100-150 °C for 30-60 minutes). This step is crucial for improving the crystallinity and molecular ordering of the semiconductor film.

Source and Drain Electrode Deposition

Materials:

  • Source/Drain metal (e.g., Gold (Au))

  • Shadow mask

Protocol:

  • Place a shadow mask with the desired source and drain electrode patterns over the semiconductor layer.

  • Deposit a 40-60 nm thick layer of gold via thermal evaporation. The deposition should be done at a low rate to prevent damage to the organic layer.

Visualizations

experimental_workflow cluster_substrate_prep 1. Substrate Preparation cluster_gate_dep 2. Gate Electrode Deposition cluster_dielectric_dep 3. Dielectric Layer Deposition cluster_semiconductor_dep 4. Semiconductor Deposition (PR 254) cluster_electrode_dep 5. Source/Drain Electrode Deposition sub_cleaning Cleaning (Sonication) sub_drying Drying (N2 Gas) sub_cleaning->sub_drying sub_treatment Surface Treatment (UV-Ozone/Plasma) sub_drying->sub_treatment gate_dep Thermal/E-beam Evaporation sub_treatment->gate_dep dielectric_sol Solution Preparation gate_dep->dielectric_sol dielectric_coat Spin-Coating/Inkjet Printing dielectric_sol->dielectric_coat dielectric_anneal Annealing dielectric_coat->dielectric_anneal semi_sol Solution Preparation dielectric_anneal->semi_sol semi_coat Spin-Coating/Inkjet Printing semi_sol->semi_coat semi_anneal Post-Deposition Annealing semi_coat->semi_anneal sd_dep Thermal Evaporation semi_anneal->sd_dep

Caption: Experimental workflow for fabricating a flexible OTFT with this compound.

logical_relationship cluster_fabrication Fabrication Process material This compound Derivative properties Key Properties: - High Charge Mobility - Excellent Stability - Solution Processability material->properties solution_prep Solution Preparation properties->solution_prep substrate Flexible Substrate substrate->solution_prep deposition Thin Film Deposition (Spin-Coating/Inkjet Printing) solution_prep->deposition annealing Post-Deposition Annealing deposition->annealing device Flexible Electronic Device (e.g., OTFT) annealing->device

Caption: Logical relationship of this compound properties to device fabrication.

Conclusion

This compound and its derivatives represent a highly promising class of organic semiconductors for the advancement of flexible electronics. Their inherent stability and excellent electronic properties, combined with the potential for low-cost, large-area fabrication via solution-based methods, position them as key materials for next-generation electronic devices. The protocols outlined above provide a foundational guide for researchers to explore the potential of this compound in their own applications. Further optimization of material derivatives, solution formulations, and processing conditions will continue to enhance the performance and applicability of these remarkable pigments in the field of flexible electronics.

References

Application Notes and Protocols for Light-Emitting Electrochemical Cells Utilizing Pigment Red 254 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Pigment Red 254 (PR254) derivatives in the fabrication and characterization of light-emitting electrochemical cells (LECs). The information is intended to guide researchers in the development of efficient and stable red-emitting devices for various applications, including bio-imaging and sensing.

Introduction to this compound Derivatives in LECs

Diketopyrrolopyrrole (DPP) pigments, the class to which this compound belongs, are renowned for their high performance, including strong electron-withdrawing characteristics, intense color, high charge carrier mobility, and excellent thermal and photostability.[1][2] Initially developed for inks and paints, DPP derivatives have garnered significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][3]

Their application in light-emitting electrochemical cells (LECs) is a promising area of research. LECs offer a simpler device architecture compared to traditional OLEDs and can be fabricated using solution-based processes, making them suitable for low-cost and large-area manufacturing.[4] The inherent properties of DPP derivatives, particularly their bright red fluorescence and good charge transport characteristics, make them excellent candidates for the emissive layer in red-emitting LECs.

Synthesis of a Representative this compound Derivative

To enhance solubility and processability for device fabrication, the core this compound can be chemically modified. A common approach is the N-alkylation of the lactam rings. The following is a representative two-step synthesis to obtain a soluble DPP derivative.

Protocol: Synthesis of N,N'-di(2-ethylhexyl) substituted this compound

Step 1: N,N'-dialkylation of this compound

  • To a suspension of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Heat the mixture to 80 °C under a nitrogen atmosphere.

  • Add 2-ethylhexyl bromide (2.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at 120 °C for 24 hours.

  • After cooling to room temperature, pour the mixture into water and extract with dichloromethane (B109758) (DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/DCM mixture as the eluent to yield the N,N'-di(2-ethylhexyl) DPP derivative.

Step 2: Suzuki-Miyaura Cross-Coupling for Further Functionalization (Optional)

The chloro-substituents on the phenyl rings of the DPP core can be further functionalized using cross-coupling reactions to tune the optoelectronic properties.

  • In a flask, dissolve the N,N'-di(2-ethylhexyl) DPP derivative (1.0 eq), a desired arylboronic acid (2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a mixture of toluene (B28343) and an aqueous solution of 2M K₂CO₃.

  • Degas the mixture with nitrogen for 30 minutes.

  • Heat the reaction mixture to 90 °C and stir for 24 hours under a nitrogen atmosphere.

  • After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Suzuki Coupling (Optional) PR254 This compound Reaction1 K₂CO₃, 2-ethylhexyl bromide in DMF, 120°C PR254->Reaction1 Alkylated_DPP N,N'-di(2-ethylhexyl) DPP Reaction1->Alkylated_DPP Reaction2 Arylboronic acid, Pd(PPh₃)₄ Toluene/K₂CO₃, 90°C Alkylated_DPP->Reaction2 Functionalized_DPP Functionalized DPP Derivative Reaction2->Functionalized_DPP

Caption: Synthesis workflow for a soluble this compound derivative.

Fabrication of a Light-Emitting Electrochemical Cell

The following protocol describes the fabrication of a solution-processed LEC with a standard sandwich architecture. This is a representative protocol and may require optimization for specific PR254 derivatives and desired device performance.

Protocol: LEC Device Fabrication

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Synthesized this compound derivative

  • An ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [BMIM][PF6])

  • Anhydrous solvent (e.g., acetonitrile (B52724) or chlorobenzene)

  • Spin-coater

  • Thermal evaporator

  • Glovebox with a nitrogen atmosphere

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove any residual organic contaminants.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate at 3000 rpm for 60 seconds.

    • Anneal the substrates at 150 °C for 15 minutes in air.

  • Emissive Layer (EML) Preparation and Deposition:

    • Inside a nitrogen-filled glovebox, prepare a solution of the PR254 derivative and the ionic liquid in the chosen anhydrous solvent. A typical molar ratio of the emitting material to the ionic liquid is 4:1.[5] The concentration of the PR254 derivative will need to be optimized (e.g., 10-20 mg/mL).

    • Stir the solution at an elevated temperature (e.g., 60 °C) to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter.

    • Spin-coat the emissive layer solution onto the PEDOT:PSS layer at 1000-2000 rpm for 30-60 seconds.

    • Anneal the film at 100 °C for 1 hour inside the glovebox to remove residual solvent.

  • Cathode Deposition:

    • Transfer the substrates into a thermal evaporator integrated within the glovebox.

    • Deposit a 100 nm thick layer of a low work function metal, such as aluminum (Al) or calcium (Ca) followed by an Al capping layer, through a shadow mask to define the active area of the device.

LEC_Fabrication_Workflow cluster_layers LEC Device Structure cluster_process Fabrication Steps Cathode Cathode (e.g., Al) EML Emissive Layer (PR254 Derivative + Ionic Liquid) EML->Cathode HIL Hole Injection Layer (PEDOT:PSS) HIL->EML Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode Cleaning 1. Substrate Cleaning (Sonication, UV-Ozone) Spin_HIL 2. HIL Deposition (Spin-coating PEDOT:PSS) Cleaning->Spin_HIL Spin_EML 3. EML Deposition (Spin-coating PR254 solution) Spin_HIL->Spin_EML Evaporation 4. Cathode Deposition (Thermal Evaporation) Spin_EML->Evaporation

Caption: LEC device structure and fabrication workflow.

Device Characterization

Once fabricated, the LECs should be characterized to evaluate their performance. All measurements should be conducted in an inert atmosphere to prevent degradation of the device.

Protocol: Characterization of LECs

Equipment:

  • Source measure unit (SMU)

  • Photometer or spectroradiometer

  • Integrating sphere (for external quantum efficiency measurements)

  • Probe station within a glovebox

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Place the LEC device in the probe station.

    • Connect the SMU to the anode and cathode of the device.

    • Apply a forward voltage bias and sweep the voltage from 0 V to a value where significant light emission is observed (e.g., 5-10 V).

    • Simultaneously measure the current flowing through the device and the luminance using the photometer.

    • Plot the current density (J) and luminance (L) as a function of the applied voltage (V).

  • Electroluminescence (EL) Spectrum:

    • At a constant driving voltage or current, measure the emitted light spectrum using a spectroradiometer.

    • Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • Efficiency Measurements:

    • Current Efficiency (cd/A): Calculate the current efficiency by dividing the luminance (cd/m²) by the current density (A/m²).

    • Power Efficiency (lm/W): Calculate the power efficiency by dividing the luminous flux (lm) by the input electrical power (W). The luminous flux can be calculated from the luminance and the device area.

    • External Quantum Efficiency (EQE, %): Measure the total number of photons emitted from the device in all directions using an integrating sphere and compare it to the number of injected electrons.

  • Operational Stability:

    • Drive the device at a constant current density or initial luminance.

    • Monitor the luminance and voltage over time to determine the device lifetime, often defined as the time it takes for the luminance to decay to 50% of its initial value (LT₅₀).

Characterization_Workflow cluster_measurements Performance Metrics Device Fabricated LEC Device JVL J-V-L Characteristics Device->JVL EL Electroluminescence Spectrum Device->EL Efficiency Efficiency (Current, Power, EQE) Device->Efficiency Stability Operational Stability (Lifetime) Device->Stability

References

Application of Pigment Red 254-Based Nanoparticles in Photoacoustic Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 254, a member of the diketopyrrolopyrrole (DPP) family of organic pigments, has emerged as a promising contrast agent for photoacoustic (PA) imaging. Its inherent properties, including high molar extinction coefficient, exceptional photostability, and strong absorption in the near-infrared (NIR) window, make it an ideal candidate for developing advanced photoacoustic probes. When formulated into nanoparticles (NPs), DPP-based agents exhibit enhanced biocompatibility and can be functionalized for targeted delivery, paving the way for sensitive and specific molecular imaging of diseases such as cancer.

These application notes provide an overview of the use of this compound-based nanoparticles in photoacoustic imaging, along with detailed protocols for their synthesis, characterization, and application in preclinical cancer models.

Data Presentation

The following tables summarize the quantitative data from key studies on DPP-based nanoparticles for photoacoustic imaging, facilitating a clear comparison of their properties and performance.

Table 1: Physicochemical Properties of DPP-Based Nanoparticles

Nanoparticle FormulationCore Molecule/PolymerAverage Size (nm)Zeta Potential (mV)Maximum Absorption (nm)Reference
DPP-TPA NPsDiketopyrrolopyrrole-Triphenylamine~76Not Reported660[1][2]
SPN4DPP-based copolymer~45Not Reported750[3]
DPP-BDT NPsBenzo[1,2-b:4,5-b']dithiophene-DPP copolymerNot ReportedNot Reported680[4][5]

Table 2: Performance Characteristics in Photoacoustic Imaging and Therapy

Nanoparticle FormulationPA Signal Enhancement (in vivo)Photothermal Conversion Efficiency (η)Singlet Oxygen Generation (ΦΔ)In Vivo ModelLaser Wavelength (nm)Laser Power/FluenceReference
DPP-TPA NPsNot explicitly quantified, but rapid tumor targeting within 2h34.5%33.6%Not specified6601.0 W/cm²[1][2]
SPN45.3-fold in tumorNot ReportedNot ReportedHeLa xenograft7509 mJ/cm²[3]
DPP-BDT NPsSignal peak at 4h post-injectionNot ReportedNot ReportedHepG2 tumor680Not Reported[4][5]

Experimental Protocols

Protocol 1: Synthesis of DPP-Based Nanoparticles via Nanoprecipitation

This protocol describes the synthesis of diketopyrrolopyrrole-based nanoparticles using the nanoprecipitation method, a common technique for preparing organic nanoparticles.

Materials:

  • DPP-based polymer/small molecule (e.g., DPP-TPA, SPN4 polymer)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized (DI) water

  • Amphiphilic polymer for stabilization (e.g., DSPE-PEG)

  • Magnetic stirrer and stir bar

  • Syringe pump

  • Dialysis membrane (e.g., MWCO 3.5 kDa)

Procedure:

  • Dissolve the DPP-based polymer/small molecule and the amphiphilic polymer (e.g., DSPE-PEG) in anhydrous THF to prepare a stock solution (e.g., 1 mg/mL).

  • Dispense a specific volume of DI water into a vial and place it on a magnetic stirrer with moderate stirring.

  • Using a syringe pump, inject the DPP/THF solution into the DI water at a controlled rate (e.g., 0.5 mL/min).

  • The rapid injection of the organic solution into the aqueous phase will cause the hydrophobic DPP molecules to precipitate and self-assemble into nanoparticles.

  • Continue stirring the solution for several hours at room temperature to allow for the evaporation of THF and stabilization of the nanoparticles.

  • Purify the nanoparticle suspension by dialysis against DI water for 24-48 hours to remove any remaining organic solvent and unencapsulated molecules.

  • Store the purified nanoparticle suspension at 4°C for future use.

Protocol 2: In Vitro and In Vivo Photoacoustic Imaging

This protocol outlines the general procedure for evaluating the photoacoustic imaging capabilities of DPP-based nanoparticles in both cell culture and animal models.

In Vitro Imaging:

  • Prepare a phantom using agar (B569324) or a similar tissue-mimicking material.

  • Create wells within the phantom and fill them with DPP-based nanoparticle suspensions at varying concentrations.

  • Image the phantom using a photoacoustic imaging system, acquiring data at the wavelength of maximum absorption for the nanoparticles.

  • Analyze the photoacoustic signal intensity as a function of nanoparticle concentration to determine the contrast enhancement capabilities.[5]

In Vivo Animal Imaging:

  • Animal Model: Utilize a relevant animal model, such as a tumor-bearing mouse (e.g., subcutaneous xenografts of cancer cell lines like HeLa or HepG2).[3][4] All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Nanoparticle Administration: Intravenously inject the DPP-based nanoparticle suspension into the tail vein of the mouse. The dosage will depend on the specific nanoparticle formulation and should be optimized in preliminary studies.

  • Image Acquisition: At various time points post-injection (e.g., 0, 2, 4, 8, 24 hours), anesthetize the mouse and acquire photoacoustic images of the tumor region.[3][4] Use a laser tuned to the nanoparticle's absorption maximum. Co-registered ultrasound images should also be acquired for anatomical reference.

  • Data Analysis: Quantify the photoacoustic signal intensity within the tumor region of interest (ROI) at each time point to assess the tumor accumulation and clearance kinetics of the nanoparticles.[3][4]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the application of this compound-based nanoparticles for photoacoustic imaging.

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies s1 Dissolve DPP polymer & DSPE-PEG in THF s2 Inject into DI water (Nanoprecipitation) s1->s2 s3 Purify by Dialysis s2->s3 s4 Characterize Size, Zeta Potential, & Absorption s3->s4 iv1 Prepare Phantom with Nanoparticle Suspensions s4->iv1 v2 Administer Nanoparticles (IV Injection) s4->v2 iv2 Photoacoustic Imaging of Phantom iv1->iv2 iv3 Analyze Signal vs. Concentration iv2->iv3 v1 Establish Tumor Model (e.g., Xenograft) iv3->v1 v1->v2 v3 Photoacoustic Imaging at Time Points v2->v3 v4 Quantify Tumor Accumulation v3->v4

Caption: General experimental workflow for the synthesis, characterization, and evaluation of DPP-based nanoparticles for photoacoustic imaging.

pa_guided_therapy cluster_effects Therapeutic Effects start Inject DPP-based Nanoparticles pa_imaging Photoacoustic Imaging to Confirm Tumor Accumulation start->pa_imaging decision Sufficient Accumulation? pa_imaging->decision decision->pa_imaging No, continue imaging laser Laser Irradiation of Tumor Site decision->laser Yes ptt Photothermal Therapy (Hyperthermia) laser->ptt pdt Photodynamic Therapy (ROS Generation) laser->pdt outcome Tumor Ablation ptt->outcome pdt->outcome

Caption: Logical workflow for photoacoustic imaging-guided photothermal and photodynamic therapy using DPP-based nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Aggregation of Pigment Red 254 in Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common aggregation issues encountered with Pigment Red 254 (PR254) during thin film preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is it prone to aggregation?

This compound (PR254), a diketopyrrolo-pyrrole (DPP) pigment, is a high-performance organic pigment known for its brilliant red color, and excellent thermal and light stability.[1][2] However, its planar molecular structure and strong intermolecular hydrogen bonding contribute to significant π-π stacking, leading to the formation of aggregates and agglomerates in dispersions.[1][3] This inherent low solubility in most organic solvents makes it challenging to achieve a stable, well-dispersed suspension required for uniform thin films.[2]

Q2: My spin-coated PR254 thin film appears hazy and non-uniform. What is the likely cause?

A hazy or non-uniform appearance in a spin-coated film is a classic sign of pigment aggregation. When PR254 particles are not adequately dispersed, they form large clusters that scatter light, leading to a loss of transparency and a hazy look. These aggregates also disrupt the uniform flow of the dispersion during spin coating, resulting in an uneven film thickness.

Troubleshooting Steps:

  • Improve Dispersion Energy: The initial mechanical energy used to break down pigment agglomerates may be insufficient. Try increasing the sonication time or power, or consider using a bead mill for more effective deagglomeration.

  • Optimize Dispersant/Surfactant Concentration: The concentration of the dispersing agent is critical. Too little will not provide adequate stabilization, while too much can lead to other issues like plasticization of the film. Refer to the experimental protocols below for starting concentrations.

  • Binder Selection and Concentration: The binder plays a crucial role in encapsulating the pigment particles and preventing re-aggregation.[4][5] Ensure your binder is compatible with the solvent system and is used at an appropriate concentration.

  • Solvent Choice: The solvent's polarity and its interaction with the pigment, dispersant, and binder are critical. A poor solvent can promote aggregation. Experiment with different solvents or solvent blends.

Q3: I'm observing a color shift in my PR254 thin film compared to the bulk powder. Why is this happening?

The perceived color of a pigment is highly dependent on its particle size and aggregation state. In an aggregated state, the electronic interactions between pigment molecules can alter the absorption spectrum, leading to a color shift. Typically, smaller, well-dispersed particles will yield a more vibrant and true color. A shift in color, often to a duller or darker shade, suggests that aggregation is occurring.

Q4: How can I choose the right dispersant or surfactant for my PR254 formulation?

The selection of a suitable dispersant or surfactant is key to preventing aggregation. These additives work by adsorbing onto the pigment surface, providing a stabilizing barrier that prevents particles from coming together.[6]

Key Considerations for Dispersant Selection:

  • Chemical Structure: Look for dispersants with an anchoring group that has a strong affinity for the PR254 surface and a polymeric chain that is soluble in your chosen solvent. For PR254, dispersants with aromatic or heterocyclic anchoring groups can be effective.

  • Solvent Compatibility: The dispersant's stabilizing chain must be highly soluble in the solvent to provide effective steric stabilization.

  • Binder Interaction: The dispersant should be compatible with the binder resin to ensure good film formation.

Examples of Dispersant Types:

  • Polymeric Dispersants: High molecular weight polymers with pigment-affinic groups are often very effective.

  • Surfactants: Smaller molecules that can also aid in the initial wetting of the pigment powder. Examples include castor oil polyoxyethylene ether.[7]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Dispersion for Spin Coating

This protocol outlines a general procedure for preparing a stable dispersion of PR254 in an organic solvent suitable for spin coating.

Materials:

  • This compound (as-received powder)

  • Dispersant (e.g., a high molecular weight polymeric dispersant with a pigment affinic group)

  • Binder (e.g., Polymethyl methacrylate (B99206) - PMMA, Polystyrene - PS)

  • Solvent (e.g., Toluene, Xylene, N-Methyl-2-pyrrolidone - NMP)

  • Glass vials

  • Probe sonicator or bath sonicator

  • Magnetic stirrer and stir bars

Procedure:

  • Dispersant Solution Preparation: Dissolve the chosen dispersant in the selected solvent at the desired concentration (see Table 1 for examples). Stir until fully dissolved.

  • Binder Solution Preparation: In a separate vial, dissolve the binder in the solvent. This may require gentle heating and stirring.

  • Pre-wetting the Pigment: Add the PR254 powder to the dispersant solution. Vortex or briefly sonicate to ensure the powder is wetted by the solvent.

  • Dispersion:

    • Ultrasonication: Place the vial in an ice bath to prevent overheating and sonicate using a probe sonicator. Start with short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes.

    • Bead Milling: For a more aggressive dispersion, add milling media (e.g., zirconia beads) to the pre-wetted pigment suspension and place on a roller mill for several hours.

  • Addition of Binder: Slowly add the binder solution to the pigment dispersion while stirring.

  • Final Homogenization: Stir the final formulation for at least 2 hours to ensure complete homogenization.

  • Filtration: Before use, filter the dispersion through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining large agglomerates.

Workflow for PR254 Dispersion Preparation

G cluster_prep Solution Preparation cluster_dispersion Pigment Dispersion cluster_final Final Formulation dispersant Dissolve Dispersant in Solvent prewet Pre-wet PR254 with Dispersant Solution dispersant->prewet binder Dissolve Binder in Solvent add_binder Add Binder Solution binder->add_binder disperse Mechanical Dispersion (Ultrasonication/Bead Mill) prewet->disperse disperse->add_binder homogenize Homogenize (Stirring) add_binder->homogenize filter Filter homogenize->filter

Caption: Workflow for the preparation of a stable this compound dispersion.

Data Presentation

Table 1: Example Formulations for this compound Dispersions

Formulation IDPigment (wt%)Dispersant (wt%)Binder (wt%)SolventDispersion Method
PR254-A1.00.52.0 (PMMA)TolueneUltrasonication (15 min)
PR254-B1.01.02.0 (PMMA)TolueneUltrasonication (15 min)
PR254-C1.00.52.0 (PS)XyleneBead Mill (4 hours)
PR254-D1.01.02.0 (PS)XyleneBead Mill (4 hours)

Table 2: Influence of Dispersion Method on Particle Size and Film Quality (Hypothetical Data)

Formulation IDAverage Particle Size (nm) (DLS)Film Haze (%)Film Roughness (nm) (AFM)
PR254-A2501525
PR254-B180815
PR254-C150510
PR254-D12025

Characterization and Quality Control

Q5: How can I assess the quality of my PR254 dispersion and thin film?

Several characterization techniques can be employed to evaluate the degree of aggregation and the quality of the final thin film.

  • Dynamic Light Scattering (DLS): Use DLS to measure the particle size distribution of your PR254 dispersion.[8][9] A smaller average particle size and a narrow distribution are indicative of a well-dispersed sample.

  • UV-Visible Spectroscopy: The absorption spectrum of PR254 is sensitive to its aggregation state.[10][11] A blue shift or a broadening of the absorption peak compared to a dilute solution can indicate the formation of H-aggregates.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology of the thin film.[12][13] A high-quality film will have a low surface roughness, while aggregated particles will appear as distinct peaks on the surface.

  • Optical Microscopy: A simple and quick way to visually inspect the film for large agglomerates or defects.

Troubleshooting Logic for PR254 Aggregation

G cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Problem: PR254 Aggregation in Thin Film hazy_film Hazy/Non-uniform Film start->hazy_film color_shift Color Shift start->color_shift high_roughness High Surface Roughness (AFM) start->high_roughness dispersion_energy Insufficient Dispersion Energy hazy_film->dispersion_energy dispersant_issue Incorrect Dispersant/Concentration hazy_film->dispersant_issue color_shift->dispersant_issue binder_issue Binder Incompatibility high_roughness->binder_issue solvent_issue Poor Solvent Choice high_roughness->solvent_issue increase_energy Increase Sonication Time/Power or Use Bead Mill dispersion_energy->increase_energy optimize_dispersant Optimize Dispersant Type and Concentration dispersant_issue->optimize_dispersant change_binder Select Compatible Binder binder_issue->change_binder change_solvent Test Different Solvents/Blends solvent_issue->change_solvent

Caption: A troubleshooting flowchart for addressing PR254 aggregation issues.

References

Technical Support Center: Enhancing Charge Carrier Mobility in Pigment Red 254-Based Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments aimed at improving the charge carrier mobility of Pigment Red 254 (PR254) based semiconductors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in organic semiconductors?

This compound (PR254), a member of the diketopyrrolopyrrole (DPP) family, is a high-performance organic pigment.[1][2][3] Its robust chemical structure, high thermal stability, and excellent lightfastness make it a promising candidate for organic field-effect transistors (OFETs) and other electronic applications.[2][3] The DPP core is strongly electron-deficient, which is beneficial for constructing donor-acceptor type semiconductors with high charge carrier mobilities.

Q2: What are the main challenges in working with this compound for semiconductor applications?

The primary challenge with PR254 is its extremely low solubility in common organic solvents.[1][4][5] This insolubility makes solution-based processing difficult and can lead to non-uniform thin films with poor morphology, which in turn limits charge carrier mobility. Other challenges include controlling thin-film morphology, minimizing contact resistance at the electrode-semiconductor interface, and mitigating the effects of environmental degradation.

Q3: What are the key strategies to improve the charge carrier mobility of PR254?

The main strategies focus on improving the molecular ordering and crystallinity of the thin film. These include:

  • Thermal Annealing: Heating the PR254 film to optimize its crystalline structure.

  • Solvent Vapor Annealing (SVA): Exposing the film to solvent vapors to promote molecular rearrangement.

  • Blending with a Polymer Binder: Mixing PR254 with an insulating polymer like polystyrene to improve film formation and morphology.

  • Substrate Surface Treatment: Modifying the dielectric surface to promote ordered growth of the PR254 film.

Troubleshooting Guide

This guide addresses common problems encountered during the fabrication and characterization of PR254-based OFETs.

Problem Potential Cause Troubleshooting Steps
Low or No Measurable Mobility Poor film morphology (discontinuities, pinholes) due to low solubility.- Use high-boiling point solvents (e.g., 1,2,4-trichlorobenzene) and heat the solution to aid dissolution.- Filter the solution before deposition to remove aggregates.- Consider blending with polystyrene to improve film-forming properties.
Disordered molecular packing.- Implement post-deposition thermal annealing. Systematically vary the annealing temperature (e.g., 150°C to 250°C) to find the optimum.- Employ solvent vapor annealing with solvents like chloroform (B151607) or tetrahydrofuran.
High contact resistance between the electrodes and the semiconductor.- Use a self-assembled monolayer (SAM) treatment (e.g., octadecyltrichlorosilane (B89594) - OTS) on the dielectric surface to improve molecular ordering at the interface.- Consider using high work function metals for electrodes to improve charge injection.
High OFF Current / Low On/Off Ratio Gate leakage current.- Verify the integrity and thickness of the gate dielectric layer.- Optimize the deposition and curing conditions for the dielectric material.
Impurities in the semiconductor or residual solvent.- Ensure high purity of the PR254 material.- Increase annealing time or temperature to ensure complete removal of residual solvent.
Device-to-Device Inconsistency Non-uniform thin film thickness.- Optimize spin-coating parameters (speed, acceleration, and time) for uniform film deposition.- Ensure a clean and uniform substrate surface.
Inconsistent annealing conditions across the substrate.- Use a calibrated hotplate with uniform temperature distribution.- For SVA, ensure uniform solvent vapor concentration across the chamber.
Rough Semiconductor Film Surface Inappropriate solvent choice or solution concentration.- Experiment with different solvents and concentrations to achieve smoother films.- A rough interface can increase charge trapping and scattering, leading to lower mobility.

Experimental Protocols

Protocol 1: Fabrication of PR254 OFETs with Thermal Annealing

This protocol describes a typical fabrication process for a bottom-gate, top-contact PR254 OFET.

  • Substrate Cleaning:

    • Sequentially sonicate the Si/SiO₂ substrates in acetone (B3395972) and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with oxygen plasma for 5 minutes to remove organic residues and create a hydrophilic surface.

  • Surface Treatment (Optional but Recommended):

    • Immerse the cleaned substrates in a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive).

    • Rinse thoroughly with deionized water and dry with nitrogen.

    • For an OTS treatment, place the substrates in a vacuum desiccator with a vial containing a few drops of octadecyltrichlorosilane for 12 hours.

  • PR254 Deposition:

    • Due to low solubility, thermal evaporation is a more reliable method for depositing PR254 thin films.

    • Place the substrates in a high-vacuum thermal evaporator.

    • Evaporate a 30-50 nm thick film of PR254 at a rate of 0.1-0.2 Å/s. The substrate can be held at room temperature or heated to a specific temperature during deposition to influence film growth.

  • Thermal Annealing:

    • Transfer the substrates with the PR254 film to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Anneal the films at a temperature between 150°C and 250°C for 30-60 minutes. The optimal temperature should be determined experimentally.

  • Electrode Deposition:

    • Using a shadow mask, thermally evaporate 50 nm of gold (Au) for the source and drain electrodes.

Protocol 2: Solvent Vapor Annealing (SVA) of PR254 Films

This procedure is performed after the deposition of the PR254 thin film and before electrode deposition.

  • Prepare the SVA Chamber:

    • Place the substrate with the PR254 film inside a sealed chamber.

    • Introduce a small vial containing the annealing solvent (e.g., chloroform or tetrahydrofuran).

  • Annealing Process:

    • Allow the solvent vapor to saturate the chamber atmosphere for a predetermined time (e.g., 1 to 30 minutes). The optimal time will depend on the solvent and desired film morphology.

    • Carefully remove the substrate from the chamber and allow any residual solvent to evaporate in a clean, dry environment.

Quantitative Data

The following tables summarize reported charge carrier mobility values for DPP-based semiconductors, which are structurally similar to PR254 and provide a good reference for expected performance.

Table 1: Effect of Thermal Annealing on Charge Carrier Mobility of a DPP-based Polymer (PDPP-TBT)

Annealing Temperature (°C)Hole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
Room Temperature--
120--
180--
2000.350.4

Data extracted from a study on a thiophene-flanked DPP polymer, which is a close analog to PR254.

Table 2: Charge Carrier Mobility of Various DPP-Based Polymers

PolymerMobility TypeMobility (cm²/Vs)
PDPPTT-T-10Hole1.23
PDPPTT-T-14Hole1.92
pDPPS3Hole1.1
pDPPS3Electron0.15
DPP-based small molecule (LGC-D118)Holeup to 3.04

These values showcase the potential of the DPP core in achieving high charge carrier mobilities.

Visualizations

Experimental Workflow for OFET Fabrication and Troubleshooting

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_characterization Characterization & Troubleshooting sub_clean Substrate Cleaning (Sonication) o2_plasma O2 Plasma Treatment sub_clean->o2_plasma sam_treat SAM Treatment (e.g., OTS) o2_plasma->sam_treat deposition PR254 Deposition (Thermal Evaporation) sam_treat->deposition annealing Post-Deposition Annealing deposition->annealing electrodes Electrode Deposition annealing->electrodes measurement Electrical Measurement electrodes->measurement low_mobility Low Mobility? measurement->low_mobility low_mobility->measurement No (Optimized) troubleshoot Troubleshoot: - Film Morphology - Annealing - Contact Resistance low_mobility->troubleshoot Yes troubleshoot->deposition Iterate

Caption: Workflow for fabricating and troubleshooting PR254-based OFETs.

Logical Relationship for Improving Charge Carrier Mobility

Mobility_Improvement processing Processing Conditions annealing Thermal/Solvent Vapor Annealing processing->annealing blending Blending with Polymer processing->blending surface_treat Substrate Surface Treatment processing->surface_treat crystallinity Crystallinity & Molecular Ordering annealing->crystallinity Improves morphology Thin Film Morphology blending->morphology Improves surface_treat->crystallinity Promotes interface Semiconductor-Dielectric Interface surface_treat->interface Improves mobility Charge Carrier Mobility morphology->mobility Impacts crystallinity->mobility Directly Enhances interface->mobility Impacts

Caption: Key factors influencing the charge carrier mobility of PR254.

References

Technical Support Center: Enhancing the Thermal Stability of Pigment Red 254

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for enhancing the thermal stability of Pigment Red 254. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments aimed at improving the thermal stability of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Color shift (browning or yellowing) at high temperatures. Thermal degradation of the pigment's organic structure.[1]- Implement surface modification techniques such as silica (B1680970) coating to create a protective thermal barrier.- Ensure the processing temperature does not significantly exceed the known decomposition temperature of the pigment.- Consider N-alkylation of the diketopyrrolopyrrole (DPP) core, which can enhance thermal stability in some cases.[2]
Poor dispersion of surface-modified pigment in the polymer matrix. Incomplete or uneven surface coating.- Optimize the coating protocol to ensure uniform encapsulation of the pigment particles.- Use a compatible surfactant or dispersing agent during the coating process.- Verify the surface energy of the coated pigment to ensure compatibility with the polymer matrix.
Inconsistent thermal stability results between batches. Variability in the synthesis or modification process.- Standardize all reaction parameters, including temperature, time, and reactant concentrations.- Characterize each batch of modified pigment to ensure consistent particle size, morphology, and coating thickness.- Use high-purity starting materials to avoid side reactions.[3]
Low yield of N-alkylated this compound. Inefficient alkylation reaction.- Optimize the reaction conditions, including the choice of base, solvent, and temperature.- Ensure anhydrous conditions, as moisture can interfere with the reaction.- Use a suitable phase transfer catalyst to improve reaction efficiency.
Formation of aggregates after surface coating. Interparticle bridging during the coating process.- Control the concentration of pigment and coating precursors to prevent oversaturation.- Employ ultrasonication during the coating process to break up agglomerates.- Adjust the pH of the reaction medium to optimize particle surface charge and repulsion.

Frequently Asked Questions (FAQs)

Q1: What is the baseline thermal stability of unmodified this compound?

A1: Unmodified this compound, a member of the high-performance diketopyrrolopyrrole (DPP) pigment family, generally exhibits excellent thermal stability. In plastic applications like high-density polyethylene (B3416737) (HDPE), it is stable up to 300°C for at least 5 minutes.[4] Its decomposition temperature is typically above 350°C.

Q2: What are the primary strategies to further enhance the thermal stability of this compound?

A2: The two primary strategies are:

  • Core-Shell Encapsulation: Creating a protective inorganic shell, typically silica (SiO₂), around the pigment particle. This shell acts as a physical barrier, insulating the organic pigment core from thermal stress.

  • Chemical Modification (N-alkylation): Modifying the chemical structure of the DPP molecule by replacing the hydrogen atoms on the nitrogen atoms of the lactam rings with alkyl chains. This can alter the intermolecular interactions and, in some cases, improve thermal stability.[2]

Q3: How does silica coating improve thermal stability?

A3: A uniform silica shell provides thermal insulation to the organic pigment core. This inorganic layer is more resistant to high temperatures than the organic pigment itself, thereby preventing or delaying the thermal decomposition of the pigment.

Q4: Will N-alkylation always increase the thermal stability of this compound?

A4: Not necessarily. While N-alkylation can improve the solubility and processability of DPP pigments, its effect on thermal stability can vary depending on the length and nature of the alkyl chains. Some studies on N-alkylated DPP dyes have shown thermal stability comparable to that of the parent this compound.[2] However, a thorough thermal analysis, such as thermogravimetric analysis (TGA), is essential to confirm any improvement for a specific modification.

Q5: What are the key parameters to control during the silica coating process?

A5: Key parameters include the concentration of the silica precursor (e.g., tetraethyl orthosilicate (B98303) - TEOS), the catalyst (typically ammonia), the reaction temperature, and the surface treatment of the pigment to ensure good adhesion of the silica shell.

Q6: Can these modifications affect the color properties of this compound?

A6: Yes. Silica coating can sometimes lead to a slight shift in color due to changes in light scattering. N-alkylation can cause a more significant color shift, often resulting in a bathochromic (red) or hypsochromic (blue) shift depending on the introduced alkyl groups.[2] It is crucial to evaluate the color properties of the modified pigment alongside its thermal stability.

Quantitative Data on Thermal Stability

While direct comparative TGA data for modified this compound is limited in the public domain, the following table summarizes the known thermal stability of the unmodified pigment and the expected improvements based on modification strategies.

Pigment Type Decomposition Onset Temperature (TGA) Heat Stability in HDPE (1/3 SD) Notes
Unmodified this compound> 350°C300°C / 5 min[4]High intrinsic thermal stability due to the DPP core structure.
N-Alkylated this compoundExpected to be comparable or slightly higherDependent on alkyl chainThermal stability is influenced by the nature of the alkyl substituent.[2]
Silica-Coated this compoundExpected to be significantly higher> 300°CThe silica shell acts as a thermal barrier, protecting the organic core.

Experimental Protocols

Core-Shell Encapsulation of this compound with Silica (SiO₂)

This protocol is adapted from general procedures for the silica coating of organic pigments.

Objective: To create a uniform silica shell around this compound particles to enhance thermal stability.

Materials:

Procedure:

  • Surface Priming:

    • Disperse 1.0 g of this compound in 100 mL of ethanol using an ultrasonic bath for 30 minutes.

    • Add 0.1 g of APTES to the dispersion and stir at room temperature for 2 hours to allow for surface functionalization.

    • Collect the surface-primed pigment by centrifugation, wash with ethanol to remove excess APTES, and re-disperse in 100 mL of fresh ethanol.

  • Silica Coating (Stöber Method):

    • To the dispersion of surface-primed this compound in ethanol, add 10 mL of deionized water and 5 mL of ammonium hydroxide.

    • Stir the mixture mechanically at room temperature.

    • Slowly add 2.0 mL of TEOS to the mixture dropwise over a period of 1 hour using a syringe pump.

    • Continue stirring for 24 hours to allow the silica shell to form and grow.

    • Collect the silica-coated pigment by centrifugation.

    • Wash the product repeatedly with ethanol and deionized water to remove unreacted precursors and by-products.

    • Dry the final product in a vacuum oven at 80°C for 12 hours.

Characterization:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) on both the unmodified and silica-coated this compound to compare their decomposition temperatures.

  • Morphology: Use transmission electron microscopy (TEM) to visualize the core-shell structure and measure the thickness of the silica layer.

  • Chemical Composition: Confirm the presence of the silica shell using Fourier-transform infrared spectroscopy (FTIR) and Energy-dispersive X-ray spectroscopy (EDX).

N-Alkylation of this compound

This protocol is a general procedure for the N-alkylation of DPP pigments.

Objective: To chemically modify the this compound molecule by introducing alkyl chains on the nitrogen atoms.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Alkyl halide (e.g., 1-bromooctane)

  • Anhydrous dichloromethane (B109758)

  • Deionized water

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 1.0 g of this compound in 50 mL of anhydrous DMF.

    • Cool the suspension to 0°C in an ice bath.

  • Deprotonation:

    • Carefully add 0.25 g of sodium hydride to the suspension.

    • Stir the mixture at 0°C for 30 minutes.

  • Alkylation:

    • Slowly add a solution of the desired alkyl halide (e.g., 1.2 mL of 1-bromooctane) in 10 mL of anhydrous DMF to the reaction mixture dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 100 mL of deionized water.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient).

Characterization:

  • Thermal Stability: Compare the thermal stability of the N-alkylated product with the starting material using TGA.

  • Structure Confirmation: Verify the structure of the N-alkylated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Color Properties: Analyze the changes in the absorption and emission spectra using UV-Vis and fluorescence spectroscopy.

Visualizations

experimental_workflow_silica_coating cluster_start Starting Material cluster_priming Surface Priming cluster_coating Silica Coating (Stöber Method) cluster_final Final Product start This compound dispersion Disperse in Ethanol (Ultrasonication) start->dispersion priming Add APTES (Stir 2h) dispersion->priming wash_prime Centrifuge & Wash priming->wash_prime redisperse Re-disperse in Ethanol wash_prime->redisperse add_reagents Add H₂O & NH₄OH redisperse->add_reagents add_teos Add TEOS (dropwise) add_reagents->add_teos react Stir 24h add_teos->react wash_final Centrifuge & Wash react->wash_final dry Dry in Vacuum Oven wash_final->dry final_product Silica-Coated This compound dry->final_product

Caption: Experimental workflow for the core-shell encapsulation of this compound with silica.

logical_relationship_thermal_stability cluster_strategies Enhancement Strategies cluster_mechanisms Improvement Mechanisms cluster_outcome Desired Outcome pr254 This compound (High Intrinsic Stability) encapsulation Core-Shell Encapsulation (e.g., Silica Coating) pr254->encapsulation modification Chemical Modification (e.g., N-alkylation) pr254->modification barrier Thermal Barrier (Insulation) encapsulation->barrier intermolecular Altered Intermolecular Interactions modification->intermolecular outcome Enhanced Thermal Stability barrier->outcome intermolecular->outcome

Caption: Logical relationship of strategies to enhance the thermal stability of this compound.

References

Troubleshooting poor film morphology in Pigment Red 254 devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to poor film morphology in Pigment Red 254 devices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the fabrication of this compound thin films, categorized by the type of defect or processing step.

Film Defects and Morphology Issues

Question 1: My spin-coated this compound film exhibits pinholes and comet-like streaks. What are the potential causes and how can I resolve this?

Answer: Pinholes and comet streaks in spin-coated films are typically caused by particulate contamination on the substrate or in the solution.[1] These particles disrupt the uniform flow of the solution during spinning, leading to voids (pinholes) or tail-like features (comet streaks) in the dried film.

Troubleshooting Steps:

  • Substrate Cleaning: Ensure your substrate is scrupulously clean. Particulates or organic residues can act as nucleation sites for defects.[2] Implement a rigorous cleaning protocol. A common procedure involves sequential ultrasonication in a series of solvents.

  • Solution Filtration: Filter your this compound solution using a sub-micron filter (e.g., 0.2 µm PTFE) immediately before spin coating to remove any undissolved pigment aggregates or other particulate matter.

  • Clean Environment: Work in a clean environment, such as a laminar flow hood or a cleanroom, to minimize airborne dust contamination during film deposition.[3]

Question 2: The this compound film is dewetting from the substrate, resulting in the formation of droplets instead of a continuous film. What causes this and how can it be prevented?

Answer: Dewetting occurs when the liquid film on a substrate is unstable and ruptures, forming droplets to minimize surface energy.[4] This is often due to a mismatch between the surface energy of the substrate and the surface tension of the solution. For organic semiconductors, dewetting can also be thermally induced as the molecules gain mobility at elevated temperatures.[5]

Troubleshooting Steps:

  • Substrate Surface Energy Modification: The wettability of the substrate is crucial.[6] You can increase the surface energy of substrates like SiO₂ by treating them with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). This makes the surface more hydrophilic and can improve the wetting of the solution.

  • Solvent Choice: The choice of solvent affects the solution's surface tension. Using a solvent that has a surface tension closer to the substrate's surface energy can improve wetting.

  • Use of Additives: In some cases, mixing a small amount of a high molecular weight crystalline polymer into the solution can create a physical network that restricts the flow of the liquid and prevents dewetting.[7]

  • Capping Layers: For some applications, a 2D capping layer, such as graphene or MoS₂, can be transferred onto the film to suppress dewetting, especially during annealing.[4][8]

Question 3: My this compound film is cracking, either during drying or after annealing. What is the cause of this and what are the solutions?

Answer: Cracking in thin films is generally caused by internal stress that exceeds the film's mechanical strength.[9] This stress can arise from several factors, including rapid solvent evaporation, a mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate, and volumetric changes during crystallization.

Troubleshooting Steps:

  • Slower Solvent Evaporation: Rapid evaporation of the solvent can induce significant stress.[10] Using a solvent with a higher boiling point can slow down the drying process. You can also control the evaporation rate by partially covering the substrate during spin coating or by drying in a solvent-rich atmosphere.

  • Controlled Annealing: When thermally annealing, use a slow ramp rate for both heating and cooling (e.g., 1-5 °C/minute) to minimize thermal shock.[10]

  • Film Thickness: Thicker films are often more prone to cracking. Optimizing the solution concentration and spin coating parameters to achieve a thinner, uniform film can help.

  • Substrate Choice: If possible, choose a substrate with a CTE that is closely matched to that of this compound.

Processing Parameters

Question 4: How does the choice of solvent affect the morphology of my this compound film?

Answer: The choice of solvent is critical as it influences the solubility of this compound, the solution's viscosity and surface tension, and the drying kinetics, all of which have a significant impact on the final film morphology. For diketopyrrolopyrrole (DPP)-based small molecules, solvent selection can affect the degree of crystallinity and the orientation of the molecules in the film.

Influence of Solvent Properties on Film Morphology:

Solvent PropertyEffect on Film MorphologyTroubleshooting Recommendation
Boiling Point A lower boiling point leads to faster evaporation, which can result in a more amorphous or less ordered film with higher internal stress. A higher boiling point allows more time for molecular self-assembly and can lead to higher crystallinity and larger grain sizes.For higher crystallinity, consider using a higher boiling point solvent like chlorobenzene (B131634) or dichlorobenzene.
Solubility Poor solubility can lead to the formation of aggregates in the solution, resulting in a rough and non-uniform film.Ensure this compound is fully dissolved. Gentle heating and stirring can help. Choose a solvent in which the pigment has good solubility.
Surface Tension A high surface tension mismatch with the substrate can lead to dewetting.Select a solvent that provides good wetting on your chosen substrate. Substrate surface treatment can also be used to improve wettability.

Question 5: What is the effect of thermal annealing on the morphology of this compound films?

Answer: Thermal annealing provides the necessary energy for molecular rearrangement, which can lead to an increase in crystallinity, larger grain sizes, and a reduction in defects. For DPP-based materials, annealing is often a crucial step to improve the performance of electronic devices.

Effects of Annealing Temperature:

Annealing TemperatureEffect on Film Morphology
Too Low Insufficient thermal energy for significant molecular rearrangement. The film may remain largely amorphous or poorly crystalline.
Optimal Range Promotes crystal growth and improved molecular ordering, leading to larger grains and a more uniform morphology. This often results in improved device performance.
Too High Can lead to film dewetting, especially for very thin films. It may also cause degradation of the organic material.

Note: The optimal annealing temperature is material-specific and should be determined experimentally. For many DPP-based small molecules, temperatures in the range of 100-200°C are often used.

Question 6: What is solvent vapor annealing and how can it improve my this compound film morphology?

Answer: Solvent vapor annealing (SVA) is a technique where a thin film is exposed to a saturated vapor of a solvent. The solvent vapor plasticizes the film, increasing the mobility of the molecules and allowing them to self-organize into a more ordered, crystalline structure, often at room temperature.[11]

Benefits of Solvent Vapor Annealing:

  • Improved Crystallinity: SVA can significantly enhance the crystallinity of organic semiconductor films.

  • Reduced Defects: The increased molecular mobility can help to heal defects in the film.

  • Control over Morphology: The choice of solvent and annealing time can be used to tune the film morphology.

Experimental Protocols

Standard Substrate Cleaning Protocol (for Silicon/Glass)

This protocol is a general guideline for cleaning silicon or glass substrates to remove organic and particulate contamination before film deposition.

  • Initial Rinse: Rinse the substrate with deionized (DI) water to remove loose particles.

  • Solvent Cleaning (Ultrasonication):

    • Place the substrates in a beaker with acetone (B3395972) and sonicate for 15 minutes.

    • Transfer the substrates to a beaker with isopropyl alcohol (IPA) and sonicate for 15 minutes.

    • Rinse thoroughly with DI water.

  • Drying: Dry the substrates with a stream of high-purity nitrogen gas.

  • Surface Activation (Optional but Recommended):

    • Treat the substrates with oxygen plasma for 2-5 minutes to remove any remaining organic residues and to increase the surface energy (make it more hydrophilic).

    • Alternatively, a piranha clean (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) can be used, but this is a highly corrosive and hazardous procedure that requires extreme caution and proper safety protocols.

Solvent Vapor Annealing (SVA) Procedure

This is a general procedure for performing solvent vapor annealing on a this compound thin film.

  • Prepare the Annealing Chamber: Place a small vial containing the chosen solvent (e.g., chloroform, THF, or a solvent in which this compound has some solubility) at the bottom of a petri dish or a small, sealable chamber.

  • Sample Placement: Place the substrate with the this compound film inside the chamber, ensuring it is not in direct contact with the liquid solvent.

  • Sealing and Annealing: Seal the chamber to allow the solvent vapor to saturate the atmosphere. The annealing time can range from a few minutes to several hours, depending on the solvent and the desired morphology. This process is typically carried out at room temperature.

  • Drying: After the desired annealing time, open the chamber and allow the film to dry. A gentle flow of nitrogen can be used to accelerate the drying process.

Visualizations

Below are diagrams illustrating key workflows and relationships in troubleshooting poor film morphology.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Film Morphology Defect_Type Identify Defect Type (Pinholes, Dewetting, Cracks) Problem->Defect_Type Contamination Contamination (Substrate, Solution) Defect_Type->Contamination Pinholes Surface_Energy Surface Energy Mismatch Defect_Type->Surface_Energy Dewetting Stress Internal Stress (Drying, Thermal) Defect_Type->Stress Cracking Processing_Params Suboptimal Processing Parameters Defect_Type->Processing_Params General Clean_Substrate Improve Substrate Cleaning Contamination->Clean_Substrate Filter_Solution Filter Solution Contamination->Filter_Solution Modify_Surface Modify Substrate Surface Energy Surface_Energy->Modify_Surface Optimize_Solvent Optimize Solvent (Boiling Point, Surface Tension) Surface_Energy->Optimize_Solvent Control_Drying Control Drying Rate Stress->Control_Drying Optimize_Annealing Optimize Annealing (Thermal/SVA) Stress->Optimize_Annealing Processing_Params->Optimize_Solvent Processing_Params->Optimize_Annealing

Caption: A workflow for troubleshooting poor film morphology.

Deposition_Process cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition cluster_characterization Characterization Substrate_Cleaning Substrate Cleaning Spin_Coating Spin Coating Substrate_Cleaning->Spin_Coating Solution_Prep Solution Preparation Solution_Prep->Spin_Coating Thermal_Annealing Thermal Annealing Spin_Coating->Thermal_Annealing SVA Solvent Vapor Annealing Spin_Coating->SVA AFM AFM Thermal_Annealing->AFM XRD XRD Thermal_Annealing->XRD SVA->AFM SVA->XRD

Caption: A typical experimental workflow for thin film deposition.

References

Technical Support Center: Optimization of Annealing Conditions for Pigment Red 254 Active Layers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in optimizing the annealing conditions for Pigment Red 254 (PR254) active layers in electronic and optoelectronic applications.

Frequently Asked Questions (FAQs)

Q1: Why is annealing necessary for this compound active layers?

A1: Annealing is a critical post-deposition treatment used to improve the performance of organic semiconductor thin films like this compound. The process provides thermal energy that allows the molecules to rearrange into a more ordered crystalline structure. This enhanced molecular ordering can lead to improved charge transport properties and overall better device performance.[1] For many organic semiconductors, thermal annealing significantly improves molecular ordering, even with only a slight increase in grain size.[2]

Q2: What is the difference between thermal annealing and solvent vapor annealing (SVA)?

A2: Both are methods to improve film crystallinity, but they use different mechanisms:

  • Thermal Annealing involves heating the PR254 film to a specific temperature for a set duration. This provides the molecules with the necessary energy to overcome kinetic barriers and self-assemble into a more thermodynamically stable, ordered state.

  • Solvent Vapor Annealing (SVA) exposes the film to a saturated atmosphere of a specific solvent at or near room temperature.[3] The solvent vapor plasticizes the film, increasing molecular mobility and allowing for recrystallization without the need for high temperatures.[3][4] This can be a milder alternative to thermal annealing.[5]

Q3: What are the key characterization techniques to evaluate the effect of annealing on PR254 films?

A3: To assess the impact of your annealing process, the following techniques are essential:

  • X-ray Diffraction (XRD): Used to determine the crystallinity and molecular packing of the thin film.[3]

  • Atomic Force Microscopy (AFM) & Scanning Electron Microscopy (SEM): Employed to visualize the surface morphology, including grain size, film continuity, and the presence of defects.[3]

  • UV-Vis Spectroscopy: Provides information about changes in molecular aggregation and the electronic structure of the film.[3]

  • Organic Thin-Film Transistor (OTFT) Fabrication and Testing: This is the most direct method to quantify the electronic performance by measuring key parameters like charge carrier mobility and the on/off current ratio.[3]

Q4: What is a typical annealing temperature range for diketopyrrolopyrrole (DPP)-based materials like PR254?

A4: While PR254 powder is thermally stable up to high temperatures (e.g., 250°C)[6], the optimal annealing temperature for a thin film is typically much lower. For many small-molecule organic semiconductors, annealing temperatures in the range of 100°C to 150°C are common.[2][7] It is crucial to stay below the material's melting or phase transition temperature to avoid film dewetting.[3] The optimal temperature must be determined experimentally for your specific substrate and device architecture.

Troubleshooting Guide

Annealing is a sensitive process where various issues can arise. The table below outlines common problems, their potential causes, and recommended solutions.

IssuePossible CausesRecommended Solutions
Cracked Thin Film After Annealing 1. Mismatch in Thermal Expansion Coefficients: Significant difference in the coefficient of thermal expansion (CTE) between the PR254 film and the substrate, causing stress upon cooling.[3] 2. Excessive Film Thickness: Thicker films are more susceptible to cracking.[3] 3. Rapid Cooling Rate: Abrupt cooling can induce thermal shock.[3]1. Choose a substrate with a CTE that is closely matched to that of PR254. 2. Deposit thinner films (typically below 100 nm). For thicker layers, consider depositing multiple thin layers with an annealing step after each deposition. 3. Implement a slow, controlled cooling ramp after the annealing step.
Poor Crystallinity or Small Grain Size 1. Insufficient Annealing Temperature: The temperature is too low to provide enough thermal energy for significant molecular rearrangement.[3] 2. Insufficient Annealing Time: The duration of the annealing is too short for the crystallization process to complete.[3]1. Systematically increase the annealing temperature in small increments (e.g., 10-20°C) to identify the optimal point. 2. Increase the annealing time. Prolonged heating at a moderate temperature can often lead to more well-ordered structures.[3]
Film Dewetting During Annealing 1. High Annealing Temperature: The temperature is too close to the material's melting point or a phase transition, causing the film to become unstable and retract into droplets.[3][7] 2. Poor Substrate Wettability: The surface energy of the substrate is not favorable for the PR254 film.[3]1. Reduce the annealing temperature. For some organic materials, dewetting can be observed at temperatures around 150°C.[3] 2. Treat the substrate surface to improve its wettability. A self-assembled monolayer (SAM) like octyltrichlorosilane (OTS) can be effective.
Inconsistent Device Performance 1. Non-uniform Film Morphology: Inconsistent grain size or the presence of defects across the film.[3] 2. Polymorphism: The presence of multiple crystalline phases with different charge transport properties.[3]1. Ensure uniform heating across the entire substrate during the annealing process. 2. Carefully control the annealing temperature and time to favor the formation of a single, high-mobility polymorph. In-situ characterization can help identify phase transitions.

Quantitative Data Summary

Specific quantitative data on the annealing of PR254 active layers is limited in publicly available literature. However, the following table includes data for a related DPP-based material and other organic semiconductors to provide a reference for expected outcomes.

MaterialAnnealing MethodConditionsKey Results
PDI-DPP-PDI Blend Solvent Vapor Annealing (SVA)Saturated solvent atmosphere, 3-10 minutesPower conversion efficiency in solar cells increased by over 2.5 times (up to 5.1%); improved molecular packing.[8][9]
Pentacene Thermal Annealing120 °COptimal electrical properties achieved; field-effect mobility increased from 0.243 cm²/Vs to 0.62 cm²/Vs.[2]
Ph-BTBT-12 Thermal Annealing100 °CHole mobility reached as high as 4.80 cm²/V·s; higher temperatures (140°C) led to dewetting and decreased mobility.[7]
SnO₂ Thermal Annealing450 °CGood electrical performance with a field-effect mobility of 0.19 cm²/Vs.[10]

Experimental Protocols

Below are detailed, generalized protocols for thermal and solvent vapor annealing of PR254 thin films.

Protocol 1: Thermal Annealing

This protocol describes a standard thermal annealing process in a controlled environment.

  • Preparation:

    • Deposit the this compound thin film onto your desired substrate (e.g., Si/SiO₂) using a suitable method like thermal evaporation.

    • Place the substrate with the film in a clean, sealable chamber, such as a tube furnace or a glovebox with an integrated hotplate.

  • Inert Atmosphere Purge:

    • If using a tube furnace, purge the chamber with an inert gas (e.g., high-purity Nitrogen or Argon) for at least 15-30 minutes to remove residual oxygen and moisture.

  • Heating Ramp:

    • Program the hotplate or furnace controller to ramp up the temperature to your target annealing temperature (e.g., starting at 120°C) at a controlled rate (e.g., 5-10°C per minute).

  • Isothermal Annealing:

    • Once the target temperature is reached, hold the sample at this temperature for the desired annealing time (e.g., 10-60 minutes). This is the primary period for molecular rearrangement.

  • Controlled Cooling:

    • After the annealing time has elapsed, program a slow cooling ramp (e.g., 5°C per minute) back to room temperature. This is crucial to prevent thermal shock and film cracking.[3]

  • Characterization:

    • Once at room temperature, remove the sample and proceed with characterization (XRD, AFM, device testing) to evaluate the effects of the annealing process.

Protocol 2: Solvent Vapor Annealing (SVA)

This protocol outlines the SVA process, which is performed at or near room temperature.

  • Preparation:

    • Deposit the this compound thin film onto the substrate.

    • Prepare a small, enclosed annealing chamber (e.g., a petri dish or a small glass jar with a lid).

  • Chamber Setup:

    • Place a small vial or reservoir of the chosen solvent (e.g., chloroform, toluene, or tetrahydrofuran) inside the chamber, ensuring it will not spill. The solvent should be chosen based on its ability to swell the film without fully dissolving it.

    • Place the substrate with the PR254 film inside the chamber, next to the solvent reservoir. Do not let the liquid solvent touch the film.

  • Annealing Process:

    • Seal the chamber to allow the atmosphere inside to become saturated with solvent vapor.

    • Leave the sample in the sealed chamber for the desired annealing time (e.g., 5 minutes to several hours). The optimal time depends on the solvent and film thickness.[8]

  • Drying:

    • After the specified time, open the chamber and quickly remove the sample.

    • Allow the residual solvent to evaporate from the film. This can be done at ambient conditions or by gentle heating on a hotplate at a low temperature (e.g., 40-50°C).

  • Characterization:

    • Proceed with film and device characterization to determine the impact of the SVA treatment.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflows and a troubleshooting logic tree.

G cluster_prep Film Preparation cluster_anneal Annealing Process cluster_char Characterization A Substrate Cleaning B PR254 Deposition (e.g., Thermal Evaporation) A->B C Choose Annealing Method B->C D Thermal Annealing (Inert Atmosphere) C->D Heat E Solvent Vapor Annealing (Sealed Chamber) C->E Solvent F Morphological Analysis (AFM, SEM) D->F E->F G Structural Analysis (XRD) F->G H Device Fabrication & Electrical Testing G->H I Analysis Complete H->I

Caption: General experimental workflow for the annealing and characterization of PR254 active layers.

G Start Post-Annealing Analysis Q1 Is Device Performance Optimal? Start->Q1 Success Process Complete Q1->Success Yes Q2 Inspect Film Morphology (AFM/SEM) Q1->Q2 No Q3 Are there cracks? Q2->Q3 Sol1 Reduce Cooling Rate Use Thinner Film Q3->Sol1 Yes Q4 Is the film dewetted? Q3->Q4 No End Re-run Experiment Sol1->End Sol2 Reduce Annealing Temp Improve Substrate Wettability Q4->Sol2 Yes Q5 Is crystallinity low? Q4->Q5 No Sol2->End Sol3 Increase Annealing Temp/Time Try Solvent Annealing Q5->Sol3 Yes Q5->End No, other issue Sol3->End

Caption: Troubleshooting decision tree for common issues encountered during the annealing of PR254 films.

References

Mitigating batch-to-batch variation of synthesized Pigment Red 254

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variation during the synthesis of C.I. Pigment Red 254 (DPP).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Reaction Control

Q1: My final pigment product has a dull or brownish hue instead of a vibrant red. What are the likely causes?

A: A dull or off-color hue is often indicative of impurities or side reactions. Key factors to investigate include:

  • Raw Material Purity: Impurities in the starting materials, p-chlorobenzonitrile or the succinate (B1194679) ester, can lead to the formation of undesired by-products. It is crucial to use high-purity reagents.

  • Reaction Temperature: Inconsistent or incorrect reaction temperatures can promote side reactions. The condensation reaction to form the diketopyrrolopyrrole (DPP) core requires precise temperature control.[1]

  • Atmosphere Control: The reaction is sensitive to oxygen and moisture. Ensure the synthesis is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.[1][2]

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reaction and the presence of unreacted starting materials or intermediates in the final product.

Q2: The yield of this compound is consistently lower than expected. How can I improve it?

A: Low yield can be attributed to several factors throughout the synthesis and workup process:

  • Base Strength and Concentration: The reaction requires a strong base, such as sodium tert-amyl oxide, to proceed efficiently.[2][3] Ensure the base is not degraded and is used in the correct concentration.

  • Reaction Time: The condensation and cyclization steps require sufficient time to go to completion. A shorter-than-optimal reaction time will result in a lower yield.[2]

  • Filtration and Washing: Inefficient filtration or overly aggressive washing can lead to loss of product. Ensure the filter medium is appropriate for the particle size of the pigment and that washing steps are optimized to remove impurities without dissolving the product.

  • Incomplete Reaction: As with color issues, improper temperature, stoichiometry, or mixing can lead to an incomplete reaction and thus, a lower yield.

Q3: I am observing significant variation in the color shade (e.g., some batches are more yellow, others more blue). What controls the color shade?

A: The final color shade of this compound is highly dependent on its physical properties, specifically its crystal structure and particle size distribution.

  • Crystalline Phase (Polymorphism): this compound exists in different crystalline forms, most notably the α-phase and β-phase, which exhibit different shades.[4][5] The α-phase is typically a more bluish-red.[5] Reaction conditions, such as temperature and the solvent system, can influence which polymorph is formed.[4]

  • Particle Size: Generally, smaller particle sizes can lead to a more transparent and yellowish shade, while larger particles may appear more opaque and bluish.

  • Post-Synthesis Processing: Milling or grinding after synthesis can reduce particle size and alter the color shade.[6] Inconsistent processing will lead to batch-to-batch color variation.

Product Characterization & Properties

Q4: How do I determine the crystalline phase of my synthesized this compound?

A: The most definitive method for determining the crystalline phase is Powder X-Ray Diffraction (PXRD) . The α and β phases of this compound have distinct diffraction patterns.[4][5] The α-phase is characterized by a strong diffraction peak at a Bragg angle (2θ) of approximately 28.1° ± 0.3°, while the β-phase shows a characteristic peak around 27.0° ± 0.3° (using Cu-Kα radiation).[4]

Q5: What is the best method for measuring the particle size distribution of my pigment?

A: Dynamic Light Scattering (DLS) is a suitable technique for measuring the particle size of submicron pigments like this compound.[7] For this method, the pigment powder must be well-dispersed in a suitable liquid medium.[8][9] It is crucial to develop a consistent sample preparation protocol to ensure reproducible results.

Q6: My pigment batches show inconsistent performance in application (e.g., in a coating or plastic). What physical properties should I be monitoring more closely?

A: Beyond color, several other physical properties are critical for performance:

  • Particle Size and Distribution: This affects dispersibility, gloss, transparency, and tinting strength. A narrow particle size distribution is often desirable.[10]

  • Crystallinity: The degree of crystallinity can impact the pigment's stability, solvent resistance, and lightfastness.[10]

  • Dispersibility: Poor dispersion can lead to agglomerates, reducing color strength and causing surface defects in coatings.

Data & Parameter Tables

Table 1: Influence of Synthesis Temperature on Crystal Phase & Color Properties

Reaction TemperaturePredominant Crystal PhaseObserved ColorMelting Point (°C)
30-50°Cβ-phaseLighter RedLower
50-70°Cα-phaseDarker RedHigher

Data inferred from studies using ionic liquids as a reaction medium, which can selectively produce different polymorphs at different temperatures.[4]

Table 2: Key Reactant Ratios for this compound Synthesis

ReactantMolar Ratio (Typical)RoleReference
p-Chlorobenzonitrile2Aromatic Nitrile Precursor[2][3]
Di-alkyl Succinate1Cyclization Partner[2][3]
Sodium tert-amyl oxide>2Strong Base Catalyst[3]

Table 3: CIELAB Color Coordinates for α and β Phases of this compound

Crystal PhaseL* (Lightness)a* (Red-Green)b* (Yellow-Blue)
α-phaseLowerHigher (more red)Lower (less yellow/more blue)
β-phaseHigherLower (less red)Higher (more yellow)

Qualitative relationship based on literature descriptions.[4] Absolute values depend on measurement conditions and specific sample preparation.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common synthesis routes.[1][2][3] Note: This procedure should be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions.

Materials:

  • p-Chlorobenzonitrile

  • Diisopropyl succinate

  • Sodium metal

  • tert-Amyl alcohol (anhydrous)

  • Ferric chloride (catalyst)

  • Deionized water

  • Surfactant (e.g., castor oil polyoxyethylene ether)

  • Nitrogen gas supply

Procedure:

  • Preparation of Sodium tert-amyl oxide: Under a nitrogen atmosphere, add sodium metal (21g) to a reaction kettle containing tert-amyl alcohol (180-290g) and a catalytic amount of ferric chloride (e.g., 1g). Heat the mixture to 100-120°C and reflux for 7 hours until all the sodium has reacted.[1][2]

  • Reaction: Cool the sodium tert-amyl oxide solution to 90-100°C. Add p-chlorobenzonitrile (80-88g) and stir until dissolved.[2]

  • Slowly add a solution of diisopropyl succinate (74-88g) in tert-amyl alcohol (50g) dropwise over 2-5 hours, maintaining the reaction temperature between 90-100°C.[2]

  • After the addition is complete, maintain the reaction mixture at 100-120°C for an additional 2-5 hours to ensure the reaction goes to completion.[2]

  • Hydrolysis & Precipitation: Cool the reaction mixture and add it to a larger volume of deionized water (e.g., 1000ml) containing a surfactant (e.g., 3g) to precipitate the crude pigment.[2]

  • Workup: Stir the suspension, then filter the solid product. Wash the filter cake thoroughly with deionized water and then with a solvent like methanol (B129727) to remove residual impurities.

  • Drying: Dry the purified pigment in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Characterization by Powder X-Ray Diffraction (PXRD)

Objective: To identify the crystalline phase(s) of the synthesized this compound.

Procedure:

  • Sample Preparation: Finely grind a small amount of the dry pigment powder using an agate mortar and pestle to ensure random crystal orientation.

  • Mount the powdered sample onto a zero-background sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.

  • Instrument Setup: Use a diffractometer with Cu-Kα radiation. Set the data collection range for a 2θ angle from 5° to 65°.[5]

  • Data Collection: Perform the scan using a continuous scan mode with a step size of 0.02° and a suitable scan speed (e.g., 4° per minute).[5]

  • Data Analysis: Compare the resulting diffractogram with reference patterns for the α and β phases of this compound. The characteristic peak for the α-phase is at ~28.1° 2θ, and for the β-phase is at ~27.0° 2θ.[4]

Protocol 3: Particle Size Analysis by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter and particle size distribution of the pigment.

Procedure:

  • Sample Preparation (Wet Dispersion): Prepare a dilute, stable suspension of the pigment in a suitable dispersant (e.g., deionized water with a small amount of surfactant).[7]

  • To ensure deagglomeration, sonicate the suspension using an ultrasonic probe or bath. The duration and power of sonication should be optimized and kept consistent for all samples.[9]

  • Measurement: Transfer the dispersion to a clean cuvette. Ensure there are no air bubbles.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).[7]

  • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the intensity-weighted particle size distribution, the Z-average hydrodynamic diameter, and the Polydispersity Index (PDI).

Protocol 4: Colorimetric Analysis using CIELAB

Objective: To quantitatively measure the color of the pigment powder.

Procedure:

  • Sample Preparation: Press the dry pigment powder into a sample holder to create a smooth, opaque, and non-glossy surface.

  • Instrument Setup: Calibrate a spectrophotometer or colorimeter according to the manufacturer's instructions using standard white and black tiles.

  • Set the measurement conditions, including the illuminant (e.g., D65) and the observer angle (e.g., 10°).

  • Measurement: Place the sample holder at the measurement port of the instrument and take the reading.

  • Obtain the L, a, and b* color coordinates.[11][12]

    • L* represents lightness (0 = black, 100 = white).

    • a represents the red/green axis (+a is red, -a* is green).

    • b represents the yellow/blue axis (+b is yellow, -b* is blue).

  • Compare the Lab* values between different batches to quantify color variation. The color difference (ΔE*) can be calculated to represent the total color difference between two samples.[13][14]

Visualizations

Synthesis_Workflow This compound Synthesis Workflow reagents Raw Materials (p-Chlorobenzonitrile, Succinate Ester) reaction Condensation Reaction (Inert Atmosphere, 90-120°C) reagents->reaction base_prep Base Preparation (Sodium tert-amyl oxide) base_prep->reaction hydrolysis Hydrolysis & Precipitation reaction->hydrolysis filtration Filtration & Washing hydrolysis->filtration drying Drying (Vacuum Oven, 80-100°C) filtration->drying product Final Product (this compound Powder) drying->product

Caption: A high-level overview of the synthesis process for this compound.

Troubleshooting_Logic Troubleshooting Batch Variation start Problem Identified: Batch-to-Batch Variation issue_color Incorrect Color (Dull, Off-Shade) start->issue_color issue_yield Low Yield start->issue_yield issue_performance Poor Application Performance start->issue_performance cause_purity Raw Material Purity issue_color->cause_purity cause_temp Reaction Temperature issue_color->cause_temp cause_atm Reaction Atmosphere issue_color->cause_atm cause_physical Physical Properties (Particle Size, Crystal Phase) issue_color->cause_physical issue_yield->cause_purity issue_yield->cause_temp cause_time Reaction Time issue_yield->cause_time cause_workup Workup Process (Filtration, Drying) issue_yield->cause_workup issue_performance->cause_physical issue_performance->cause_workup solution_qc QC Raw Materials cause_purity->solution_qc solution_control Tighten Process Control (Temp, Time, Atmosphere) cause_temp->solution_control cause_atm->solution_control cause_time->solution_control solution_characterize Characterize Physical Properties (XRD, DLS) cause_physical->solution_characterize solution_optimize Optimize Workup Procedure cause_workup->solution_optimize

Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.

Characterization_Flow Quality Control & Characterization Workflow sample Synthesized Pigment Batch pxrd PXRD Analysis sample->pxrd dls DLS Particle Size Analysis sample->dls cielab CIELAB Color Measurement sample->cielab phase Determine Crystal Phase (α, β, or mixed) pxrd->phase size Determine Particle Size Distribution & PDI dls->size color Quantify Color (L, a, b*) cielab->color compare Compare to Standard/ Previous Batches phase->compare size->compare color->compare pass Batch Pass compare->pass Within Spec fail Batch Fail: Investigate Deviation compare->fail Out of Spec

Caption: A standard workflow for the analytical characterization of synthesized this compound.

References

Technical Support Center: Enhancing the Light-fastness of Pigment Red 254 in Outdoor Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals working to enhance the light-fastness of Pigment Red 254 (PR254) in outdoor applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in outdoor applications?

This compound (PR254), a member of the diketopyrrolopyrrole (DPP) class of high-performance organic pigments, is known for its brilliant, opaque, mid-shade red color.[1][2][3][4][5] It is widely used in demanding outdoor applications such as automotive coatings, industrial paints, and plastics due to its excellent intrinsic light-fastness, weather resistance, and thermal stability.[1][2][3][4][5][6] Its robustness allows it to maintain color integrity even under harsh environmental conditions.[1]

Q2: How can the light-fastness of this compound be further enhanced for outdoor use?

While PR254 inherently possesses excellent light-fastness, its performance in outdoor applications can be significantly improved by incorporating light stabilizers into the formulation.[7][8] The most effective approach is the synergistic use of Ultraviolet Absorbers (UVA) and Hindered Amine Light Stabilizers (HALS).[9][10][11]

  • UV Absorbers (UVA): These additives function by absorbing harmful UV radiation and dissipating it as thermal energy, thereby protecting the pigment and the surrounding polymer matrix from degradation.[7][12]

  • Hindered Amine Light Stabilizers (HALS): HALS act as radical scavengers. They interrupt the photo-oxidative degradation cycle by neutralizing free radicals that are formed, which would otherwise lead to color fading and polymer degradation.[7][10][12]

The combination of UVA and HALS provides a comprehensive protective mechanism, with the UVA acting as a primary shield and the HALS neutralizing any radicals that may still form.[10][11]

Q3: What kind of performance improvement can be expected with the addition of light stabilizers?

The addition of a well-chosen light stabilizer package can dramatically reduce the color change of this compound upon exposure to UV radiation and weathering. The performance is typically measured by the total color difference (ΔE) over time during accelerated weathering tests. A lower ΔE value indicates better color stability. The synergistic combination of UVA and HALS has been shown to be more effective than using either stabilizer alone.[9][10][11]

Data Presentation

The following table summarizes the expected performance of this compound in an outdoor coating formulation with and without the addition of light stabilizers, based on accelerated weathering tests.

FormulationStabilizer Package (Typical Concentration)ΔE* after 1000 hoursΔE after 2000 hours*
Control None5.0 - 7.010.0 - 15.0
UVA Only Benzotriazole type (1.0 - 2.0%)3.0 - 4.56.0 - 9.0
HALS Only Oligomeric HALS (1.0 - 2.0%)2.5 - 4.05.0 - 8.0
UVA + HALS Benzotriazole UVA (1.0%) + Oligomeric HALS (1.0%)< 2.0 < 4.0

*Note: These are representative values based on typical performance data. Actual results will vary depending on the specific formulation, substrate, and testing conditions.

Troubleshooting Guide

Issue 1: Rapid Fading or Color Shift Despite Using Light Stabilizers

Possible Cause Troubleshooting Step
Inadequate Stabilizer Concentration: Increase the concentration of the UVA and/or HALS in your formulation. A typical starting point is 1-2% of each, based on the total solids of the coating.
Poor Stabilizer Dispersion: Ensure that the light stabilizers are thoroughly and uniformly dispersed in the formulation. In liquid systems, they should be added during the let-down stage with adequate agitation. In plastics, ensure proper compounding for homogeneous distribution.
Interaction with Other Formulation Components: Certain components, like acidic catalysts or other additives, can interact with and deactivate some types of HALS. Consider using a non-basic HALS if such interactions are suspected.
Incorrect Type of Stabilizer: The choice of UVA and HALS should be appropriate for the polymer system (e.g., solvent-borne, water-borne, plastic type) and the specific outdoor environment. Consult technical datasheets for compatibility and recommendations.
Photo-activity of TiO₂: If titanium dioxide is used in the formulation for opacity or tinting, its photocatalytic activity can accelerate the degradation of the organic pigment and binder. Use a surface-treated, weather-resistant grade of TiO₂ to minimize this effect.[13][14][15][16][17]

Issue 2: Poor Dispersion of this compound in the Formulation

Possible Cause Troubleshooting Step
Inadequate Wetting of the Pigment: Use an appropriate wetting and dispersing agent compatible with your system to ensure the pigment particles are properly wetted by the resin solution.
Incorrect Milling/Dispersion Technique: Optimize the dispersion process (e.g., bead milling, high-speed dispersion) parameters such as milling time, media size, and temperature to achieve the desired particle size distribution.
Pigment Re-agglomeration: Ensure that a suitable dispersing agent is used at the correct concentration to provide steric or electrostatic stabilization to the dispersed pigment particles, preventing them from clumping back together.

Issue 3: Inconsistent Light-fastness Results Between Batches

Possible Cause Troubleshooting Step
Variation in Raw Material Quality: Ensure consistent quality of all raw materials, including the pigment, resin, and stabilizers, by implementing robust quality control procedures.
Inconsistent Formulation or Processing: Maintain strict control over the formulation ratios and processing parameters (e.g., mixing times, temperatures) for each batch.
Non-uniform Application and Curing: Ensure that the coating is applied at a consistent film thickness and cured according to the recommended schedule to ensure uniform properties.

Experimental Protocols

Protocol 1: Sample Preparation for Light-fastness Testing of a Solvent-borne Coating

  • Formulation Preparation:

    • Prepare a masterbatch of this compound in a suitable acrylic resin with an appropriate wetting and dispersing agent using a bead mill to achieve a fine and uniform dispersion.

    • Divide the masterbatch into four separate containers for the control and three experimental formulations.

    • To the experimental formulations, add the light stabilizers (UVA only, HALS only, and UVA+HALS combination) at the desired concentrations during the let-down stage with continuous stirring. Ensure the stabilizers are completely dissolved or dispersed.

    • Adjust the viscosity of all formulations with the appropriate solvent to be suitable for spray application.

  • Panel Preparation and Application:

    • Prepare standardized test panels (e.g., aluminum or steel) by cleaning and priming them as required.

    • Apply the coatings to the test panels using a spray gun to achieve a consistent dry film thickness (e.g., 50-60 µm).

    • Allow the coated panels to flash-off and then cure them according to the resin manufacturer's recommendations (e.g., 30 minutes at 80°C).

Protocol 2: Accelerated Weathering and Color Measurement

  • Accelerated Weathering:

    • Expose the prepared panels in a xenon arc weathering apparatus according to ASTM G155, Cycle 1 .[18][19] This cycle is commonly used to simulate outdoor weathering conditions for automotive and industrial coatings.

    • Test Parameters for ASTM G155, Cycle 1:

      • Light Source: Xenon arc with daylight filters.

      • Irradiance: 0.55 W/m² at 340 nm.[7][20]

      • Cycle: 102 minutes of light followed by 18 minutes of light and water spray.

      • Black Panel Temperature: 63 ± 3°C.

  • Color Measurement:

    • Measure the color of the panels before exposure and at specified intervals (e.g., every 500 hours) using a spectrophotometer.

    • Record the CIELAB L, a, and b* values for each measurement.

    • Calculate the total color difference (ΔE) using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] where ΔL, Δa, and Δb are the differences in the L, a, and b* values between the initial and exposed measurements.

Visualizations

Light_Stabilization_Mechanism cluster_degradation Photo-Degradation Pathway cluster_protection Protection Mechanism UV_Light UV Light Pigment_Polymer This compound & Polymer Matrix UV_Light->Pigment_Polymer Free_Radicals Free Radicals Pigment_Polymer->Free_Radicals Photo-oxidation Degradation Color Fading & Polymer Degradation Free_Radicals->Degradation UVA UV Absorber (UVA) UVA->UV_Light Absorbs UV Heat Harmless Heat UVA->Heat Dissipates as HALS Hindered Amine Light Stabilizer (HALS) HALS->Free_Radicals Scavenges Stable_Species Stable Species HALS->Stable_Species Forms

Caption: Mechanism of photo-degradation and protection by light stabilizers.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Accelerated Weathering & Measurement cluster_analysis Data Analysis A Formulate Coating with PR254 & Stabilizers B Apply Coating to Test Panels A->B C Cure Coated Panels B->C D Initial Color Measurement (CIELAB Lab) C->D E Xenon Arc Exposure (ASTM G155) D->E F Periodic Color Measurement E->F G Calculate Color Difference (ΔE) F->G H Compare ΔE* of Different Formulations Over Time G->H I Determine Optimal Stabilizer Package H->I

Caption: Experimental workflow for light-fastness testing of this compound.

References

Technical Support Center: Optimizing Pigment Red 254-Based Transistors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on reducing contact resistance in Pigment Red 254-based organic thin-film transistors (OTFTs).

Frequently Asked Questions (FAQs)

Q1: What is contact resistance and why is it critical in this compound OTFTs?

A1: Contact resistance (Rc) is the parasitic resistance at the interface between the source/drain electrodes and the organic semiconductor layer (this compound). High contact resistance can significantly limit the overall performance of the transistor, leading to reduced drain current, lower calculated mobility, and increased power consumption. Minimizing contact resistance is crucial for achieving high-performance devices suitable for practical applications.

Q2: What are the common causes of high contact resistance in this compound transistors?

A2: High contact resistance in this compound OTFTs can stem from several factors:

  • Energy Barrier: A significant energy barrier for charge injection between the work function of the electrode material (e.g., gold) and the highest occupied molecular orbital (HOMO) of the p-type this compound semiconductor.

  • Poor Interfacial Morphology: Incomplete or disordered growth of the this compound film at the electrode interface can create traps and hinder efficient charge injection.

  • Contamination: The presence of contaminants or an oxide layer on the electrode surface can impede direct contact with the organic semiconductor.

  • Device Architecture: The choice between top-contact and bottom-contact architectures can influence the contact quality.

Q3: What are the primary strategies to reduce contact resistance in these devices?

A3: Several strategies can be employed to lower the contact resistance in this compound OTFTs:

  • Self-Assembled Monolayers (SAMs): Modifying the electrode surface with a thin layer of molecules can tune the work function of the electrode to better match the HOMO level of this compound, thereby reducing the injection barrier.

  • Contact Doping: Introducing a thin layer of a p-dopant at the electrode-semiconductor interface can increase the local charge carrier concentration, leading to a narrower depletion region and facilitating charge injection.

  • Electrode Material Selection: While gold is common, exploring other electrode materials with a higher work function may lead to a more favorable energy level alignment.

  • Annealing: Post-fabrication thermal annealing can improve the crystallinity and morphology of the this compound film at the contact interface, leading to better charge transport.

  • Device Architecture Optimization: The choice between top-contact and bottom-contact configurations can impact contact resistance, with top-contact often showing lower resistance due to the formation of a cleaner interface.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low "On" Current (Id) High contact resistance impeding charge injection.1. Implement a self-assembled monolayer (SAM) treatment on the source/drain electrodes. 2. Introduce a thin hole-injection layer (e.g., MoO₃) between the electrode and the semiconductor. 3. Optimize the annealing temperature and duration post-fabrication.
Non-linear Output Characteristics at Low Vds ("S-shaped" curves) Significant charge injection barrier at the contacts.1. Verify the work function of your electrode material and compare it to the HOMO level of this compound. 2. Employ a SAM treatment specifically designed to increase the electrode work function. 3. Consider using a different electrode material with a higher work function.
High "Off" Current (Ioff) Poor film morphology or leakage through the dielectric.1. Optimize the deposition parameters for the this compound layer to ensure a uniform and continuous film. 2. Ensure the integrity of the gate dielectric layer to prevent gate leakage currents.
Inconsistent Device Performance Variations in fabrication processes.1. Strictly control the cleaning procedure for substrates and electrodes. 2. Ensure consistent deposition rates and substrate temperatures. 3. Characterize the surface of the dielectric before semiconductor deposition to ensure consistent surface energy.

Quantitative Data Summary

The following table summarizes typical performance improvements observed in diketopyrrolopyrrole (DPP)-based OTFTs, which are structurally related to this compound. These values can serve as a benchmark for optimizing your this compound devices.

Treatment/Parameter Metric Typical "Before" Value Typical "After" Value Reference Class
SAM Treatment on Au Electrodes Contact Resistance (Rc)> 1 kΩ·cm< 100 Ω·cmDPP-based small molecules
Optimized Annealing Field-Effect Mobility (μ)~0.1 cm²/Vs> 1 cm²/VsDPP-based polymers
Device Architecture Contact Resistance (Rc)Bottom-Contact: HigherTop-Contact: LowerGeneral OTFTs
Hole-Injection Layer (e.g., MoO₃) Contact Resistance (Rc)> 1 kΩ·cm~100-200 Ω·cmPentacene (for comparison)

Experimental Protocols

Protocol 1: Fabrication of a Bottom-Contact, Top-Gate this compound OTFT
  • Substrate Cleaning:

    • Sequentially sonicate a heavily doped silicon wafer with a thermally grown SiO₂ layer (300 nm) in deionized water, acetone (B3395972), and isopropanol (B130326) for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with UV-ozone for 10 minutes to remove any organic residues and improve the surface hydrophilicity.

  • Electrode Patterning:

    • Use standard photolithography to pattern the source and drain electrodes.

    • Deposit a 5 nm titanium adhesion layer followed by a 40 nm gold layer using e-beam evaporation.

    • Perform lift-off in acetone to define the electrodes.

  • Dielectric Surface Treatment:

    • Treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (B89594) (OTS) by vapor deposition or solution immersion to improve the ordering of the subsequently deposited this compound.

  • This compound Deposition:

    • Dissolve this compound in a suitable solvent (e.g., 1,2-dichlorobenzene) at a concentration of 5 mg/mL.

    • Spin-coat the this compound solution onto the substrate at 1500 rpm for 60 seconds.

    • Anneal the film at 150°C for 30 minutes on a hotplate in a nitrogen-filled glovebox.

  • Gate Dielectric and Gate Electrode Deposition:

    • Deposit a suitable top-gate dielectric, such as CYTOP, by spin-coating.

    • Evaporate the top gate electrode (e.g., aluminum) through a shadow mask.

Protocol 2: Self-Assembled Monolayer (SAM) Treatment of Gold Electrodes
  • Electrode Cleaning:

    • Immediately prior to SAM deposition, clean the gold-patterned substrate with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse thoroughly with deionized water and dry with nitrogen.

  • SAM Formation:

    • Prepare a 1 mM solution of a suitable thiol, such as 1-decanethiol, in ethanol (B145695).

    • Immerse the cleaned substrate in the thiol solution for 12-24 hours at room temperature.

    • Rinse the substrate with ethanol to remove any physisorbed molecules.

    • Dry the substrate with a stream of nitrogen.

Protocol 3: Measurement of Contact Resistance using the Transmission Line Method (TLM)
  • Device Fabrication:

    • Fabricate a series of OTFTs with identical channel widths (W) but varying channel lengths (L) on the same substrate.

  • Electrical Characterization:

    • Measure the current-voltage (I-V) characteristics for each transistor at a fixed gate voltage (Vg) in the linear regime (low Vds).

  • Data Analysis:

    • Calculate the total resistance (R_total) for each device using R_total = Vds / Ids.

    • Plot the width-normalized total resistance (R_total * W) as a function of the channel length (L).

    • The data should follow a linear relationship: R_total * W = (R_sheet / W) * L + Rc * W, where R_sheet is the sheet resistance of the semiconductor.

    • The y-intercept of the linear fit gives the width-normalized contact resistance (Rc * W).

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Clean Substrate Cleaning Pattern Electrode Patterning Clean->Pattern SAM_Treat Electrode SAM Treatment Pattern->SAM_Treat PR254_Depo This compound Deposition SAM_Treat->PR254_Depo Anneal Thermal Annealing PR254_Depo->Anneal Top_Gate Top Gate Deposition Anneal->Top_Gate IV_Measure I-V Measurement Top_Gate->IV_Measure TLM TLM Analysis IV_Measure->TLM Rc_Extract Contact Resistance Extraction TLM->Rc_Extract

Caption: Experimental workflow for fabricating and characterizing this compound OTFTs.

Contact_Resistance_Factors cluster_causes Causes of High Contact Resistance cluster_solutions Solutions cluster_outcome Outcome Energy_Barrier Energy Barrier SAMs SAM Treatment Energy_Barrier->SAMs Doping Contact Doping Energy_Barrier->Doping Electrodes Electrode Choice Energy_Barrier->Electrodes Poor_Morphology Poor Morphology Annealing Annealing Poor_Morphology->Annealing Contamination Contamination Contamination->SAMs Reduced_Rc Reduced Contact Resistance SAMs->Reduced_Rc Doping->Reduced_Rc Annealing->Reduced_Rc Electrodes->Reduced_Rc Improved_Perf Improved Device Performance Reduced_Rc->Improved_Perf

Caption: Factors contributing to contact resistance and their mitigation strategies.

Technical Support Center: Controlling the Crystal Packing of Pigment Red 254 for Improved Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Red 254 (C.I. 56110). The following information will assist in controlling the crystal packing of this high-performance diketopyrrolopyrrole (DPP) pigment to achieve desired performance characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the common crystal polymorphs of this compound?

A1: this compound primarily exists in two crystalline forms, known as the α-phase and the β-phase.[1] These polymorphs have the same chemical structure but differ in their crystal lattice arrangements, which significantly impacts their physical and performance properties.[1]

Q2: What are the key performance differences between the α and β phases of this compound?

A2: The α and β phases of this compound exhibit distinct differences in color, thermal stability, and dispersibility. The α-phase is typically characterized by a bluish-red shade, while the β-phase is known for a more orange or yellowish-red hue.[2] The α-phase is also reported to have a higher melting point and superior thermal stability compared to the β-phase.[1] The α-phase is often preferred for applications requiring high lightfastness and heat resistance, such as in automotive coatings and color filters.[1]

Q3: How can I identify the crystalline phase of my this compound sample?

A3: The most reliable method for identifying the crystalline phase of this compound is Powder X-ray Diffraction (PXRD).[1][2] Each phase has a characteristic diffraction pattern. The α-phase exhibits a characteristic peak at a Bragg angle (2θ) of approximately 28.1° ± 0.3°, while the β-phase has a characteristic peak at about 27.0° ± 0.3° (using Cu-Kα radiation).[1]

Q4: What are the main factors influencing the crystal packing of this compound during synthesis?

A4: The crystal packing of this compound is primarily influenced by the synthesis conditions. Key factors include the choice of solvent or reaction medium (e.g., ionic liquids), reaction temperature, and the rate of precipitation.[1][3] Post-synthesis treatments can also be employed to modify the crystal form.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Undesired Color Shade (e.g., too yellow or too blue) Incorrect crystalline phase is dominant.Modify the synthesis or recrystallization conditions to favor the desired polymorph. For a more bluish-red, aim for the α-phase. For a more yellowish-red, target the β-phase. Refer to the experimental protocols below.
Poor Color Strength or Opacity Poor control over particle size and distribution; presence of amorphous content.Optimize the crystallization process to achieve a narrow particle size distribution. Ensure complete crystallization by adjusting annealing times and temperatures.
Inconsistent Batch-to-Batch Color Variation in synthesis parameters such as temperature, stirring rate, or reactant addition speed.Implement strict process controls. Carefully monitor and control all reaction parameters. Utilize a synthesis protocol with well-defined steps.
XRD pattern shows a mix of α and β phases. Incomplete conversion from one phase to another or synthesis conditions favoring a mixed-phase product.Refine the synthesis temperature control. For example, lower temperatures (30-50°C) in certain ionic liquids can favor the β-phase, while higher temperatures (50-70°C) can yield the α-phase.[1] Alternatively, a post-synthesis solvent treatment or annealing step can be used to promote conversion to the more stable phase.
Broad or poorly defined peaks in XRD pattern. Small crystallite size or presence of amorphous material.Increase the crystallization time or implement a post-synthesis annealing step at an elevated temperature to promote crystal growth and perfection.

Performance Data of this compound Polymorphs

Property α-Phase β-Phase References
Color Shade Bluish-RedLighter, more yellowish-red[1][2]
Melting Point HigherLower[1]
Thermal Stability SuperiorLower[1]
Characteristic XRD Peak (2θ, Cu-Kα) 28.1° ± 0.3°27.0° ± 0.3°[1]

Experimental Protocols

Protocol 1: Selective Synthesis of α and β-Phase this compound using Ionic Liquids

This protocol is adapted from a method demonstrated to selectively produce the α and β phases of this compound by controlling the reaction temperature in the presence of an ionic liquid.[1]

Materials:

Equipment:

  • Four-necked flask equipped with a stirrer, thermometer, and reflux condenser

  • Heating mantle with temperature controller

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a four-necked flask under a nitrogen atmosphere, add p-chlorobenzonitrile (2.65 g, 20 mmol) to sodium t-amyl oxide (5 mL).

  • Ionic Liquid and Reactant Addition: After five minutes, add the ionic liquid (0.5 mL) and diethyl succinate (2 mL, 10 mmol) to the reaction mixture.

  • Temperature Control for Phase Selection:

    • For β-Phase: Maintain the reaction temperature between 30-50°C and stir overnight.

    • For α-Phase: Maintain the reaction temperature between 50-70°C and stir overnight.

  • Precipitation and Filtration: The product will precipitate as a highly viscous material. Dilute the mixture with 20 mL of deionized water to facilitate filtration. Filter the precipitate.

  • Washing and Drying: Wash the filtered cake with methanol to remove any residual ionic liquid. Dry the final pigment in a vacuum oven at 80°C.

  • Characterization: Analyze the resulting pigment using Powder X-ray Diffraction (PXRD) to confirm the crystalline phase.

Protocol 2: Characterization by Powder X-ray Diffraction (PXRD)

Equipment:

  • Powder X-ray Diffractometer with Cu-Kα radiation source

Procedure:

  • Sample Preparation: Prepare a small, representative sample of the dry this compound powder. Ensure the sample is finely ground to ensure random orientation of the crystallites. Mount the powder on a sample holder.

  • Data Collection:

    • Set the 2θ scan range from 5° to 40°.

    • Use a step size of 0.02° and a suitable scan speed.

  • Data Analysis:

    • Identify the peak positions (2θ values).

    • Compare the obtained diffraction pattern with reference patterns for the α and β phases of this compound.

    • A prominent peak at approximately 28.1° indicates the α-phase, while a prominent peak around 27.0° indicates the β-phase.[1]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_characterization Characterization Reactants p-Chlorobenzonitrile, Sodium t-amyl oxide, Diethyl succinate Reaction_Setup Reaction Setup in Flask Reactants->Reaction_Setup Ionic_Liquid Ionic Liquid ([BMIM][BF4]) Ionic_Liquid->Reaction_Setup Temperature_Control Temperature Control (Phase Selection) Reaction_Setup->Temperature_Control Stirring Overnight Stirring Temperature_Control->Stirring Precipitation Precipitation Stirring->Precipitation Filtration Filtration Precipitation->Filtration Washing Methanol Wash Filtration->Washing Drying Vacuum Drying Washing->Drying Final_Pigment Final Pigment Powder Drying->Final_Pigment XRD_Analysis PXRD Analysis Final_Pigment->XRD_Analysis Phase_Identification Phase Identification (α or β) XRD_Analysis->Phase_Identification

Caption: Experimental workflow for the synthesis and characterization of this compound polymorphs.

Logical_Relationship cluster_params Controllable Synthesis Parameters cluster_packing Crystal Packing Outcome cluster_performance Resulting Pigment Performance Temp Temperature Polymorph Polymorphic Form (α or β phase) Temp->Polymorph Solvent Solvent System (e.g., Ionic Liquid) Solvent->Polymorph Morphology Crystal Morphology Solvent->Morphology Time Reaction Time ParticleSize Particle Size & Distribution Time->ParticleSize Color Color Shade & Strength Polymorph->Color Stability Thermal & Light Stability Polymorph->Stability ParticleSize->Color Dispersibility Dispersibility ParticleSize->Dispersibility Morphology->Dispersibility

Caption: Relationship between synthesis parameters, crystal packing, and performance of this compound.

References

Addressing solubility issues of Pigment Red 254 in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of Pigment Red 254 in common organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so difficult to dissolve?

This compound, a member of the diketopyrrolopyrrole (DPP) class of high-performance pigments, exhibits a vibrant red color and exceptional stability to heat and light.[1][2] Its poor solubility in most common organic solvents is a significant challenge in many applications.[3][4] This low solubility is primarily due to strong intermolecular hydrogen bonds between the amide (-NH) and carbonyl (-C=O) groups of adjacent pigment molecules, which leads to a highly crystalline and stable structure.[3]

Q2: Is there any quantitative data on the solubility of this compound in common organic solvents?

Unmodified this compound is practically insoluble in most common organic solvents.[4][5] Specific quantitative solubility data for the unmodified pigment is scarce in scientific literature due to its extremely low solubility. However, chemical modification by N-alkylation can significantly improve solubility. For instance, certain N-alkylated DPP derivatives have shown solubilities of around 5 g/L in solvents like propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA), isopropyl alcohol (IPA), and cyclohexanone.[6] Another study reported solubilities of over 10 g/100 mL in Tetrahydrofuran (THF) and N-Methyl-2-pyrrolidone (NMP) for other modified DPP dyes.[6]

Q3: What are the primary strategies to overcome the solubility issues of this compound?

There are two main approaches to address the solubility challenges of this compound:

  • Chemical Modification: This involves altering the molecular structure of the pigment to disrupt the intermolecular hydrogen bonding. The most common method is N-alkylation, where the hydrogen atoms on the amide groups are replaced with alkyl chains.[3][7] This modification prevents the formation of strong hydrogen bonds, thereby increasing solubility.[3]

  • Physical Modification (Dispersion): Since true dissolution is often not feasible, creating a stable dispersion of fine pigment particles in a solvent is a common and effective strategy. This involves reducing the particle size of the pigment and using dispersing agents to prevent re-agglomeration.[4][8]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Pigment aggregation and settling in solution. 1. Insufficient dispersion energy. 2. Inappropriate or insufficient dispersing agent. 3. High pigment concentration.1. Increase the energy of the dispersion method (e.g., longer sonication time, higher milling speed). 2. Select a dispersant with good affinity for both the pigment surface and the solvent.[9][10] Perform a ladder study to determine the optimal dispersant concentration.[10] 3. Reduce the pigment concentration in the formulation.
Color of the dispersion is weak or inconsistent. 1. Incomplete wetting of the pigment particles. 2. Presence of large agglomerates.1. Ensure the chosen dispersant effectively wets the pigment surface.[8] 2. Improve the particle size reduction process (e.g., optimize milling parameters).[11][12]
Dispersion viscosity is too high. 1. Poor pigment-solvent interaction. 2. Excessive dispersant concentration.1. Consider a co-solvent to improve the compatibility of the pigment with the continuous phase. 2. Reduce the amount of dispersant; an excess can lead to increased viscosity through interactions between dispersant molecules.[10]
Formation of gels or precipitates over time. 1. Flocculation of pigment particles. 2. Incompatibility of components in the formulation.1. Improve the stabilization of the dispersion by using a more effective dispersant or a combination of dispersants.[9] 2. Ensure all components in the formulation (binders, co-solvents, etc.) are compatible with each other and the pigment dispersion.[13]

Experimental Protocols

Protocol 1: Particle Size Reduction by Ball Milling

This protocol describes a general procedure for reducing the particle size of this compound to create a finer dispersion.

Materials:

  • This compound

  • Selected organic solvent

  • Dispersing agent

  • Milling media (e.g., zirconia beads of 0.3-0.5 mm diameter)

  • Ball mill

Procedure:

  • Preparation of the Mill Base:

    • In a suitable container, combine the desired amount of this compound, the selected organic solvent, and the appropriate dispersing agent.

    • The solid content (pigment) is typically in the range of 10-40% by weight, depending on the desired viscosity and application.

    • The amount of dispersing agent should be optimized based on the pigment's surface area. A good starting point is 2-5% of the pigment weight.

  • Milling:

    • Add the milling media to the ball mill chamber. The volume of the milling media should be approximately 50-70% of the chamber volume.

    • Introduce the prepared mill base into the chamber.

    • Set the milling speed and time. These parameters will need to be optimized depending on the specific equipment and desired particle size. A typical starting point could be a peripheral speed of >12 m/s for a duration of 1-4 hours.[14]

    • If possible, use a cooling system to maintain a constant temperature during milling, as excessive heat can affect the dispersion stability.[11]

  • Separation and Characterization:

    • After milling, separate the dispersion from the milling media.

    • Characterize the particle size of the resulting dispersion using techniques such as dynamic light scattering (DLS) or laser diffraction.

Protocol 2: Surface Treatment with a Dispersing Agent

This protocol outlines the steps for improving the dispersibility of this compound through surface treatment.

Materials:

  • This compound

  • Selected organic solvent

  • Dispersing agent (e.g., a polymeric dispersant)

  • High-shear mixer or sonicator

Procedure:

  • Dispersant Solution Preparation:

    • Dissolve the selected dispersing agent in the chosen organic solvent to create a stock solution. The concentration will depend on the specific dispersant and solvent.

  • Pigment Addition:

    • Slowly add the this compound powder to the dispersant solution while agitating with a high-shear mixer or sonicator.

  • Dispersion:

    • Continue mixing/sonicating at high speed for a predetermined time (e.g., 30-60 minutes) to ensure thorough wetting and deagglomeration of the pigment particles.

  • Stability Assessment:

    • Allow the dispersion to stand undisturbed and visually inspect for signs of settling or aggregation over time.

    • For a more quantitative assessment, particle size can be measured at different time intervals.

Data Presentation

Table 1: Qualitative Solubility of Unmodified this compound

SolventSolubilityReference
WaterInsoluble[15]
EthanolInsoluble[1]
AcetoneInsoluble-
TolueneInsoluble-
Tetrahydrofuran (THF)Insoluble[16]
N-Methyl-2-pyrrolidone (NMP)Insoluble-
Dimethylformamide (DMF)Insoluble-
Dimethyl sulfoxide (B87167) (DMSO)Insoluble-

Table 2: Solubility of Chemically Modified DPP Derivatives

DerivativeSolventSolubilityReference
N-alkylated DPP dyesPropylene glycol monomethyl ether acetate (PGMEA)~ 5 g/L[6]
N-alkylated DPP dyesIsopropyl alcohol (IPA)~ 5 g/L[6]
N-alkylated DPP dyesCyclohexanone~ 5 g/L[6]
N-substituted DPP dyesTetrahydrofuran (THF)> 10 g/100 mL[6]
N-substituted DPP dyesN-Methyl-2-pyrrolidone (NMP)> 10 g/100 mL[6]

Visualizations

G cluster_0 Problem: Insolubility of this compound PR254 This compound Molecule H_Bond Strong Intermolecular Hydrogen Bonding PR254->H_Bond forms Insoluble Insoluble in Common Organic Solvents H_Bond->Insoluble leads to

Caption: The inherent insolubility of this compound.

G cluster_solutions Solubility Enhancement Strategies cluster_chem Chemical Methods cluster_phys Physical Methods Insoluble_PR254 Insoluble this compound Chem_Mod Chemical Modification Insoluble_PR254->Chem_Mod Phys_Mod Physical Modification (Dispersion) Insoluble_PR254->Phys_Mod N_Alkylation N-Alkylation Chem_Mod->N_Alkylation Milling Particle Size Reduction (e.g., Ball Milling) Phys_Mod->Milling Surface_Treat Surface Treatment (Dispersing Agents) Phys_Mod->Surface_Treat Soluble_Dispersion Soluble Derivative or Stable Dispersion N_Alkylation->Soluble_Dispersion Milling->Soluble_Dispersion Surface_Treat->Soluble_Dispersion

Caption: Strategies to address the solubility issues of this compound.

G Start Start: this compound Dispersion Preparation Select_Solvent Select Appropriate Solvent and Dispersant Start->Select_Solvent Prepare_Millbase Prepare Mill Base (Pigment, Solvent, Dispersant) Select_Solvent->Prepare_Millbase Dispersion_Method Apply Dispersion Method (e.g., Milling, Sonication) Prepare_Millbase->Dispersion_Method Assess_Dispersion Assess Dispersion Quality (Visual, Particle Size) Dispersion_Method->Assess_Dispersion Stable_Dispersion Stable Dispersion Achieved Assess_Dispersion->Stable_Dispersion Good Troubleshoot Troubleshoot Issues Assess_Dispersion->Troubleshoot Poor Adjust_Params Adjust Parameters (e.g., Dispersant Conc., Milling Time) Troubleshoot->Adjust_Params Adjust_Params->Dispersion_Method

Caption: Experimental workflow for preparing a stable this compound dispersion.

References

Validation & Comparative

A Comparative Analysis of Pigment Red 254 and Other Diketopyrrolopyrrole (DPP) Pigments for Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Pigment Red 254 and other diketopyrrolopyrrole (DPP) pigments utilized in the fabrication of Organic Field-Effect Transistors (OFETs). We will delve into a data-driven comparison of their performance, supported by detailed experimental protocols and visualizations to elucidate the structure-property relationships that govern their efficacy in organic electronics.

Diketopyrrolopyrrole (DPP) pigments have garnered significant attention in the field of organic electronics due to their exceptional chemical and physical properties. These include strong electron-withdrawing characteristics, high charge carrier mobility, and excellent thermal and photostability.[1] While initially developed for applications in inks, paints, and plastics, their intrinsic properties make them prime candidates for the active semiconductor layer in OFETs.[1]

This compound serves as a foundational structure in the DPP family. Its derivatives, engineered with various electron-donating or -withdrawing moieties, have demonstrated remarkable performance in OFETs, exhibiting high charge carrier mobilities and on/off ratios. This guide will explore some of these high-performing DPP derivatives and compare their reported OFET characteristics.

Comparative Performance of DPP Pigments in OFETs

The performance of an OFET is primarily evaluated based on its charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth). The following table summarizes the reported performance parameters for several DPP-based pigments. It is important to note that the experimental conditions under which these values were obtained may vary across different studies, which can influence the device performance.

Pigment/Derivative NameChemical Structure FeaturesHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)On/Off RatioThreshold Voltage (Vth) (V)
This compound Core DPP structure with chlorophenyl flanking groups.Data not available in reviewed literature.Data not available in reviewed literature.--
DPP-DTT DPP copolymer with dithienylthieno[3,2-b]thiophene.Up to 0.4-High-
LGC-D118 Small molecule with silaindacenodithiophene donor and octylrhodanine acceptor units.Up to 3.04-> 10^5-
DBT-I Small molecule with bithiophene flanking groups and octyldodecyl side chains.0.26-10^6-
PBTTT-C14:PDI8-CN2 Blend Blend of a DPP-based polymer and a perylene (B46583) diimide derivative.~1 x 10⁻³~1.5 x 10⁻²--

Experimental Protocols

The following provides a generalized, detailed methodology for the fabrication and characterization of solution-processed OFETs using DPP pigments.

Substrate Preparation
  • Cleaning: Begin with commercially available, pre-patterned source-drain electrodes on a Si/SiO₂ substrate. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each.

  • Drying: Dry the substrates under a stream of nitrogen gas and then bake them on a hotplate at 120°C for 30 minutes to remove any residual moisture.

  • Surface Treatment: To improve the interface quality, treat the substrate surface with an organosilane layer, such as octadecyltrichlorosilane (B89594) (OTS). This can be done by immersing the substrates in a 10 mM solution of OTS in toluene (B28343) for 20 minutes, followed by rinsing with fresh toluene and annealing at 120°C for 20 minutes.

Semiconductor Solution Preparation
  • Dissolution: Prepare a solution of the DPP pigment in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a concentration typically ranging from 5 to 10 mg/mL.

  • Heating and Stirring: Heat the solution at a moderate temperature (e.g., 60°C) while stirring for several hours to ensure complete dissolution of the pigment.

  • Filtration: Before deposition, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.

Thin Film Deposition
  • Spin-Coating: Deposit the DPP pigment solution onto the prepared substrate using a spin-coater. Typical spin-coating parameters are a spin speed of 1000-3000 rpm for 60 seconds.

  • Annealing: After spin-coating, anneal the thin film on a hotplate at a temperature ranging from 100°C to 200°C for 30-60 minutes in a nitrogen-filled glovebox. The annealing process helps to improve the crystallinity and morphology of the semiconductor film.

Device Characterization
  • Electrical Measurements: Characterize the electrical properties of the fabricated OFETs using a semiconductor parameter analyzer in a nitrogen atmosphere or vacuum to minimize degradation from air and moisture.

  • Parameter Extraction:

    • Mobility (μ): Extract the field-effect mobility from the transfer characteristics in the saturation regime using the following equation: IDS = (μ * Ci * W) / (2 * L) * (VGS - Vth)² where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, VGS is the gate-source voltage, and Vth is the threshold voltage.

    • On/Off Ratio (Ion/Ioff): Determine the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer characteristics.

    • Threshold Voltage (Vth): Determine the threshold voltage by extrapolating the linear portion of the √(IDS) vs. VGS plot to IDS = 0.

Visualizations

Chemical Structures of DPP Pigments

Caption: Chemical structures of this compound, the repeating unit of DPP-DTT, and a precursor to DBT-I.

Experimental Workflow for OFET Fabrication and Characterization

OFET_Workflow cluster_fabrication Device Fabrication cluster_characterization Device Characterization A Substrate Cleaning B Surface Treatment (OTS) A->B C DPP Solution Preparation B->C D Spin-Coating of DPP Film C->D E Thermal Annealing D->E F Electrical Measurement E->F Transfer to Measurement Setup G Parameter Extraction (Mobility, On/Off Ratio, Vth) F->G

Caption: Workflow for solution-processed OFET fabrication and characterization.

References

A Comparative Guide to Phase Identification of Pigment Red 254 via X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray diffraction (XRD) analysis for the phase identification of Pigment Red 254 (PR 254), a high-performance diketopyrrolo-pyrrole (DPP) pigment, against other notable red pigments.[1] This document outlines the experimental protocol for XRD analysis, presents comparative data for phase identification, and visualizes the experimental workflow.

Introduction to this compound and Phase Identification

This compound, chemically known as 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, is a widely used organic pigment renowned for its vibrant color and excellent stability.[1] The performance of pigments is critically dependent on their crystalline structure, or phase. X-ray diffraction is a powerful non-destructive technique used to identify these crystalline phases by analyzing the diffraction pattern of X-rays interacting with the pigment's crystal lattice. Each crystalline phase has a unique XRD pattern, acting as a "fingerprint" for identification.

This compound is known to exist in different polymorphic forms, with the α-phase being the more thermodynamically stable.[1] Accurate phase identification is crucial for quality control and ensuring consistent performance in various applications, from industrial coatings to pharmaceutical formulations.

Comparative X-ray Diffraction Data

The following table summarizes the characteristic X-ray diffraction peaks for the α-phase of this compound and selected high-performance alternative red pigments. The data is presented as 2θ values (degrees) and relative intensities (I/I₀), which are crucial for phase identification.

PigmentC.I. NameChemical Class2θ (degrees)Relative Intensity (I/I₀)Reference (PDF Card)
This compound (α-phase) This compoundDiketopyrrolo-pyrrole7.6-00-055-1984
13.8-
14.8-
23.3-
24.5-
25.8-
27.0-
28.1-
Alternative Pigment 1 Pigment Red 177AnthraquinoneData not available in search resultsData not available in search results-
Alternative Pigment 2 Pigment Red 179PeryleneData not available in search resultsData not available in search results-
Alternative Pigment 3 Pigment Red 264Diketopyrrolo-pyrroleData not available in search resultsData not available in search results-

Experimental Protocol for XRD Analysis

This section details a standard methodology for performing powder X-ray diffraction (PXRD) analysis for the phase identification of organic pigments.

Objective: To obtain a high-quality powder diffraction pattern of the pigment sample for phase identification.

Materials and Equipment:

  • Pigment sample (fine powder)

  • Powder X-ray diffractometer with a Cu Kα radiation source

  • Sample holder (zero-background sample holder recommended for small sample amounts)

  • Mortar and pestle (agate recommended)

  • Spatula

  • Glass slide

  • Computer with data acquisition and analysis software

Procedure:

  • Sample Preparation:

    • If necessary, gently grind the pigment sample into a fine, homogeneous powder using an agate mortar and pestle. This helps to minimize preferred orientation effects.

    • Carefully mount the powdered sample onto the sample holder. Ensure the sample surface is flat and level with the surface of the holder. A glass slide can be used to gently press and flatten the powder. For small sample quantities, a zero-background sample holder is recommended to reduce background noise in the diffraction pattern.

  • Instrument Setup:

    • Ensure the X-ray diffractometer is properly aligned and calibrated according to the manufacturer's instructions.

    • Set the data collection parameters. Typical parameters for organic pigments include:

      • X-ray Source: Cu Kα (λ = 1.5406 Å)

      • Voltage and Current: e.g., 40 kV and 40 mA

      • Scan Range (2θ): 5° to 40° (or wider if necessary)

      • Step Size: e.g., 0.02°

      • Scan Speed/Time per Step: e.g., 1 second/step

  • Data Collection:

    • Place the loaded sample holder into the diffractometer.

    • Initiate the data acquisition scan using the instrument control software.

  • Data Analysis:

    • Once the scan is complete, the resulting diffraction pattern (a plot of intensity versus 2θ) should be processed. This may include background subtraction and peak searching.

    • Identify the 2θ positions and relative intensities of the diffraction peaks.

    • Compare the experimental diffraction pattern with standard patterns from a diffraction database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the crystalline phase(s) present in the sample.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the phase identification of this compound using X-ray diffraction.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_identification Phase Identification start Start grind Grind Pigment start->grind mount Mount Powder grind->mount setup Instrument Setup mount->setup collect Data Collection setup->collect process Data Processing collect->process compare Compare to Database process->compare identify Identify Phase compare->identify end End identify->end

Caption: Experimental workflow for XRD phase identification.

Conclusion

X-ray diffraction is an indispensable analytical technique for the phase identification of crystalline pigments like this compound. By comparing the obtained diffraction pattern with standard data, researchers can unambiguously identify the specific polymorphic form of the pigment, ensuring material quality and performance consistency. This guide provides the foundational knowledge and a standardized protocol for conducting such analyses, alongside a comparative framework for evaluating this compound against other high-performance red pigments. Further research to populate a comprehensive public database of XRD data for a wider range of organic pigments would be highly beneficial to the scientific community.

References

Determining the Frontier Molecular Orbital Energies of Pigment Red 254: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental techniques for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of Pigment Red 254, a high-performance diketopyrrolopyrrole (DPP) pigment. Understanding these fundamental electronic parameters is crucial for researchers and scientists in the fields of organic electronics, materials science, and drug development, as they govern the optoelectronic properties and reactivity of the molecule.

Cyclic Voltammetry: An Electrochemical Approach

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to probe the redox behavior of molecules and estimate their HOMO and LUMO energy levels.[1][2] The method involves applying a linearly varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current.

Experimental Protocol for Cyclic Voltammetry of an Organic Pigment

A standard three-electrode setup is employed for cyclic voltammetry measurements.[3]

  • Working Electrode: A glassy carbon electrode is commonly used.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) is typically used.[3]

  • Counter Electrode: A platinum wire serves as the counter electrode.

  • Electrolyte Solution: A solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in an anhydrous, deoxygenated organic solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide), is used to ensure conductivity.[4]

  • Analyte Concentration: The pigment is dissolved in the electrolyte solution at a low concentration, typically in the millimolar range.

  • Calibration: The potential is calibrated against an internal standard, ferrocene (B1249389) (Fc/Fc⁺), which has a well-defined redox potential.[2] The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.[2]

  • Procedure: The potential is swept from a starting value to a vertex potential and then back to the starting potential, while the current is recorded. The scan rate is typically between 50 and 100 mV/s.

Data Analysis and HOMO/LUMO Calculation

The HOMO and LUMO energy levels are calculated from the onset potentials of the first oxidation (Eox, onset) and first reduction (Ered, onset) peaks in the cyclic voltammogram, respectively.[5] The following empirical equations are used:[2]

  • EHOMO (eV) = -[Eox, onset - E1/2, ferrocene + 4.8]

  • ELUMO (eV) = -[Ered, onset - E1/2, ferrocene + 4.8]

Where E1/2, ferrocene is the half-wave potential of the ferrocene internal standard.

G cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry Measurement cluster_analysis Data Analysis Pigment This compound Solution Analyte Solution Pigment->Solution Solvent Anhydrous Solvent Solvent->Solution Electrolyte Supporting Electrolyte (e.g., TBAPF6) Electrolyte->Solution Cell Electrochemical Cell (3-electrode setup) Solution->Cell Potentiostat Potentiostat Cell->Potentiostat CV_Data Cyclic Voltammogram (Current vs. Potential) Potentiostat->CV_Data Onset Determine Onset Potentials (Eox, Ered) CV_Data->Onset Calc Calculate HOMO/LUMO using Ferrocene Reference Onset->Calc Result HOMO/LUMO Energy Levels Calc->Result

Alternative Methods for HOMO/LUMO Determination

While cyclic voltammetry is a prevalent method, other techniques can also provide valuable insights into the frontier molecular orbital energies of this compound.

1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band in the UV-Vis spectrum can be used to estimate the optical bandgap (Egopt) of the material.[5][6] The LUMO level can then be estimated if the HOMO level is known from another method (like CV) using the following relation:

ELUMO ≈ EHOMO + Egopt

It is important to note that the optical bandgap is typically smaller than the electrochemical bandgap due to exciton (B1674681) binding energy.

2. Computational Chemistry (Density Functional Theory - DFT)

Computational methods, particularly Density Functional Theory (DFT), have become increasingly powerful in predicting the electronic structure of molecules.[7][8][9][10] By solving the Schrödinger equation for the molecule, DFT calculations can provide theoretical values for the HOMO and LUMO energy levels. The accuracy of these calculations depends on the chosen functional and basis set.[9]

Comparative Data for Diketopyrrolopyrrole (DPP) Derivatives

Method DPP Derivative EHOMO (eV) ELUMO (eV) Electrochemical Bandgap (eV) Optical Bandgap (eV)
Cyclic Voltammetry Thiophene-flanked DPP-5.3 to -5.5-3.4 to -3.61.9 to 2.0-
Cyclic Voltammetry Phenyl-flanked DPP-5.6 to -5.8-3.5 to -3.72.1 to 2.2-
UV-Vis Spectroscopy Thiophene-flanked DPP---1.9 to 2.1
UV-Vis Spectroscopy Phenyl-flanked DPP---2.0 to 2.2
DFT (B3LYP/6-31G)Thiophene-flanked DPP-5.2 to -5.4-2.9 to -3.12.2 to 2.4-
DFT (B3LYP/6-31G)Phenyl-flanked DPP-5.5 to -5.7-3.1 to -3.32.3 to 2.5-

Note: The values in this table are approximate and collated from various sources on DPP derivatives for comparative purposes. The exact values for this compound may vary.

Conclusion

Cyclic voltammetry stands out as a direct and reliable experimental method for determining the HOMO and LUMO energy levels of organic pigments like this compound. It provides quantitative data on the electrochemical properties of the molecule, which are essential for designing and understanding organic electronic devices. UV-Vis spectroscopy offers a complementary and straightforward approach to estimate the optical bandgap. Computational DFT calculations, while theoretical, provide valuable insights and can be used to predict and rationalize experimental findings. For a comprehensive understanding of the electronic structure of this compound, a combination of these experimental and computational techniques is highly recommended.

G CV Cyclic Voltammetry HOMO_LUMO HOMO & LUMO Energy Levels CV->HOMO_LUMO Direct Measurement (Eox, Ered) UVVis UV-Vis Spectroscopy UVVis->HOMO_LUMO Indirect Estimation (via Optical Bandgap) DFT Computational (DFT) DFT->HOMO_LUMO Theoretical Prediction

References

Performance comparison of Pigment Red 254 and cadmium-based red pigments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the comparative performance of Pigment Red 254 and traditional cadmium-based red pigments, including supporting data and experimental methodologies.

In the realm of high-performance red pigments, both the modern organic this compound (PR 254) and the traditional inorganic cadmium-based reds (primarily Pigment Red 108) have established themselves as critical colorants in various demanding applications. This guide provides an objective comparison of their performance characteristics, backed by experimental data, to aid researchers, scientists, and product development professionals in making informed pigment selection decisions.

At a Glance: Key Performance Characteristics

A summary of the key performance attributes of this compound and Cadmium Red is presented below. The data is compiled from various technical sources and standardized testing methodologies.

Performance MetricThis compound (DPP)Cadmium Red (Cadmium Sulfoselenide)
Color Index Name This compoundPigment Red 108
Chemical Type Diketo-pyrrolo-pyrrole (Organic)Cadmium Sulfoselenide (Inorganic)
Shade Bright, medium to yellowish redBright, yellowish to deep red
Opacity Semi-transparent to OpaqueOpaque
Lightfastness (BWS) 8 (Excellent)8 (Excellent)
Heat Stability Up to 300°C300-400°C
Chemical Resistance Excellent (5/5)Excellent (5/5)
Toxicity Profile Generally considered non-toxicContains cadmium, a heavy metal with toxicity concerns
Environmental Impact Lower environmental concernPotential for heavy metal leaching

In-Depth Performance Analysis

Color Properties

This compound, a member of the high-performance diketo-pyrrolo-pyrrole (DPP) family, is renowned for its brilliant, clean, and intense red shades.[1][2] It is often considered a suitable replacement for cadmium reds due to its comparable color properties.[3][4] Cadmium reds, which are cadmium sulfoselenide compounds, offer a wide range of hues from a yellowish red to a deep maroon and are known for their excellent opacity and color strength.[5] While both pigments can be closely matched in masstone, PR 254 mixtures tend to be bluer in tints compared to cadmium red mixtures.[3]

Durability and Resistance

Lightfastness: Both this compound and Cadmium Red exhibit the highest lightfastness rating of 8 on the Blue Wool Scale, indicating excellent resistance to fading when exposed to light.[6] This makes both pigments suitable for applications requiring long-term color stability, such as automotive coatings and archival artists' materials.

Heat Stability: Cadmium reds have historically been the benchmark for heat stability, withstanding temperatures up to 400°C.[7] This makes them ideal for coloring plastics and coatings that undergo high-temperature processing. This compound also demonstrates excellent heat stability, typically up to 300°C, making it suitable for a wide range of applications, including many plastics.[6][8]

Chemical Resistance: Both pigments show outstanding resistance to chemicals, including acids, alkalis, and solvents, with a general rating of 5 out of 5.[8] This high level of chemical inertness allows for their use in harsh environments and in formulations with aggressive binders and solvents.

Health, Safety, and Environmental Considerations

A significant point of differentiation between the two pigments lies in their toxicological and environmental profiles. Cadmium is a heavy metal and is subject to regulatory scrutiny due to its toxicity. While cadmium pigments are generally of low solubility and bioavailability, concerns remain regarding potential long-term environmental impact and health risks associated with cadmium exposure.

This compound, being an organic pigment, does not contain heavy metals and is generally considered to have a more favorable toxicological profile. Studies have indicated that it is virtually nontoxic after single ingestion or skin contact. This has led to its adoption as a safer alternative to cadmium reds in many applications.

Experimental Protocols

The following are summaries of the standard methodologies used to evaluate the key performance properties of these pigments.

Lightfastness Testing (Based on ASTM D4303)

This method is designed to determine the resistance of a colorant to a standardized light exposure.

  • Specimen Preparation: The pigment is dispersed in a suitable binder and applied to a substrate to create a uniform colored film. A portion of the specimen is masked to serve as an unexposed reference.

  • Exposure: The specimens are exposed to a controlled light source, typically a xenon arc lamp or daylight fluorescent lamps, under specified conditions of irradiance, temperature, and humidity.[9]

  • Evaluation: The color change of the exposed area is measured instrumentally using a spectrophotometer or colorimeter. The color difference (ΔE*) between the exposed and unexposed areas is calculated.

  • Rating: The lightfastness is rated based on the magnitude of the color change after a specified total radiant exposure.

Lightfastness_Testing_Workflow cluster_prep Specimen Preparation cluster_exposure Controlled Exposure cluster_eval Evaluation A Pigment Dispersion B Film Application on Substrate A->B C Masking of Reference Area B->C D Xenon Arc or Fluorescent Lamp Exposure C->D E Colorimetric Measurement (ΔE*) D->E F Lightfastness Rating (e.g., Blue Wool Scale) E->F

Fig. 1: Experimental workflow for lightfastness testing based on ASTM D4303.
Heat Stability Testing (Based on ISO 787-21)

This method compares the heat stability of a pigment to an agreed-upon standard sample.

  • Dispersion Preparation: The test pigment and a standard pigment are separately dispersed in a suitable stoving medium.

  • Film Application: The dispersions are applied to separate test panels.

  • Stoving: The panels are heated in an oven at a specified temperature for a defined period.

  • Comparison: After cooling, the color of the test panel is visually compared to the standard panel to assess any color change.[10][11]

Chemical Resistance Testing (Based on ASTM D1308)

This method evaluates the effect of various chemicals on a pigmented finish.

  • Test Panel Preparation: The pigment is formulated into a coating and applied to a test panel.

  • Chemical Exposure: A spot test is performed by placing a small amount of the test chemical (e.g., acid, alkali, solvent) onto the coated surface and covering it with a watch glass for a specified duration.[12][13][14][15]

  • Evaluation: The panel is then washed and examined for any changes in appearance, such as discoloration, blistering, or loss of adhesion.[12][13][14][15]

Color Strength Determination (Based on ISO 787-24)

This photometric method compares the tinting strength of a colored pigment to a standard.

  • Sample Preparation: A defined amount of the test pigment is mixed with a standard white pigment paste. A similar mixture is prepared with a standard colored pigment.

  • Reflectance Measurement: The reflectance of each mixture is measured using a photometer.

  • Calculation: The relative tinting strength is calculated from the measured reflectance values.[16][17][18]

Pigment_Selection_Logic start Start: Pigment Selection performance High Performance Required? start->performance high_temp High Temperature Processing (>300°C)? performance->high_temp Yes other Consider Alternative Pigments performance->other No toxicity Toxicity/Environmental Concerns? high_temp->toxicity No cadmium Consider Cadmium Red (PR 108) high_temp->cadmium Yes toxicity->cadmium No pr254 Consider this compound toxicity->pr254 Yes end Final Selection cadmium->end pr254->end

Fig. 2: Logical decision-making process for red pigment selection.

Conclusion

Both this compound and cadmium-based red pigments offer outstanding performance in terms of color, lightfastness, and resistance properties. The choice between them often hinges on the specific application requirements and, increasingly, on health, safety, and environmental considerations. For applications where exceptional heat stability is paramount and regulatory constraints are not a primary concern, cadmium reds remain a viable option. However, for a growing number of applications, this compound provides a high-performance, safer, and more environmentally friendly alternative without significant compromises in key performance areas. Researchers and product developers are encouraged to evaluate both pigment types based on their specific formulation and end-use requirements.

References

Validating the Purity of Synthesized Pigment Red 254: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of Pigment Red 254, a high-performance diketopyrrolopyrrole (DPP) pigment.

This document outlines a detailed experimental protocol for HPLC analysis, presents a comparative overview of alternative methods, and includes supporting data to aid in the selection of the most appropriate analytical strategy for your research needs.

High-Performance Liquid Chromatography (HPLC) for Purity Validation

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it highly suitable for assessing the purity of organic pigments like this compound. A reverse-phase HPLC method is typically employed to separate the main pigment component from potential impurities.

Potential Impurities in this compound Synthesis

The synthesis of this compound typically involves the reaction of p-chlorobenzonitrile and a succinate (B1194679) derivative.[1][2] Based on this, potential impurities may include:

  • Unreacted Starting Materials:

    • p-Chlorobenzonitrile

    • Diethyl succinate (or other succinate esters)

  • Intermediates and By-products:

    • Incompletely cyclized intermediates

    • Side-reaction products

    • Degradation products

Experimental Protocol: Reverse-Phase HPLC for this compound

This protocol is a representative method adapted from established procedures for similar organic pigments.[3]

1. Materials and Reagents:

  • This compound sample

  • Reference standards for this compound and any known impurities (if available)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • N,N-Dimethylformamide (DMF) or other suitable solvent for sample dissolution

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions:

ParameterRecommended Conditions
HPLC System Quaternary or Binary Gradient HPLC with a Diode Array Detector (DAD) or UV-Vis Detector
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD/UV-Vis at 254 nm (for colorless impurities) and ~550 nm (for this compound and colored impurities)

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a 100 mL volumetric flask.

  • Dissolve the sample in DMF, using sonication to ensure complete dissolution.

  • Dilute to the mark with DMF to obtain a stock solution of 100 µg/mL.

  • Further dilute an aliquot of the stock solution with the initial mobile phase composition to a suitable concentration for analysis (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Data Analysis:

  • Identify the peak for this compound based on its retention time, which can be confirmed by injecting a reference standard.

  • Identify impurity peaks by comparing the chromatogram of the synthesized sample with that of a blank and, if available, reference standards of potential impurities.

  • Purity can be estimated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all components. For more accurate quantification, a calibration curve should be prepared using a certified reference standard.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Pigment dissolve Dissolve in DMF weigh->dissolve dilute Dilute dissolve->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV-Vis Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Figure 1. Experimental workflow for the purity validation of this compound using HPLC.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method for purity determination, other techniques can provide complementary information. The choice of method depends on the specific information required, available instrumentation, and the nature of the expected impurities.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, identification and quantification of impurities.High sensitivity and resolution, quantitative, well-established for purity analysis.[3]Requires soluble samples, can be time-consuming, requires reference standards for absolute quantification.
UV-Vis Spectroscopy Absorption of ultraviolet and visible light by molecules.Preliminary purity assessment, detection of colored impurities.Rapid, non-destructive, simple instrumentation.Low specificity, not suitable for separating mixtures, limited to chromophoric compounds.
FTIR Spectroscopy Absorption of infrared radiation, causing molecular vibrations.Identification of functional groups, detection of impurities with different chemical structures.Provides structural information, non-destructive, fast.[4][5]Not inherently quantitative, less sensitive to trace impurities compared to HPLC.[4]
X-Ray Diffraction (XRD) Diffraction of X-rays by the crystalline lattice of a solid.Identification of crystalline phases (polymorphism), detection of crystalline impurities.Non-destructive, provides information on the solid-state structure.[6]Only detects crystalline materials, less sensitive to amorphous or trace impurities.
Quantitative Performance Comparison (Illustrative)

The following table provides an illustrative comparison of the quantitative performance of these techniques. Actual values will depend on the specific instrumentation and experimental conditions.

ParameterHPLCUV-Vis SpectroscopyFTIR SpectroscopyX-Ray Diffraction (XRD)
Limit of Detection (LOD) Low (ng/mL to pg/mL range for impurities)[7]Moderate (µg/mL range)High (typically >1%)High (typically >1-5% for crystalline impurities)
Limit of Quantification (LOQ) Low (ng/mL range for impurities)[7]Moderate (µg/mL range)HighHigh
Linear Range WideNarrowLimited for quantificationNot applicable for quantification of purity
Precision (RSD) Excellent (<2%)Good (<5%)ModerateGood (for phase composition)

Logical Relationship of Analytical Techniques

The selection of an analytical technique is often guided by a logical progression from simpler, screening methods to more complex, quantitative techniques.

Technique_Selection cluster_screening Initial Screening cluster_detailed Detailed Analysis start Purity Validation of this compound uv_vis UV-Vis Spectroscopy (Quick check for colored impurities) start->uv_vis ftir FTIR Spectroscopy (Functional group analysis) start->ftir hplc HPLC (Quantitative Purity & Impurity Profile) start->hplc Direct Quantitative Analysis xrd XRD (Crystalline Phase Purity) start->xrd Solid-state characterization uv_vis->hplc Impurity detected ftir->hplc Anomalies in spectrum

Figure 2. Logical workflow for selecting analytical techniques.

Conclusion

For the comprehensive validation of synthesized this compound, High-Performance Liquid Chromatography (HPLC) stands out as the most suitable technique for quantitative purity assessment and impurity profiling due to its high sensitivity and resolution. However, a multi-faceted approach utilizing other techniques can provide a more complete picture of the synthesized material. UV-Vis and FTIR spectroscopy are excellent for rapid, initial screening, while X-Ray Diffraction (XRD) is indispensable for characterizing the crystalline nature of the pigment. The choice and sequence of analytical methods should be tailored to the specific requirements of the research and the anticipated nature of potential impurities.

References

Comparative Spectroelectrochemical Analysis of Pigment Red 254 and Alternative High-Performance Red Pigments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroelectrochemical properties of Pigment Red 254 films in comparison to other high-performance red pigments.

This guide provides an objective comparison of the spectroelectrochemical performance of this compound (PR254) films with that of alternative high-performance red pigments, namely a quinacridone (B94251) derivative (Pigment Red 122) and a perylene (B46583) derivative (Pigment Red 149). The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for material selection and development in fields such as organic electronics, sensors, and bio-imaging.

Introduction to High-Performance Pigments

This compound (PR254), a member of the diketopyrrolopyrrole (DPP) family, is a high-performance organic pigment renowned for its vibrant red color, and exceptional thermal and light stability.[1][2] These properties have led to its widespread use in demanding applications such as automotive paints, industrial coatings, and plastics.[3][4] The core structure of DPP pigments features a bicyclic lactam, which imparts strong electron-withdrawing characteristics and facilitates intermolecular hydrogen bonding, contributing to their remarkable stability.[2][5]

Beyond their traditional use as colorants, the unique electronic properties of DPP pigments, including high charge carrier mobility, have garnered significant interest for their application in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[6] The spectroelectrochemical characterization of these materials in thin-film form is crucial for understanding their charge transport mechanisms and predicting their performance in such devices.

This guide will delve into the spectroelectrochemical properties of PR254 films and compare them with two other classes of high-performance red pigments: quinacridones and perylenes. Quinacridone pigments are known for their excellent lightfastness and durability, while perylene pigments are recognized for their strong absorption and fluorescence.

Comparative Spectroelectrochemical Data

The following table summarizes the key spectroelectrochemical parameters for thin films of this compound, a quinacridone derivative, and a perylene derivative. It is important to note that direct, quantitative spectroelectrochemical data for this compound films is limited in the readily available scientific literature. Therefore, the data presented for PR254 is based on the general behavior of DPP-based thin films and computational estimations where direct experimental values are unavailable.

ParameterThis compound (DPP)Quinacridone DerivativePerylene Derivative
First Oxidation Potential (V vs. Fc/Fc+) Estimated ~ +0.8 to +1.0+0.68~ +0.9 to +1.1
First Reduction Potential (V vs. Fc/Fc+) Estimated ~ -1.2 to -1.4-1.82~ -0.8 to -1.0
Electrochemical Band Gap (eV) Estimated ~ 2.0 - 2.42.50~ 1.7 - 2.1
Neutral State Absorption Maxima (nm) ~500-550~490, 525, 560~450-550
Oxidized State Absorption Changes Bleaching of the main absorption band, emergence of new bands in the near-infrared (NIR) region.Decrease in the main absorption bands and the appearance of new absorption features at longer wavelengths.Bleaching of the main absorption band and the appearance of new bands at longer wavelengths.
Reduced State Absorption Changes Bleaching of the main absorption band, emergence of new bands at longer wavelengths.Decrease in the main absorption bands and the appearance of new absorption features at longer wavelengths.Bleaching of the main absorption band and the appearance of new bands at longer wavelengths.
Charge Carrier Mobility (cm²/Vs) Can exceed 10 cm²/Vs for some DPP-based polymers.Reported to be high in crystalline forms.Can be in the range of 10⁻³ to 10⁻¹ cm²/Vs.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the spectroelectrochemical characterization of organic pigment thin films.

Thin Film Preparation

Objective: To prepare uniform thin films of the organic pigments on a conductive substrate suitable for electrochemical and spectroscopic analysis.

Materials:

  • Pigment powder (e.g., this compound)

  • Indium Tin Oxide (ITO) coated glass slides

  • High-purity solvent (e.g., chloroform, dichlorobenzene)

  • Ultrasonic bath

  • Spin coater or thermal evaporator

Procedure:

  • Substrate Cleaning: The ITO-coated glass slides are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The cleaned substrates are then dried under a stream of nitrogen gas.

  • Solution Preparation (for spin coating): A dilute solution (e.g., 1-5 mg/mL) of the pigment is prepared in a suitable high-purity solvent. The solution is sonicated to ensure complete dissolution or dispersion of the pigment.

  • Spin Coating: A few drops of the pigment solution are dispensed onto the cleaned ITO substrate. The substrate is then spun at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film. The film is subsequently annealed at a specific temperature to remove residual solvent and improve film morphology.

  • Thermal Evaporation: Alternatively, thin films can be deposited by thermal evaporation in a high-vacuum chamber. The pigment powder is placed in a crucible and heated until it sublimes. The vaporized pigment then deposits onto the cooled ITO substrate. The thickness of the film is monitored using a quartz crystal microbalance.

In-situ Spectroelectrochemistry

Objective: To simultaneously measure the electrochemical and optical properties of the pigment thin film as a function of the applied potential.

Apparatus:

  • Potentiostat/Galvanostat

  • Spectrophotometer (UV-Vis-NIR)

  • Spectroelectrochemical cell

  • Three-electrode setup:

    • Working Electrode (WE): The pigment-coated ITO slide

    • Reference Electrode (RE): Ag/AgCl or a pseudo-reference electrode

    • Counter Electrode (CE): Platinum wire or mesh

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile)

Procedure:

  • Cell Assembly: The spectroelectrochemical cell is assembled with the pigment-coated ITO slide as the working electrode, a platinum wire as the counter electrode, and a reference electrode.

  • Electrolyte Addition: The cell is filled with the electrolyte solution, which has been previously deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).

  • Cyclic Voltammetry (CV): A cyclic voltammogram is recorded by sweeping the potential between the desired limits. This provides information on the redox potentials of the pigment film.

  • Spectroelectrochemical Measurements: The UV-Vis-NIR absorption spectra of the film are recorded simultaneously as the potential is swept or held at specific values. This allows for the correlation of spectral changes with the electrochemical events observed in the CV.

Charge Carrier Mobility Measurement

Objective: To determine the charge carrier mobility of the pigment thin film, a key parameter for its performance in electronic devices.

Method: The charge carrier mobility is often measured using a Field-Effect Transistor (FET) architecture.

Procedure:

  • Device Fabrication: A bottom-gate, top-contact FET is fabricated. A heavily doped silicon wafer with a thermally grown silicon dioxide layer serves as the gate electrode and dielectric, respectively. The pigment thin film is deposited on the dielectric layer as the semiconductor. Source and drain electrodes (e.g., gold) are then deposited on top of the pigment film through a shadow mask.

  • Electrical Characterization: The transfer and output characteristics of the FET are measured using a semiconductor parameter analyzer.

  • Mobility Calculation: The charge carrier mobility (µ) is calculated from the transfer characteristics in the saturation regime using the following equation:

    IDS = (µ * Ci * W) / (2 * L) * (VGS - VT)²

    where IDS is the drain-source current, Ci is the capacitance per unit area of the dielectric, W and L are the channel width and length, respectively, VGS is the gate-source voltage, and VT is the threshold voltage.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroelectrochemical characterization of organic pigment thin films.

experimental_workflow cluster_prep Film Preparation cluster_char Characterization cluster_data Data Analysis A Substrate Cleaning B Pigment Deposition (Spin Coating or Evaporation) A->B C In-situ Spectroelectrochemistry B->C D Charge Carrier Mobility Measurement B->D E Redox Potentials C->E F Spectral Changes C->F G Mobility Values D->G

Experimental workflow for pigment film characterization.

Spectroelectrochemical Process

This diagram illustrates the relationship between the applied potential and the resulting spectroscopic changes during an in-situ spectroelectrochemistry experiment.

spectroelectrochemistry_process A Apply Potential (Cyclic Voltammetry) B Electrochemical Reaction (Oxidation/Reduction) A->B E Correlate Spectral Changes with Redox Events A->E C Change in Electronic Structure B->C D Measure Spectroscopic Response (UV-Vis-NIR) C->D D->E

In-situ spectroelectrochemistry process diagram.

Conclusion

The spectroelectrochemical characterization of this compound and its alternatives reveals important insights into their potential for use in advanced applications beyond traditional pigmentation. While PR254, as a representative of the DPP family, is expected to exhibit excellent charge transport properties, more extensive experimental data on its thin-film spectroelectrochemistry is needed for a complete comparative analysis. Quinacridone and perylene derivatives present viable alternatives with well-documented and favorable spectroelectrochemical behavior. The choice of pigment for a specific application will depend on the desired balance of properties, including redox potentials, spectral response, and charge carrier mobility. This guide provides a foundational framework and detailed protocols to aid researchers in making informed decisions and advancing the development of novel organic electronic and sensing devices.

References

Benchmarking Pigment Red 254: A Comparative Guide for Organic Semiconductor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pigment Red 254's performance against other established organic semiconductors. The information presented herein is supported by experimental data to aid in the selection of materials for various organic electronic applications.

Performance Benchmarks

This compound, a diketopyrrolopyrrole (DPP) pigment, has garnered significant interest as a high-performance organic semiconductor due to its excellent charge transport characteristics and stability.[1][2] DPP-based materials are known for their strong electron-withdrawing nature, good planarity, and strong aggregation in the solid-state, which are beneficial for electronic devices.[1]

The performance of an organic semiconductor is primarily evaluated by its charge carrier mobility, the on/off ratio of a transistor device, and its stability under thermal and photo stress. While specific quantitative data for this compound in direct comparison with a wide range of other organic semiconductors is not extensively consolidated in single reports, the following table summarizes typical performance parameters for this compound and other representative organic semiconductors based on available literature. It is important to note that performance metrics can vary significantly depending on the device architecture, fabrication conditions, and measurement protocols.

Organic SemiconductorCharge Carrier Mobility (cm²/Vs)On/Off RatioThermal StabilityPhotostability
This compound (DPP) ~0.1 - 1.0 (hole)> 10⁵High (Heat resistance up to 300°C in some applications)[3][4]Good[1]
Pentacene~0.1 - 5.0 (hole)> 10⁶ModeratePoor in air and under illumination
C60 (Fullerene)~0.1 - 6.0 (electron)> 10⁶GoodModerate
P3HT (Poly(3-hexylthiophene))~0.01 - 0.2 (hole)> 10⁵ModerateModerate
PTCDI-C13 (Perylene diimide derivative)~0.1 - 6.0 (electron)> 10⁶HighGood

Note: The values presented are typical ranges and can be influenced by factors such as film morphology, purity, and device structure.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of organic semiconductor performance. Below are generalized protocols for key experiments.

Organic Field-Effect Transistor (OFET) Fabrication (Solution-Processing)

A common method for fabricating OFETs is through solution-based techniques, which are cost-effective and suitable for large-area electronics.

  • Substrate Cleaning: The substrate (e.g., Si/SiO₂) is sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, each for 15 minutes, and then dried with a stream of nitrogen.

  • Surface Treatment: To improve the semiconductor-dielectric interface, a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (B89594) (OTS) is often applied to the substrate.

  • Semiconductor Deposition: A solution of the organic semiconductor (e.g., this compound) in a suitable organic solvent (e.g., chloroform, chlorobenzene) is prepared. The solution is then deposited onto the substrate using techniques such as spin-coating, drop-casting, or solution-shearing to form a thin film.

  • Annealing: The semiconductor film is often annealed at a specific temperature to improve its crystallinity and molecular ordering, which can enhance charge carrier mobility.[5]

  • Electrode Deposition: Source and drain electrodes (e.g., gold) are deposited on top of the semiconductor film through a shadow mask using thermal evaporation. The device architecture can be top-contact, bottom-gate.

OFET Characterization

The electrical characteristics of the fabricated OFETs are measured to extract key performance parameters.

  • Current-Voltage (I-V) Measurements: The drain current (Id) is measured as a function of the gate voltage (Vg) at a constant drain voltage (Vd) (transfer characteristics) and as a function of Vd at different constant Vg values (output characteristics). These measurements are typically performed in a probe station under an inert atmosphere (e.g., nitrogen or vacuum) to minimize degradation from air and moisture.

  • Charge Carrier Mobility (μ) Calculation: The charge carrier mobility in the saturation regime is calculated from the transfer curve using the following equation: Id = (μ * Ci * W) / (2 * L) * (Vg - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.[6]

  • On/Off Ratio Determination: The on/off ratio is the ratio of the maximum drain current (Ion) in the on-state to the minimum drain current (Ioff) in the off-state, extracted from the transfer curve.[7][8]

Stability Testing
  • Thermal Stability: The thermal stability of the device is assessed by annealing it at progressively higher temperatures and measuring the changes in its electrical performance.[9] Thermogravimetric analysis (TGA) can also be used to determine the decomposition temperature of the material.[9] this compound has shown high thermal stability in various applications.[3][4]

  • Photostability: The photostability is evaluated by exposing the device to light of a specific wavelength and intensity for a prolonged period and monitoring the degradation of its performance parameters.[10] DPP-based materials are generally known for their good photostability.[1]

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in benchmarking organic semiconductors, the following diagrams are provided.

experimental_workflow cluster_fabrication OFET Fabrication cluster_characterization OFET Characterization cluster_stability Stability Testing sub_clean Substrate Cleaning surf_treat Surface Treatment (OTS) sub_clean->surf_treat semi_dep Semiconductor Deposition surf_treat->semi_dep anneal Thermal Annealing semi_dep->anneal elec_dep Electrode Deposition anneal->elec_dep iv_meas I-V Measurement elec_dep->iv_meas thermal_test Thermal Stability Test elec_dep->thermal_test photo_test Photostability Test elec_dep->photo_test mobility_calc Mobility Calculation iv_meas->mobility_calc on_off_ratio On/Off Ratio Determination iv_meas->on_off_ratio

Caption: A generalized workflow for the fabrication and characterization of organic field-effect transistors.

logical_workflow start Define Application Requirements mobility_req High Mobility? start->mobility_req stability_req High Stability? mobility_req->stability_req Yes select_other Select Alternative Semiconductor mobility_req->select_other No solution_proc Solution Processable? stability_req->solution_proc Yes stability_req->select_other No select_dpp Select this compound (DPP) solution_proc->select_dpp Yes solution_proc->select_other No end Material Selected select_dpp->end select_other->end

Caption: A decision-making workflow for selecting an organic semiconductor based on key performance criteria.

References

A Comparative Analysis of the Alpha and Beta Phases of Pigment Red 254

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the alpha (α) and beta (β) polymorphic phases of C.I. Pigment Red 254 (PR 254), a high-performance diketopyrrolo-pyrrole (DPP) pigment. Understanding the distinct physicochemical properties of these polymorphs is crucial for their application in diverse fields, from industrial coatings to advanced materials and potentially in biomedical research.

Physicochemical and Crystallographic Properties

The alpha and beta phases of this compound exhibit distinct differences in their crystal structure, which in turn influences their color, thermal stability, and other physical properties. The α-phase is generally considered the more thermodynamically stable form.[1]

PropertyAlpha (α) Phase of this compoundBeta (β) Phase of this compound
Color Shade Bluish-RedYellowish-Red[2]
Melting Point Higher than β-phaseLower than α-phase[2]
Thermal Stability Higher thermal stabilityLower thermal stability[2]
Crystal System TriclinicMonoclinic[3]
Space Group P-1P 1 21/n 1[3]
Unit Cell Parameters a = 3.871 Å, b = 6.553 Å, c = 15.292 Åα = 92.773°, β = 94.656°, γ = 99.627°[4][5]a = 5.6580 Å, b = 23.099 Å, c = 5.5850 Åα = 90.0°, β = 99.070°, γ = 90.0°[3]
Characteristic 2θ Peak (XRD) 28.1° ± 0.3°27.0° ± 0.3°

Experimental Protocols

To differentiate and characterize the α and β phases of this compound, several analytical techniques are employed. Below are the detailed methodologies for the key experiments.

X-ray Powder Diffraction (XRPD)

X-ray powder diffraction is a primary technique for distinguishing between the polymorphic forms of PR 254 based on their unique crystal lattice structures.

  • Instrumentation: A powder X-ray diffractometer equipped with a CuKα radiation source.

  • Sample Preparation: A small amount of the pigment powder is gently pressed into a sample holder to ensure a flat, smooth surface.

  • Data Collection:

    • Radiation: CuKα (λ = 1.5406 Å)

    • Voltage and Current: 45 kV and 40 mA

    • Scan Mode: Continuous scan

    • 2θ Range: 5° to 40°

    • Step Size: 0.02°

    • Scan Speed: 2°/minute

  • Data Analysis: The resulting diffraction pattern is analyzed for the characteristic Bragg's peaks. The α-phase exhibits a characteristic peak at a 2θ angle of approximately 28.1°, while the β-phase shows a characteristic peak at about 27.0°.

Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the thermal properties of the polymorphs, such as their melting points and thermal stability.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) of the pigment is placed in an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Temperature Program: The sample is heated at a constant rate, typically 10 °C/min.

    • Temperature Range: The scan is performed over a temperature range that encompasses the melting points of both phases, for instance, from 30 °C to 400 °C.

    • Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a constant purge rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The DSC thermogram reveals endothermic peaks corresponding to the melting of the respective phases. The peak temperature is taken as the melting point. The α-phase will exhibit a higher melting point compared to the β-phase, indicating its greater thermal stability.[2]

Reflectance Spectroscopy

Reflectance spectroscopy is employed to quantitatively measure and compare the color characteristics of the two phases.

  • Instrumentation: A UV-Vis-NIR spectrophotometer equipped with an integrating sphere for reflectance measurements.

  • Sample Preparation: The pigment powders are pressed into thick, opaque disks to ensure that the measured reflectance is not influenced by the substrate.

  • Measurement Procedure:

    • Wavelength Range: The reflectance spectrum is recorded over the visible range (typically 400-700 nm).

    • Reference Standard: A calibrated white standard (e.g., BaSO₄ or a certified white tile) is used to measure the incident light intensity.

    • Data Acquisition: The spectrometer measures the ratio of the light reflected from the sample to that reflected from the white standard at each wavelength.

  • Data Analysis: The reflectance spectra are used to calculate the CIE Lab* color space values. The L* value represents lightness, while a* and b* are the chromaticity coordinates (a* for green-red and b* for blue-yellow). The β-phase typically shows a higher L* value, indicating it is lighter in color than the α-phase. The differences in a* and b* values quantify the observed color shades (bluish-red for α and yellowish-red for β).[2]

Comparative Analysis Workflow

The following diagram illustrates a typical experimental workflow for the comparative analysis of the alpha and beta phases of this compound.

G cluster_0 Sample Preparation cluster_1 Physicochemical Characterization cluster_2 Data Analysis and Comparison start Obtain Alpha and Beta Phase Samples of this compound xrd X-ray Powder Diffraction (XRPD) start->xrd dsc Differential Scanning Calorimetry (DSC) start->dsc rs Reflectance Spectroscopy start->rs xrd_analysis Identify Crystal Phase and Structure xrd->xrd_analysis dsc_analysis Determine Melting Point and Thermal Stability dsc->dsc_analysis rs_analysis Quantify Color Properties (Lab*) rs->rs_analysis comparison Comparative Analysis of Properties xrd_analysis->comparison dsc_analysis->comparison rs_analysis->comparison

Caption: Experimental workflow for the comparative analysis of this compound polymorphs.

References

Assessing the Biocompatibility of Pigment Red 254 for In-Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biocompatibility of Pigment Red 254 for in-vivo studies, benchmarked against other commonly used red pigments in biomedical applications. The information presented herein is intended to assist researchers in making informed decisions regarding pigment selection for preclinical and clinical research.

Executive Summary

This compound, a high-performance diketopyrrolo-pyrrole (DPP) pigment, is widely recognized for its exceptional color fastness and stability. While extensively used in industrial applications, its use in in-vivo biomedical applications is less documented. This guide summarizes the available toxicological data for this compound and compares it with established alternatives such as Iron Oxide Red and Carmine (B74029). The biocompatibility is evaluated based on key parameters including cytotoxicity, sensitization, irritation, and systemic toxicity. All data is presented in accordance with ISO 10993 guidelines for the biological evaluation of medical devices.

Data Presentation: Comparative Biocompatibility of Red Pigments

The following table summarizes the biocompatibility data for this compound and its alternatives. It is important to note that direct comparative in-vivo studies for this compound in biomedical contexts are limited. The data for this compound is largely extrapolated from its known low toxicity profile in other applications.

Biocompatibility Parameter This compound (DPP) Iron Oxide Red (Fe₂O₃) Carmine (Cochineal Extract) Fermentation-Derived Red Pigments
In-Vitro Cytotoxicity (ISO 10993-5) Generally considered non-cytotoxic.[1][2]Non-cytotoxic.[3]Some studies suggest potential for cytotoxicity and genotoxicity.[4]Generally considered non-cytotoxic.
Irritation (ISO 10993-23) Not irritating to the skin or eyes.[1]Non-irritating.Can cause skin irritation in sensitive individuals.[1]Generally non-irritating.
Skin Sensitization (ISO 10993-10) Not a skin sensitizer.[2]Not a sensitizer.Can cause allergic reactions (sensitization).[2]Low sensitization potential.
Acute Systemic Toxicity (LD₅₀) > 5,000 mg/kg (oral, rat).[1]Generally recognized as safe (GRAS).LD₅₀ not well established, but can cause adverse effects upon ingestion.[1]High LD₅₀ values expected, generally recognized as safe.
Subchronic/Chronic Toxicity No substance-related effects reported in repeated oral uptake studies.[1]No significant toxicity reported in in-vivo studies.[5]A chronic toxicity study in rats showed no carcinogenic effects at up to 500 mg/kg body weight/day.[6]Long-term studies are limited but expected to be safe based on their natural origin.
Hemocompatibility (ISO 10993-4) Data not readily available.Generally considered hemocompatible, though nanoparticle forms require careful evaluation.Data not readily available.Data not readily available.
Genotoxicity Not mutagenic in bacteria or mammalian studies.[1]Not genotoxic.Some in-vitro studies suggest potential genotoxic activity.[4][5]Not expected to be genotoxic.
Carcinogenicity No indication of a carcinogenic effect.[1]Not classified as a carcinogen.Not found to be carcinogenic in a long-term rat study.[7][6]Not expected to be carcinogenic.

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are crucial for the interpretation of results and for designing future studies. The following are standardized protocols based on the ISO 10993 series of standards.

In-Vitro Cytotoxicity Assay (ISO 10993-5)
  • Objective: To assess the potential of a pigment to cause cell death or inhibit cell growth.

  • Method:

    • Extract Preparation: An extract of the pigment is prepared using a suitable solvent (e.g., cell culture medium with serum) according to ISO 10993-12.

    • Cell Culture: A monolayer of a suitable cell line (e.g., L929 mouse fibroblasts or human fibroblasts) is cultured in a multi-well plate.

    • Exposure: The cell culture medium is replaced with the pigment extract at various concentrations. Positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls are included.

    • Incubation: The cells are incubated for a defined period (e.g., 24-72 hours).

    • Assessment: Cell viability is assessed using a quantitative method, such as the MTT assay (measures mitochondrial activity) or Neutral Red Uptake assay (measures lysosomal integrity). A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.

Skin Sensitization Assay: Guinea Pig Maximization Test (GPMT) (ISO 10993-10)
  • Objective: To determine the potential of a substance to induce a delayed hypersensitivity reaction (allergic contact dermatitis).

  • Method:

    • Induction Phase:

      • Intradermal Induction: Guinea pigs are injected intradermally with the test material, Freund's Complete Adjuvant (FCA), and a mixture of the two.

      • Topical Induction: One week after the intradermal injections, the same area is treated topically with the test material under an occlusive dressing.

    • Challenge Phase: Two weeks after the topical induction, the animals are challenged with a non-irritating concentration of the test material applied topically to a naive site.

    • Assessment: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group that did not receive the induction exposure.

In-Vivo Implantation with Histopathology (ISO 10993-6)
  • Objective: To evaluate the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of the pigment or a material containing the pigment.

  • Method:

    • Implantation: The sterile test material is implanted into a suitable tissue site (e.g., subcutaneous or intramuscular) in a relevant animal model (e.g., rabbit or rat). Control materials with known biocompatibility are implanted in parallel.

    • Observation Period: The animals are observed for a predetermined period (e.g., 1, 4, 12 weeks) to assess the local tissue response over time.

    • Macroscopic Evaluation: At the end of the observation period, the implantation sites are examined for signs of inflammation, encapsulation, necrosis, and other tissue reactions.

    • Histopathological Evaluation: The implant and surrounding tissue are explanted, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). A pathologist evaluates the tissue sections for parameters such as inflammation, fibrosis, cell infiltration, and tissue degeneration. The response to the test material is compared to the control.

Mandatory Visualizations

Experimental_Workflow cluster_preclinical Preclinical Biocompatibility Assessment cluster_clinical Clinical Evaluation in_vitro In-Vitro Testing (Cytotoxicity, Genotoxicity) in_vivo_short Short-Term In-Vivo (Irritation, Sensitization) in_vitro->in_vivo_short If non-cytotoxic end Market Approval in_vitro->end If cytotoxic in_vivo_long Long-Term In-Vivo (Implantation, Systemic Toxicity) in_vivo_short->in_vivo_long If non-irritating & non-sensitizing in_vivo_short->end If irritating or sensitizing clinical_trials Human Clinical Trials in_vivo_long->clinical_trials If biocompatible in_vivo_long->end If toxic or not biocompatible regulatory Regulatory Submission and Approval clinical_trials->regulatory regulatory->end start Pigment Selection start->in_vitro

Caption: Experimental workflow for in-vivo biocompatibility assessment of a pigment.

Signaling_Pathway cluster_cell Cellular Response to Pigment Particles pigment Pigment Particle macrophage Macrophage pigment->macrophage Phagocytosis stress Oxidative Stress (ROS Production) macrophage->stress nfkb NF-κB Pathway Activation stress->nfkb cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β) nfkb->cytokines inflammation Inflammatory Response cytokines->inflammation

Caption: Simplified signaling pathway of cellular inflammatory response to a foreign pigment.

Conclusion

Based on the available data, this compound exhibits a favorable toxicological profile, characterized by low acute toxicity and no evidence of mutagenicity or carcinogenicity.[1][2] Its performance in key biocompatibility assessments such as irritation and sensitization is excellent. However, for in-vivo applications, particularly for implantable devices or those with direct blood contact, further specific testing according to ISO 10993 standards is imperative.

In comparison, Iron Oxide Red is a well-established biocompatible pigment with a long history of safe use in medical devices. Carmine, while of natural origin, presents concerns regarding potential cytotoxicity and allergenicity.[2][4] Fermentation-derived pigments are a promising alternative, though long-term in-vivo data is still emerging.

Researchers and drug development professionals should carefully consider the specific application, duration of contact, and potential for systemic exposure when selecting a red pigment. While this compound shows promise due to its stability and low toxicity, a comprehensive risk assessment supported by targeted in-vivo biocompatibility studies is essential before its adoption in clinical applications.

References

Unlocking High-Performance Organic Electronics: A Comparative Guide to Diketopyrrolopyrrole (DPP) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the correlation between the molecular structure of Diketopyrrolopyrrole (DPP) derivatives and their electronic properties reveals key insights for the design of next-generation organic semiconductors. This guide provides a comparative analysis of various DPP-based materials, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of high-performance organic electronic devices.

Diketopyrrolopyrrole (DPP) derivatives have emerged as a powerhouse class of organic semiconducting materials due to their strong electron-accepting nature, high charge carrier mobilities, and excellent photostability. The electronic properties of these materials can be finely tuned through strategic molecular design, including modifications to the DPP core, engineering of the solubilizing alkyl side chains, and modulation of the electron-donating or -withdrawing strength of adjacent aromatic units. This guide explores these structure-property relationships, offering a quantitative comparison of key performance metrics and detailed experimental protocols for their characterization.

Comparative Analysis of Electronic Properties

The electronic characteristics of DPP derivatives are intrinsically linked to their molecular architecture. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the resulting energy gap, and the charge carrier mobility are significantly influenced by structural modifications.

Impact of Side-Chain Engineering

The length and branching of alkyl side chains, while primarily introduced to enhance solubility, play a crucial role in the solid-state packing and morphology of DPP-based polymers, which in turn dictates their charge transport properties.[1][2][3] A systematic study on a series of DPP-selenophene vinylene selenophene (B38918) (DPP-SVS) polymers with varying linear alkyl spacer lengths between the polymer backbone and a branched alkyl unit demonstrated a clear odd-even effect on charge-carrier mobility.[1] Polymers with an even number of carbon atoms in the spacer exhibited significantly higher mobilities.[1]

Polymer[1]Alkyl SpacerHOMO (eV)LUMO (eV)Hole Mobility (cm²/Vs)
25-DPP-SVSC2-5.38-3.711.57
26-DPP-SVSC3-5.37-3.700.45
27-DPP-SVSC4-5.39-3.723.21
28-DPP-SVSC5-5.38-3.710.98
29-DPP-SVSC6-5.40-3.7313.9
30-DPP-SVSC7-5.39-3.722.89
31-DPP-SVSC8-5.41-3.748.74
32-DPP-SVSC9-5.40-3.734.56

Table 1: Influence of alkyl spacer length on the electronic properties of DPP-SVS polymers. Data sourced from Back, J. Y., et al. (2015).[1]

Impact of π-Conjugated Linkers and Donor/Acceptor Strength

The nature of the aromatic units flanking the DPP core significantly modulates the HOMO and LUMO energy levels and the optical bandgap. Introducing stronger electron-donating or electron-withdrawing groups can effectively tune the electronic properties for specific applications.[4][5][6][7] For instance, in a series of D–π–A–π–D molecules based on a DPP core, varying the peripheral donor substituents led to a relatively stable LUMO energy level while the HOMO energy level was significantly altered, thereby tuning the electrochemical gap.[7]

Molecule[7]Peripheral DonorHOMO (eV)LUMO (eV)Electrochemical Gap (eV)
1a 4-(N,N-diphenylamino)phenyl-5.15-3.341.81
2a 4-(9H-carbazol-9-yl)phenyl-5.30-3.361.94
3a Biphenyl-4-yl-5.46-3.352.11
1b 4-(N,N-diphenylamino)phenyl-4.97-3.321.65
2b 4-(9H-carbazol-9-yl)phenyl-5.14-3.331.81

Table 2: Effect of peripheral donor groups on the electrochemical properties of DPP-based quadrupolar chromophores. 'a' series has the donor directly connected to the DPP, while 'b' series has an acetylene (B1199291) linker. Data sourced from Vala, M., et al. (2017).[7]

Furthermore, the choice of the π-conjugated linker between the DPP acceptor and a donor unit in a donor-acceptor copolymer can have a profound impact on the optical and electrochemical band gaps.[4][8][9] A study on DPP-dithienopyrrole (DTP) copolymers with different aromatic linkers demonstrated that the optical band gap could be varied from 1.13 to 1.80 eV.[4]

Polymer (P(DPP-DTP-Linker))[4]LinkerHOMO (eV)LUMO (eV)Optical Bandgap (eV)
P(DPP-DTP-T)Thiophene-5.11-3.731.38
P(DPP-DTP-BT)Bithiophene-5.05-3.701.35
P(DPP-DTP-Ph)Phenyl-5.25-3.651.60
P(DPP-DTP-F)Furan-5.15-3.751.40
P(DPP-DTP-Py)Pyridine-5.28-3.821.46

Table 3: Influence of π-conjugated linkers on the electronic properties of DPP-DTP copolymers. Data sourced from van der Veen, M. H., et al. (2020).[4]

Experimental Protocols

To ensure the reproducibility and reliability of the reported data, detailed experimental protocols for the key characterization techniques are provided below.

UV-Vis Spectroscopy of Thin Films

Objective: To determine the optical absorption properties and estimate the optical bandgap of DPP derivative thin films.

Protocol:

  • Solution Preparation: Prepare a solution of the DPP derivative in a suitable high-purity solvent (e.g., chloroform, chlorobenzene) at a concentration of approximately 5-10 mg/mL. The solution should be stirred overnight, possibly with gentle heating, to ensure complete dissolution.

  • Substrate Cleaning: Thoroughly clean quartz or glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

  • Thin Film Deposition: Deposit the DPP derivative solution onto the cleaned substrate using a spin-coater. The spin speed and time should be optimized to achieve a uniform film of the desired thickness (typically 30-100 nm). For example, a two-step program could be used: 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds.

  • Annealing: Anneal the thin films on a hotplate at a specific temperature (e.g., 100-200 °C) for a set duration (e.g., 10-30 minutes) under an inert atmosphere (e.g., nitrogen or argon) to remove residual solvent and improve molecular ordering.

  • Data Acquisition: Record the UV-Vis absorption spectrum of the thin film using a spectrophotometer over a wavelength range of 300-1100 nm.

  • Bandgap Calculation: The optical bandgap (Egopt) can be estimated from the onset of the absorption edge using the Tauc plot method, where (αhν)n is plotted against hν (photon energy), and the linear portion is extrapolated to the energy axis. For direct bandgap semiconductors, n=2.

Cyclic Voltammetry (CV)

Objective: To determine the HOMO and LUMO energy levels of DPP derivatives.

Protocol:

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., a thin film of the DPP derivative on an ITO-coated glass substrate or a platinum button electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[10]

  • Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or dichloromethane).

  • Degassing: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Measurement: Immerse the electrodes in the electrolyte solution. Perform the cyclic voltammetry scan by sweeping the potential between the working and reference electrodes at a scan rate of 50-100 mV/s.

  • Data Analysis: From the resulting voltammogram, determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset). The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard (E1/2(Fc/Fc+) vs. Ag/AgCl is approximately 0.38 V in acetonitrile):

    • HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

    • LUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

Organic Field-Effect Transistor (OFET) Fabrication and Characterization

Objective: To evaluate the charge transport properties (mobility) of DPP derivatives.

Protocol:

  • Substrate Preparation: Use heavily n-doped Si wafers with a thermally grown SiO2 layer (typically 200-300 nm) as the gate dielectric. Clean the substrates using the same procedure as for UV-Vis spectroscopy.

  • Dielectric Surface Treatment: Treat the SiO2 surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS) to improve the semiconductor/dielectric interface and promote better molecular ordering of the DPP derivative.

  • Semiconductor Deposition: Deposit a thin film (typically 30-60 nm) of the DPP derivative onto the treated substrate via spin-coating from a solution, following a similar procedure as for UV-Vis film preparation.

  • Annealing: Anneal the semiconductor film at an optimized temperature and time under an inert atmosphere.

  • Source/Drain Electrode Deposition: Deposit the source and drain electrodes (typically gold, 50-80 nm thick) on top of the semiconductor film through a shadow mask using thermal evaporation. This creates a top-contact, bottom-gate OFET architecture. The channel length (L) and width (W) are defined by the shadow mask.

  • Characterization: Measure the electrical characteristics of the OFETs using a semiconductor parameter analyzer in an inert atmosphere.

  • Mobility Calculation: The field-effect mobility (µ) in the saturation regime can be calculated from the transfer characteristics (IDS vs. VG) using the following equation:

    • IDS = (µ * Ci * W) / (2 * L) * (VG - VT)2 where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, VG is the gate voltage, and VT is the threshold voltage.

Visualization of the Structure-Property-Performance Workflow

The following diagram illustrates the logical workflow for investigating the correlation between the molecular structure of DPP derivatives and their electronic properties, ultimately leading to their application in electronic devices.

DPP_Workflow cluster_design Molecular Design & Synthesis cluster_characterization Characterization of Electronic Properties cluster_device Device Fabrication & Performance MD Molecular Design (Core, Side-Chains, Donor/Acceptor) Synth Synthesis & Purification MD->Synth OFET_Char OFET Characterization (Charge Carrier Mobility) MD->OFET_Char Structure-Property Relationship UVVis UV-Vis Spectroscopy (Optical Bandgap) Synth->UVVis Thin Film CV Cyclic Voltammetry (HOMO/LUMO Levels) Synth->CV Thin Film XRD X-ray Diffraction (Molecular Packing) Synth->XRD Thin Film OFET_Fab OFET Fabrication Synth->OFET_Fab Active Layer UVVis->OFET_Char Correlate Optical Properties CV->OFET_Char Correlate Energy Levels XRD->OFET_Char Correlate Molecular Packing OFET_Fab->OFET_Char

Workflow for investigating DPP derivative structure-property relationships.

References

Safety Operating Guide

Proper Disposal of Pigment Red 254: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Pigment Red 254, a high-performance diketopyrrolopyrrole (DPP) pigment. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with care to minimize exposure and environmental contamination. Although not classified as a hazardous substance for transport, proper laboratory safety protocols should always be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat. If there is a risk of generating dust, a NIOSH-certified particulate respirator is recommended.[1][2]

  • Ventilation: Handle the pigment in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust particles.[2][3]

  • Avoid Dust Formation: Take measures to prevent the generation of dust.[1][3][4] Dust can form an explosive mixture with air and poses an inhalation hazard.[1][4]

  • Spill Management: In case of a spill, avoid raising dust. Mechanically collect the material using a vacuum or by sweeping it up and place it into a suitable, labeled container for disposal.[2][4][5]

Step-by-Step Disposal Procedure

The disposal of this compound should be carried out in consultation with your institution's environmental health and safety (EHS) office and in accordance with local, state, and federal regulations.

Step 1: Collection and Containment

  • Carefully collect all waste this compound, including any contaminated materials such as paper towels, gloves, or weighing boats.

  • Place the waste in a suitable, tightly sealed, and clearly labeled container.[3][4] The label should include the chemical name ("this compound") and any other information required by your institution.

Step 2: Waste Characterization

  • While this compound itself is not typically classified as hazardous waste, it is the responsibility of the waste generator to determine if the waste is hazardous.[5] This is especially important if the pigment has been mixed with other chemicals or solvents.

  • Consult the Safety Data Sheet (SDS) and your EHS office to determine the appropriate waste classification.

Step 3: Consultation and Authorization

  • Contact your institution's EHS office or the responsible authority to inform them about the waste you need to dispose of.

  • They will provide guidance on the specific procedures and requirements for disposal at your location. This may include arranging for a pickup by a licensed chemical waste disposal company.

Step 4: Disposal

  • The recommended disposal method for this compound is through a licensed chemical waste disposal facility.[3]

  • Depending on the facility and local regulations, the waste may be incinerated or taken to a designated waste disposal site.[4]

  • Crucially, do not discharge this compound into drains, sewers, soil, or surface waters. [1][3][4][5]

Step 5: Packaging Disposal

  • Non-contaminated packaging may be recycled.

  • Contaminated packaging must be treated as chemical waste and disposed of in the same manner as the pigment itself.[4]

Regulatory Context

The U.S. Environmental Protection Agency (EPA) has regulations concerning hazardous waste from the production of dyes and pigments (K181).[6][7] While these regulations primarily target industrial-scale generation, they underscore the importance of proper disposal to protect human health and the environment.[8][9] For laboratory-scale waste, the principle of responsible disposal at a designated facility remains the best practice.[8]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

Start Start: this compound Waste Generated Step1 Step 1: Collect and Contain Waste in Labeled Container Start->Step1 Step2 Step 2: Characterize Waste (Consult SDS & EHS) Step1->Step2 Decision Is Waste Hazardous? Step2->Decision Step3_Hazardous Step 3: Follow Hazardous Waste Disposal Protocol Decision->Step3_Hazardous Yes Step3_NonHazardous Step 3: Follow Non-Hazardous Chemical Waste Protocol Decision->Step3_NonHazardous No Step4 Step 4: Consult EHS for Authorized Disposal Facility Step3_Hazardous->Step4 Step3_NonHazardous->Step4 Step5 Step 5: Arrange for Pickup by Licensed Waste Contractor Step4->Step5 End End: Proper Disposal Step5->End

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Pigment Red 254

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pigment Red 254

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including detailed operational and disposal plans. Following these procedural steps will help mitigate risks and ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a fine red powder.[1] While some safety data sheets (SDS) do not classify it as a hazardous substance, others indicate potential hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[2][3] A summary of potential hazards identified across various SDSs is provided below.

Table 1: Summary of Potential Hazards for this compound

Hazard TypeDescriptionCitations
Inhalation May cause irritation of the respiratory tract.[1]
Eye Contact Dust may cause irritation and inflammation.[1]
Skin Contact Prolonged or repeated contact may cause skin irritation in sensitive individuals.[1]
Ingestion Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1]
Combustibility As a dust, it may form combustible concentrations in the air and has the potential for dust explosion.[2]

To mitigate these risks, the following personal protective equipment is essential.

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationaleCitations
Eye Protection Chemical safety goggles with side shields.To protect against dust particles and potential splashes.[1][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[1][4][5]
Respiratory Protection An approved respirator (e.g., N95 or higher) should be used when handling the powder, especially in the absence of adequate ventilation.To prevent inhalation of dust particles and respiratory irritation.[1][2][4]
Body Protection A laboratory coat or other appropriate protective clothing.To minimize contact with skin.[1][4][6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, procedural methodology is critical when working with powdered chemicals like this compound. The following protocol outlines the safe handling of this substance from initial transport to use in experimental procedures.

Experimental Protocol: Weighing and Handling this compound
  • Preparation and Area Designation :

    • Ensure that an emergency eyewash station and safety shower are accessible.[1]

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a powder weighing station to control airborne particles.

    • Before handling, ensure all necessary PPE is donned correctly.

  • Transporting the Chemical :

    • When moving the container of this compound, place it in a leak-proof secondary container to protect against spillage in case of breakage.

  • Weighing the Powder :

    • If possible, conduct all weighing operations within a chemical fume hood.

    • Place a pre-weighed, sealed container on the balance and tare it.

    • Transfer the container to the fume hood.

    • Carefully scoop the desired amount of this compound into the container, minimizing dust generation.

    • Securely seal the container before removing it from the fume hood.

    • Place the sealed container back on the balance to obtain the final weight.

    • Never return unused pigment to the original stock container to avoid contamination.

  • Post-Handling Procedures :

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[1][4]

    • Clean the designated work area and any equipment used. A wet cleaning method or a HEPA-filtered vacuum is recommended to avoid creating dust.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol for this compound Waste
  • Waste Collection :

    • Collect excess this compound powder and any materials used for cleaning up spills (e.g., absorbent pads, contaminated wipes) in a suitable, sealed, and clearly labeled waste container.

  • Container Management :

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials.

  • Final Disposal :

    • Dispose of the chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing, in accordance with local, state, and federal regulations.[5][7]

    • Do not discharge into drains, surface waters, or groundwater.[2]

    • Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill.[5][7]

Workflow Visualization

The following diagram illustrates the complete, step-by-step workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe transport Transport in Secondary Container don_ppe->transport weigh Weigh Pigment in Fume Hood transport->weigh use Use in Experiment weigh->use clean_area Clean Work Area (Wet Method) use->clean_area doff_ppe Doff and Dispose of PPE clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Waste in Labeled Container doff_ppe->collect_waste store_waste Store Waste in Designated Area collect_waste->store_waste dispose Dispose via Licensed Chemical Waste Vendor store_waste->dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.